Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQARIVHOMQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
Non-proteinogenic amino acids (npAAs), a class of amino acids not found in the canonical genetic code, are of immense value as building blocks in the development of advanced pharmaceuticals and agrochemicals.[1] Their incorporation into bioactive molecules can enhance efficacy, improve metabolic stability, and introduce novel functionalities. Ethyl 2-amino-3-cyclobutylpropanoate, a synthetic npAA, represents a key intermediate for various therapeutic agents. Its cyclobutyl moiety offers a unique lipophilic and conformationally constrained element, which can be pivotal for modulating the pharmacological profile of a drug candidate. This guide provides a comprehensive overview of two robust synthetic strategies for the preparation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, tailored for researchers, scientists, and drug development professionals.
Strategic Overview: Two Viable Synthetic Pathways
The synthesis of the target compound can be efficiently achieved through two primary routes, each with its own set of advantages and considerations.
Route 1: Alkylation of a Glycine Schiff Base. This contemporary approach utilizes a protected glycine equivalent, specifically Ethyl 2-(diphenylmethyleneamino)acetate, which is alkylated with (bromomethyl)cyclobutane. The diphenylmethylene group serves as a sterically bulky protecting group for the amine, preventing N-alkylation and facilitating the formation of the desired C-C bond. Subsequent acidic hydrolysis readily removes the protecting group to furnish the free amino ester.
Route 2: Malonic Ester Synthesis. A more classical yet highly reliable method, the malonic ester synthesis, employs diethyl acetamidomalonate as the starting material. This substrate is deprotonated to form a stabilized enolate, which is then alkylated with (bromomethyl)cyclobutane. The synthesis culminates in a one-pot hydrolysis and decarboxylation step to yield the target amino acid ester.
This guide will provide a detailed exposition of both synthetic pathways, including the preparation of a key intermediate, (bromomethyl)cyclobutane.
Precursor Synthesis: Preparation of (Bromomethyl)cyclobutane
A common prerequisite for both synthetic routes is the availability of the alkylating agent, (bromomethyl)cyclobutane. A reliable method for its synthesis is the bromination of cyclobutylmethanol.
Reaction Scheme: (Bromomethyl)cyclobutane Synthesis
Caption: Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol.
Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane
This protocol is adapted from a patented industrial method and offers high purity and yield.[2][3]
-
Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer and under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF).
-
Reagent Addition: Add triphenylphosphite to the reactor. Cool the mixture and introduce bromine dropwise while maintaining the internal temperature below 12°C.[1][4]
-
Alcohol Addition: Adjust the reactor temperature to -12°C. Slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.[1][4]
-
Reaction Progression: Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: The reaction mixture is then subjected to distillation and washing to afford the final product. A typical work-up involves washing with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |
| Cyclobutylmethanol | 86.13 | 1.120 kg | 1.0 |
| Triphenylphosphite | 310.28 | 4.53 kg | ~1.1 |
| Bromine | 159.81 | 2.34 kg | ~1.1 |
| DMF | 73.09 | 5.4 kg | - |
Expected Yield: ~78%[4]
Route 1: Synthesis via Glycine Schiff Base Alkylation
This route is characterized by its mild reaction conditions and high selectivity for mono-alkylation.
Overall Workflow: Route 1
Caption: Workflow for the synthesis via Glycine Schiff Base Alkylation.
Step 1: Synthesis of Ethyl 2-(diphenylmethyleneamino)acetate
The initial step involves the formation of a Schiff base from glycine ethyl ester hydrochloride and benzophenone. The triethylamine neutralizes the hydrochloride salt, liberating the free amine for condensation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine ethyl ester hydrochloride, benzophenone, triethylamine, and toluene.
-
Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture and filter to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |
| Glycine ethyl ester HCl | 139.58 | 1.0 | 1.0 |
| Benzophenone | 182.22 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 1.2 | 1.2 |
| Toluene | 92.14 | - | - |
Expected Yield: High
Step 2: Alkylation of Ethyl 2-(diphenylmethyleneamino)acetate
The Schiff base is deprotonated with a strong, non-nucleophilic base to form a carbanion, which then undergoes nucleophilic substitution with (bromomethyl)cyclobutane.
Experimental Protocol: [5]
-
Reaction Setup: Dissolve Ethyl 2-(diphenylmethyleneamino)acetate in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0-5°C.
-
Deprotonation: Slowly add potassium tert-butoxide at a temperature below 10°C and stir the mixture at 0-5°C for 1 hour.
-
Alkylation: Slowly add (bromomethyl)cyclobutane over 30 minutes at 0-5°C.
-
Reaction Progression: Warm the reaction mixture to 25-30°C and continue stirring for 30 hours.
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |
| Ethyl 2-(diphenylmethyleneamino)acetate | 267.33 | 250 g | 1.0 |
| Potassium tert-butoxide | 112.21 | 157.4 g | ~1.5 |
| (Bromomethyl)cyclobutane | 149.03 | 185 g | ~1.3 |
| Tetrahydrofuran (THF) | 72.11 | 2000 mL | - |
Step 3: Hydrolysis and Hydrochloride Salt Formation
Acidic hydrolysis cleaves the imine bond to yield the primary amine, which is then isolated as its hydrochloride salt.
Experimental Protocol: [5]
-
Hydrolysis: After completion of the alkylation, add 2N hydrochloric acid to the reaction mixture and stir for 6 hours.
-
Work-up: Add dichloromethane and separate the organic and aqueous layers. Wash the aqueous layer with dichloromethane.
-
Basification and Extraction: Cool the aqueous layer to 0-5°C and adjust the pH to 12.5 with 50% sodium hydroxide solution. Extract the aqueous layer with dichloromethane.
-
Isolation of Free Base: Combine all organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to give the target product, ethyl 2-amino-3-cyclobutylpropionate.
-
Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum.
Overall Yield for Route 1 (from Ethyl 2-(diphenylmethyleneamino)acetate): ~18%[5]
Route 2: Synthesis via Malonic Ester Alkylation
This classical approach is highly versatile and proceeds through a well-established mechanism.
Overall Workflow: Route 2
Caption: Workflow for the synthesis via Malonic Ester Alkylation.
Step 1: Alkylation of Diethyl Acetamidomalonate
The active methylene group of diethyl acetamidomalonate is readily deprotonated by sodium ethoxide to form a nucleophilic enolate, which subsequently displaces the bromide from (bromomethyl)cyclobutane.
Experimental Protocol: [6]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate. Stir the mixture at room temperature.
-
Alkylation: Add (bromomethyl)cyclobutane to the reaction mixture. Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, remove the ethanol by distillation. Add water to the residue to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to obtain the alkylated diethyl acetamidomalonate.
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |
| Diethyl acetamidomalonate | 217.22 | 1.0 |
| Sodium | 22.99 | 1.05 |
| Anhydrous Ethanol | 46.07 | - |
| (Bromomethyl)cyclobutane | 149.03 | 1.1 |
Expected Yield: High for primary alkyl halides.[6]
Step 2 & 3: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation
Treatment with strong aqueous acid accomplishes three transformations: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the amide to a primary amine, and decarboxylation of the resulting malonic acid derivative. The final product is isolated as the hydrochloride salt.
Experimental Protocol:
-
Hydrolysis and Decarboxylation: To the crude alkylated diethyl acetamidomalonate, add concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by the cessation of CO2 evolution and TLC).
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the crude amino acid hydrochloride. The product can be further purified by recrystallization.
-
Esterification and Salt Formation (if starting from the free amino acid): If the above step yields the free amino acid, it can be converted to the ethyl ester hydrochloride by refluxing in ethanolic hydrogen chloride.[7]
| Reagent | Molar Mass ( g/mol ) |
| Diethyl acetamido(cyclobutylmethyl)malonate | 313.38 |
| Concentrated Hydrochloric Acid | 36.46 |
Expected Yield: Generally good for the hydrolysis and decarboxylation of similar substrates.
Conclusion
Both the glycine Schiff base alkylation and the malonic ester synthesis routes offer effective means to synthesize Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. The choice of method may depend on factors such as the availability of starting materials, desired scale of reaction, and familiarity with the techniques. The Schiff base method provides milder conditions for the alkylation step, while the malonic ester synthesis is a robust and well-established procedure. This guide provides the necessary detailed protocols and scientific rationale to enable researchers to successfully prepare this valuable non-proteinogenic amino acid intermediate for applications in drug discovery and development.
References
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08). Retrieved from [Link]
- CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents.
-
Diethyl acetamidomalonate - Wikipedia. Retrieved from [Link]
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
-
N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis | Request PDF - ResearchGate. Retrieved from [Link]
-
glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. Retrieved from [Link]
- US2971024A - Method of alkylating esters - Google Patents.
-
Article - SciELO. Retrieved from [Link]
-
Preparation of glycine ethyl ester hydrochloride - PrepChem.com. Retrieved from [Link]
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diethyl acetamidomalonate - Organic Syntheses Procedure. Retrieved from [Link]
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- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]
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- 7. scielo.br [scielo.br]
A Technical Guide to the Spectral Analysis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-proteinogenic amino acid derivative of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific compound, this guide synthesizes data from predictive modeling and established spectroscopic principles to offer a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Each section elucidates the theoretical underpinnings of the spectroscopic technique, presents predicted data with detailed annotations, and outlines standardized experimental protocols for data acquisition. This document serves as a valuable resource for the structural verification and characterization of this and structurally related molecules.
Introduction: The Structural Landscape of a Non-Proteinogenic Amino Acid Ester
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a non-proteinogenic amino acid ester characterized by a cyclobutyl moiety attached to the β-carbon. Such compounds are valuable building blocks in drug discovery, offering unique conformational constraints and lipophilic characteristics. The hydrochloride salt form enhances solubility and stability, making it a common presentation for amine-containing pharmaceutical intermediates. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the necessary toolkit for unambiguous characterization.
This guide delves into the predicted spectral data for this molecule, offering a foundational understanding of its expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is expected to exhibit distinct signals corresponding to each unique proton environment. The protonation of the primary amine to an ammonium group significantly influences the chemical shift of adjacent protons, particularly the α-proton.
Table 1: Predicted ¹H NMR Data for Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (CH-NH₃⁺) | ~ 4.1 - 4.3 | Triplet (t) | ~ 7.5 | 1H |
| H-β (CH₂) | ~ 1.9 - 2.1 | Multiplet (m) | - | 2H |
| H-γ (CH-cyclobutyl) | ~ 2.2 - 2.4 | Multiplet (m) | - | 1H |
| Cyclobutyl Protons | ~ 1.7 - 2.1 | Multiplet (m) | - | 6H |
| Ethyl CH₂ | ~ 4.2 - 4.4 | Quartet (q) | ~ 7.1 | 2H |
| Ethyl CH₃ | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.1 | 3H |
| NH₃⁺ | ~ 8.0 - 8.5 | Broad singlet (br s) | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Ammonium Protons (NH₃⁺): A broad singlet is anticipated in the downfield region (~8.0-8.5 ppm) due to the acidic nature and rapid exchange of the ammonium protons.
-
Alpha-Proton (H-α): The proton on the chiral center is deshielded by the adjacent ester and ammonium groups, resulting in a downfield shift (~4.1-4.3 ppm). It is expected to appear as a triplet due to coupling with the two β-protons.
-
Ethyl Ester Protons: The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.2-4.4 ppm due to coupling with the methyl protons. The methyl protons will present as a triplet around 1.2-1.4 ppm.
-
Cyclobutyl and β-Protons: The protons of the cyclobutyl ring and the β-methylene group will likely form a complex multiplet in the upfield region (~1.7-2.4 ppm) due to intricate spin-spin coupling. The methine proton of the cyclobutane ring (H-γ) is expected to be the most downfield of this group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 170 - 172 |
| C-α (CH-NH₃⁺) | ~ 55 - 58 |
| Ethyl CH₂ | ~ 62 - 64 |
| C-β (CH₂) | ~ 35 - 38 |
| C-γ (CH-cyclobutyl) | ~ 33 - 36 |
| Cyclobutyl CH₂ | ~ 25 - 28 |
| Cyclobutyl CH₂ | ~ 18 - 20 |
| Ethyl CH₃ | ~ 13 - 15 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield (~170-172 ppm).
-
Alpha-Carbon (C-α): The carbon bearing the ammonium group is deshielded and appears around 55-58 ppm.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group is shifted downfield (~62-64 ppm) due to the adjacent oxygen. The methyl carbon appears in the upfield region (~13-15 ppm).
-
Aliphatic Carbons: The remaining aliphatic carbons of the cyclobutyl and propanoate backbone are expected in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine hydrochlorides to observe the exchange of the NH₃⁺ protons.
-
Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For signal-to-noise improvement, 8 to 16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride will be dominated by the characteristic absorptions of the ester and primary ammonium groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~ 3000 - 2800 | N-H stretching | Primary Ammonium (R-NH₃⁺) | Strong, Broad |
| ~ 2950 - 2850 | C-H stretching | Aliphatic (CH, CH₂, CH₃) | Strong |
| ~ 1740 | C=O stretching | Ester | Strong, Sharp |
| ~ 1600 - 1500 | N-H bending | Primary Ammonium (R-NH₃⁺) | Medium |
| ~ 1250 - 1050 | C-O stretching | Ester | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretching: A very broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in a primary ammonium salt.[1] This broadness is due to hydrogen bonding.
-
C-H Stretching: Strong absorptions from the aliphatic C-H bonds of the ethyl and cyclobutyl groups will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is the hallmark of the ester carbonyl group.[2][3]
-
N-H Bending: Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.
-
C-O Stretching: The ester C-O stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1250 and 1050 cm⁻¹.[2][3]
Experimental Protocol for IR Data Acquisition (Solid Sample)
For a solid sample like a hydrochloride salt, the KBr pellet or thin film method is typically employed.
Step-by-Step Methodology (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.
-
Film Casting: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty spectrometer should be run and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.
Experimental Protocol for ESI-MS Data Acquisition
Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation.
-
Mass Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the protonated molecular ion ([M+H]⁺ at m/z 172). This will induce fragmentation and allow for the characterization of the daughter ions.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. The presented NMR, IR, and MS data, derived from established principles and predictive tools, offer a robust framework for the structural verification of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain high-quality spectral data. This guide underscores the power of combining predictive analysis with fundamental spectroscopic knowledge to facilitate the characterization of novel chemical entities in the absence of reference spectra.
References
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Biemann, K., Seibl, J., & Gapp, F. (1961). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 83(18), 3795–3804. Retrieved from [Link]
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Solubility Profile of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride: A Theoretical and Practical Guide for Drug Development
An In-depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. For novel compounds such as Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, publicly available solubility data is often scarce. This guide provides researchers, chemists, and formulation scientists with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of relevant organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as a practical whitepaper for generating the robust and reliable solubility data essential for process development and pharmaceutical research.
Introduction: The Imperative of Solubility in Pharmaceutical Science
In pharmaceutical development, solubility is not merely a data point; it is a cornerstone of process viability and therapeutic efficacy. Poor solubility can lead to significant challenges in achieving desired concentrations for reactions, complicate purification strategies, and ultimately result in suboptimal drug delivery and absorption.[1] The formation of a salt, such as the hydrochloride salt of a basic amine, is a common and effective strategy to enhance aqueous solubility.[2] However, its effect on solubility in organic solvents—critical for synthesis, crystallization, and formulation—is more complex and requires careful characterization.
This guide focuses on Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride , a molecule possessing a combination of polar and non-polar functional groups. Its structure features:
-
A primary amine, protonated as an ammonium chloride salt (a highly polar, ionic center).
-
An ethyl ester functional group (moderately polar).
-
A cyclobutyl and ethyl aliphatic backbone (non-polar).
This structural duality dictates a nuanced solubility profile. This document will first deconstruct the molecule's properties to predict its behavior and then provide a robust, step-by-step methodology for its empirical determination.
Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" provides the fundamental basis for predicting solubility.[3][4] A solute dissolves best in a solvent that has a similar polarity. For Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, the presence of the ionic ammonium chloride group makes it a highly polar molecule, a characteristic that dominates its overall solubility behavior.
Key Physicochemical Characteristics:
-
Molecular Formula (Free Base): C₉H₁₇NO₂[5]
-
Molecular Weight (Free Base): 171.24 g/mol [5]
-
Form: As a hydrochloride salt, the compound is an ionic solid. This ionic character significantly decreases its solubility in non-polar solvents and favors interaction with polar solvents capable of solvating the ammonium cation and chloride anion.
-
Solute-Solvent Interactions: The primary forces governing its dissolution will be:
-
Ion-Dipole Interactions: The strongest force, occurring between the ammonium chloride ions and polar solvents (e.g., alcohols, DMF, DMSO).
-
Hydrogen Bonding: The N-H protons of the ammonium group can act as hydrogen bond donors, while the chloride ion and carbonyl oxygen can act as acceptors. Polar protic solvents like methanol and ethanol are thus expected to be effective.[6]
-
Van der Waals Forces: These weaker forces between the non-polar cyclobutyl and ethyl groups and non-polar solvents (e.g., hexanes, toluene) are unlikely to overcome the strong ionic lattice energy of the salt.
-
Predicted Solubility Trend:
Based on these principles, a qualitative solubility trend can be predicted:
High Solubility <=> Low Solubility Polar Protic > Polar Aprotic > Non-Polar Solvents (e.g., Methanol) > (e.g., Acetonitrile, THF) > (e.g., Toluene, Hexanes)
This prediction forms the basis for a logical and efficient approach to solvent selection for experimental determination.
Strategic Solvent Selection for Analysis
A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The selection should span the full spectrum of polarity and include solvents commonly used in pharmaceutical manufacturing. The following diagram outlines a logical workflow for selecting an appropriate solvent screening panel.
Caption: Fig. 1: Decision workflow for selecting a diverse solvent panel.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and simplicity.[7][8] The protocol below is a self-validating system designed to ensure accuracy and reproducibility.
4.1. Materials and Equipment
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup.
4.2. Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the shake-flask protocol.
Caption: Fig. 2: Step-by-step workflow for the shake-flask method.
4.3. Detailed Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add an excess amount of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the selected solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 48 hours is typically adequate, but this should be confirmed by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are statistically identical.
-
Phase Separation: Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling and Filtration: Carefully draw a portion of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm syringe filter directly into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove all particulate matter. Causality Note: Filtering prevents undissolved microparticles from artificially inflating the measured concentration.
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully evaporated, reweigh the vial. The mass of the residue is the amount of solute dissolved in the initial volume of solvent. This method is simple but requires non-volatile solutes and can be less precise for low solubilities.
-
HPLC Method (Preferred): Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC. The concentration of the original saturated solution can be calculated by applying the dilution factor. This method is highly sensitive and specific.
-
-
Data Recording: Record the results in triplicate for each solvent to ensure statistical validity.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison. The following table provides a template for summarizing the experimentally determined values.
Table 1: Experimentally Determined Solubility of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride at 25°C
| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | |
| Tetrahydrofuran | 4.0 | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
Interpretation of Results: The collected data will provide a clear, quantitative picture of the compound's solubility profile. It is expected that the results will align with the theoretical predictions: high solubility in polar protic solvents like methanol, moderate to low solubility in polar aprotic solvents, and negligible solubility in non-polar solvents like hexane. This information is directly applicable to:
-
Process Chemistry: Selecting appropriate solvents for reaction media to ensure all reagents remain in solution.
-
Purification: Designing crystallization or anti-solvent precipitation protocols. For instance, a good solvent (e.g., methanol) could be paired with a poor solvent (e.g., toluene) to induce crystallization.
-
Formulation: Identifying potential solvent systems for liquid formulations or for processes like spray drying.
Conclusion
While specific solubility data for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is not readily found in public literature, a robust understanding of its physicochemical properties allows for accurate prediction of its behavior. Its nature as an ionic salt makes it best suited for dissolution in polar organic solvents. For any application in research or development, empirical determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data. By following this framework, researchers can confidently characterize the solubility profile of this and other novel compounds, enabling informed decisions that accelerate the entire drug development pipeline.
References
-
PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PowerPoint Presentation. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]
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Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
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Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Bergström, C. A. S., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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An In-depth Technical Guide to CAS Number 565456-74-8: Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the non-proteinogenic amino acid derivative, Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride, registered under CAS number 565456-74-8. This document synthesizes available data on its chemical and physical properties, synthesis, and potential applications in drug discovery and medicinal chemistry, grounded in the established role of cyclobutane-containing compounds and unnatural amino acids in modern therapeutics.
Chemical Identity and Physicochemical Properties
Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride is a synthetic amino acid ester hydrochloride. The incorporation of a cyclobutane ring into the side chain distinguishes it from naturally occurring amino acids, offering unique conformational constraints and lipophilicity that are of significant interest in the design of novel therapeutic agents.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 565456-74-8 | N/A |
| IUPAC Name | ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | [1] |
| Synonyms | Cyclobutanepropanoic acid, α-amino-, ethyl ester, hydrochloride; RS-Cyclobutylalanine ethyl ester hydrochloride; Ethyl 3-cyclobutylalaninate | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C(CC1CCC1)N.Cl | [3] |
| InChIKey | LBMYKRXWOHTRIK-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 227.8 ± 13.0 °C | [2] |
| Predicted Density | 1.034 g/cm³ | [2] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| XLogP3-AA (Predicted) | 1.6 | [1] |
Note: Most physicochemical properties are predicted and require experimental verification.
The Rationale for Cyclobutane Incorporation in Drug Design
The cyclobutane moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[4] Its rigid, puckered structure can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for a biological target.[5] Furthermore, the replacement of more flexible alkyl chains or aromatic rings with a cyclobutane group can increase metabolic stability by blocking sites of enzymatic degradation.[4] In the context of amino acids, the cyclobutyl group can fill hydrophobic pockets in enzyme active sites or protein-protein interfaces.[4]
Sources
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- 5. mdpi.com [mdpi.com]
The Strategic Incorporation of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride in Advanced Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutyl Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Non-natural amino acids, in particular, have emerged as powerful tools for modulating the bioactivity, metabolic stability, and conformational preferences of peptide-based therapeutics and other small molecule drugs. Among these, amino acids bearing carbocyclic side chains have garnered significant attention. The cyclobutyl group, with its unique conformational rigidity and lipophilicity, offers a compelling structural motif. This guide provides an in-depth technical exploration of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a versatile building block that serves as a gateway to a diverse array of complex molecular targets. We will delve into its synthesis, key reactions, and strategic applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Features
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization. The properties of Ethyl 2-amino-3-cyclobutylpropanoate and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Formula | C9H17NO2 (Free base) | [1] |
| Molecular Weight | 171.24 g/mol (Free base) | [1] |
| CAS Number | 394735-17-2 (Free base) | [1] |
| CAS Number | 565456-74-8 (Hydrochloride) | AChemBlock |
| Appearance | Liquid (Free base) | ChemicalBook[2] |
| Boiling Point | 227.8±13.0 °C (Predicted) | ChemicalBook[2] |
| pKa | 8.11±0.33 (Predicted) | ChemicalBook[2] |
The presence of the cyclobutyl group introduces a degree of conformational constraint that can significantly influence the backbone torsion angles of peptides into which it is incorporated. This can lead to the stabilization of specific secondary structures, such as helices, which can be crucial for binding to biological targets.[3][4] Furthermore, the lipophilic nature of the cyclobutyl side chain can enhance membrane permeability and protect against enzymatic degradation, thereby improving the pharmacokinetic profile of parent molecules.
Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate
The synthesis of the free base, Ethyl 2-amino-3-cyclobutylpropanoate, is a critical first step for its subsequent use. A common and effective method involves the alkylation of a glycine enolate equivalent with (bromomethyl)cyclobutane.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate
Step 1: Formation of the Schiff Base and Enolate
-
Dissolve Ethyl 2-(diphenylmethyleneamino) acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete enolate formation.
Step 2: Alkylation
-
To the cold enolate solution, slowly add (bromomethyl)cyclobutane (1.2 eq) over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and continue stirring for approximately 30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
After completion of the reaction, add 2N hydrochloric acid to the reaction mixture and stir vigorously for 6 hours to hydrolyze the Schiff base.
-
Add dichloromethane to the mixture and separate the organic and aqueous layers.
-
Wash the aqueous layer with dichloromethane to remove any remaining organic impurities.
-
Cool the aqueous layer to 0-5 °C and add fresh dichloromethane.
-
Adjust the pH of the aqueous layer to approximately 12.5 with a 50% sodium hydroxide solution while maintaining the low temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the target product, Ethyl 2-amino-3-cyclobutylpropanoate.[2]
Step 4: Formation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid can then be collected by filtration and dried.
Diagram: Synthetic Pathway to Ethyl 2-amino-3-cyclobutylpropanoate
Caption: General synthetic scheme for Ethyl 2-amino-3-cyclobutylpropanoate.
Key Reactions and Applications in Organic Synthesis
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a versatile building block that can be readily functionalized at both the amino and ester moieties. The following sections detail its most common transformations and applications.
N-Protection Strategies: Preparing for Peptide Coupling
The free amino group of Ethyl 2-amino-3-cyclobutylpropanoate must be protected before it can be used in peptide synthesis to prevent unwanted side reactions. The two most common protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc).
Experimental Protocol: Fmoc-Protection
-
Neutralization of the Hydrochloride: Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) and stir until the solid dissolves and effervescence ceases.
-
Fmocylation: To the solution of the free amine, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
Extract the precipitated Fmoc-protected amino acid ester with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[5]
Experimental Protocol: Boc-Protection
-
Neutralization and Bocylation: Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in a mixture of dioxane and water. Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with a 5% citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid ester.[6]
Diagram: N-Protection Workflow
Caption: Workflow for N-protection of Ethyl 2-amino-3-cyclobutylpropanoate.
Peptide Coupling and Solid-Phase Peptide Synthesis (SPPS)
Once N-protected, the resulting amino acid can be incorporated into peptide chains using standard coupling reagents. For solid-phase peptide synthesis (SPPS), the ester must first be hydrolyzed to the free carboxylic acid.
Experimental Protocol: Saponification of the Ethyl Ester
-
Dissolve the N-protected ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-protected carboxylic acid.
The resulting N-protected 3-cyclobutylalanine can then be used in standard Fmoc- or Boc-based solid-phase peptide synthesis protocols. The use of coupling reagents such as HCTU/DIPEA has been shown to be effective for incorporating cyclobutane-containing amino acids into peptide backbones.[3]
Case Study: Incorporation into Peptidomimetics
Conclusion and Future Outlook
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its cyclobutyl moiety offers a unique combination of lipophilicity and conformational rigidity that can be strategically employed to enhance the properties of bioactive molecules. The synthetic protocols detailed in this guide provide a solid foundation for the preparation and derivatization of this compound, enabling its incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of non-natural amino acids like Ethyl 2-amino-3-cyclobutylpropanoate will undoubtedly play an increasingly important role in the design and synthesis of the next generation of drugs.
References
-
Zhang, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 12(45), 15066-15072. [Link]
-
Zhang, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gracia, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5188. [Link]
-
Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry, 65(5), 1305-1318. [Link]
-
Gracia, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Integration of Ethyl 2-Amino-3-Cyclobutylpropanoate Hydrochloride in Peptidomimetic Design: A Technical Guide
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-canonical amino acids that impart specific, advantageous structural and functional properties. This technical guide provides an in-depth exploration of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-natural amino acid building block that introduces a unique cyclobutyl moiety into peptide scaffolds. We will delve into the rationale behind its use, its synthesis and incorporation into peptide chains, and the profound impact of its conformational constraints on the resulting peptidomimetic's structure, stability, and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of sterically constrained amino acids to design next-generation therapeutics.
Introduction: The Peptidomimetic Imperative and the Role of Conformational Constraint
Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetic chemistry seeks to address these challenges by creating novel molecules that mimic the essential pharmacophoric features of a natural peptide while possessing improved drug-like properties[1]. One of the most powerful strategies in peptidomimetic design is the introduction of conformational constraints into the peptide backbone or side chains[2]. By reducing the molecule's flexibility, we can pre-organize it into its bioactive conformation, which can lead to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation[2][3].
The incorporation of cyclic structures, such as the cyclobutyl group from Ethyl 2-amino-3-cyclobutylpropanoate, is a highly effective method for imposing conformational rigidity[4]. The cyclobutyl ring restricts the rotational freedom of the amino acid side chain and can influence the local backbone conformation, leading to more defined secondary structures[4]. This guide will focus on the practical application of this unique building block in the design and synthesis of advanced peptidomimetics.
Physicochemical Properties and Synthesis of the Building Block
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a synthetic amino acid derivative that serves as a precursor to the corresponding Fmoc-protected amino acid used in solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| Chemical Name | Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride | PubChem |
| CAS Number | 565456-74-8 | PubChem |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem |
| Molecular Weight | 207.7 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate
A common synthetic route to Ethyl 2-amino-3-cyclobutylpropanoate involves the alkylation of an ethyl glycinate equivalent with (bromomethyl)cyclobutane. A published example describes the reaction of ethyl 2-(diphenylmethyleneamino)acetate with (bromomethyl)cyclobutane in the presence of a strong base like potassium tert-butoxide, followed by acidic workup to remove the diphenylmethylene protecting group[5].
Preparation for Solid-Phase Peptide Synthesis: Fmoc-Protection and Hydrolysis
For incorporation into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride must be converted to its N-Fmoc protected carboxylic acid form, Fmoc-L-3-cyclobutylalanine. This involves two key steps:
-
Hydrolysis of the Ethyl Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidification[6].
-
Fmoc Protection of the Amine: The free amine of the resulting amino acid is then protected with the Fmoc group using a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions[7][8].
The resulting Fmoc-L-3-cyclobutylalanine is a stable, solid compound that is ready for use in SPPS[4][9].
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-L-3-cyclobutylalanine into a growing peptide chain follows standard Fmoc-SPPS protocols[10][11][12]. The unique structure of this amino acid does not typically require significant deviation from established procedures.
General SPPS Cycle
The following is a generalized protocol for the manual or automated incorporation of Fmoc-L-3-cyclobutylalanine into a peptide sequence on a Rink Amide resin (for a C-terminal amide).
-
Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes[12].
-
Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treatment with a 20% solution of piperidine in DMF[10][12]. This is typically a two-step process: a short initial treatment followed by a longer main deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct[11].
-
Amino Acid Coupling:
-
In a separate vessel, Fmoc-L-3-cyclobutylalanine (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF[11].
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 30-60 minutes at room temperature. For potentially difficult couplings due to steric hindrance, extended reaction times or a double coupling may be necessary[11].
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts[11].
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water[13].
Diagram: Fmoc-SPPS Workflow for Incorporation of Fmoc-L-3-Cyclobutylalanine
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) illustrating the incorporation of Fmoc-L-3-cyclobutylalanine (Fmoc-Cba-OH).
Impact on Peptidomimetic Properties
The introduction of the cyclobutyl moiety has a significant and predictable impact on the resulting peptidomimetic's properties.
Conformational Rigidity and Structural Pre-organization
The primary and most impactful consequence of incorporating a cyclobutyl amino acid is the introduction of conformational rigidity. The four-membered ring severely restricts the chi (χ) dihedral angles of the side chain, which in turn influences the local backbone torsion angles (phi, ψ). This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds. High-resolution NMR studies have shown that peptides containing cyclobutane amino acids often adopt more folded and compact structures in solution compared to their linear, non-constrained counterparts.
Diagram: Conformational Constraint by the Cyclobutyl Group
Caption: The cyclobutyl group restricts conformational freedom, favoring a specific, pre-organized structure.
Enhanced Enzymatic Stability
The steric bulk and unnatural structure of the cyclobutyl side chain can significantly hinder the recognition and binding of proteases. Peptidases often have specific requirements for the side chains of the amino acids at the cleavage site. The cyclobutyl group can disrupt this recognition, leading to a marked increase in the peptide's half-life in the presence of proteolytic enzymes.
Table: Hypothetical Comparison of Enzymatic Stability
| Peptide | Sequence | Half-life in Human Serum (t½) |
| Native Peptide | Tyr-Gly-Gly-Phe-Leu | ~5 min |
| Modified Peptide | Tyr-Gly-Cba-Phe-Leu | > 2 hours |
| (Note: Cba = 3-cyclobutylalanine. Data is illustrative and will vary depending on the specific sequence and assay conditions.) |
Modulation of Biological Activity
By locking the peptide into a bioactive conformation, the incorporation of a cyclobutyl amino acid can lead to a significant increase in binding affinity for its target receptor. Conversely, if the constrained conformation is not optimal for binding, a decrease in activity may be observed. This makes cyclobutyl scanning a valuable tool in structure-activity relationship (SAR) studies to probe the conformational requirements of a receptor.
Table: Illustrative Receptor Binding Affinity Data
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Linear Peptide Analog | Opioid Receptor | 50 |
| Cyclobutyl-Constrained Analog | Opioid Receptor | 5 |
| (Note: Data is illustrative and dependent on the specific peptide and receptor system.) |
Characterization and Analysis
A thorough characterization of peptidomimetics containing Ethyl 2-amino-3-cyclobutylpropanoate is crucial to confirm their successful synthesis and to understand the structural and functional consequences of the modification.
Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the final product.
Conformational Analysis
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, TOCSY, NOESY, and ROESY are invaluable for determining the three-dimensional structure of the peptidomimetic in solution[14][15][16]. NOE (Nuclear Overhauser Effect) data provides through-space correlations between protons, allowing for the calculation of inter-proton distances and the elucidation of the peptide's folded structure.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet) of the peptide.
Functional Assays
-
Enzymatic Stability Assay: The peptidomimetic is incubated in human serum or with specific proteases, and its degradation over time is monitored by HPLC[17][18][19].
-
Receptor Binding Assay: Competitive binding assays using radiolabeled ligands are employed to determine the binding affinity (Ki or IC50) of the peptidomimetic for its target receptor[20][21].
Conclusion
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its incorporation into peptide scaffolds offers a reliable method for introducing conformational constraints, which can lead to significant improvements in enzymatic stability and modulation of biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this valuable tool in their drug discovery and development programs. The strategic application of such conformationally constrained non-natural amino acids will undoubtedly continue to drive the evolution of peptidomimetic therapeutics.
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NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. Retrieved from [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Request PDF. Retrieved from [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
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Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
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"Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride as a constrained amino acid analog"
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a valuable building block for medicinal chemists and drug development professionals. Its cyclobutyl moiety provides a predictable and effective means of introducing conformational constraints into peptide backbones. This constraint can significantly improve a peptide's pharmacological profile, leading to candidates with higher potency, selectivity, and metabolic stability. As the field of peptide therapeutics continues to expand, the strategic use of such unnatural amino acids will be critical in designing the next generation of targeted and effective drugs. [1][5]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
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Whitepaper: The Cyclobutyl Ring as a Strategic Tool in Medicinal Chemistry: Applications of Constrained Amino Acids in Drug Design
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Conformational constraint has emerged as a powerful strategy to achieve these goals, and among the tools available to medicinal chemists, cyclobutyl-containing amino acids represent a uniquely advantageous scaffold. This technical guide delves into the multifaceted applications of these constrained amino acids, moving beyond a simple catalog of examples to explore the underlying physicochemical principles and strategic considerations that drive their use. We will examine their role in peptidomimetics, their impact on metabolic stability, and their utility as bioisosteric replacements, supported by field-proven insights, detailed experimental workflows, and case studies of their successful implementation in therapeutic candidates.
The Rationale for Constraint: Why Cyclobutane?
Peptides and small molecules often suffer from conformational flexibility, leading to a significant entropic penalty upon binding to their biological targets. By pre-organizing a ligand into its bioactive conformation, we can enhance binding affinity and, consequently, potency.[1][2] The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized motif for inducing such rigidity.[1]
Its utility stems from a unique combination of structural and chemical properties:
-
Puckered Conformation: Unlike the planar cyclopropane ring, cyclobutane adopts a distinct puckered conformation. This three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for orienting pharmacophoric groups to optimize interactions with biological targets.[1][3][4][5]
-
Inherent Ring Strain: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is relatively inert chemically for a strained carbocycle but possesses unique electronic properties, including increased C-C π-character.[3][4] This strain influences bond lengths and angles, creating a rigid scaffold that can lock the backbone of a peptide or the core of a small molecule.
-
Metabolic Inertness: The carbon-rich framework of the cyclobutane ring can effectively shield adjacent chemical bonds from metabolic enzymes, a crucial advantage for improving the pharmacokinetic profile of a drug candidate.[3][4]
The strategic incorporation of this moiety allows chemists to address multiple challenges in drug discovery simultaneously, as illustrated in the following workflow.
Caption: Drug discovery workflow incorporating cyclobutyl amino acids.
Core Applications in Medicinal Chemistry
The unique properties of the cyclobutyl scaffold translate into several key applications that address common challenges in drug development.
Peptidomimetics: Engineering Bioactive Conformations
Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability against proteolysis.[6][7] Incorporating cyclobutane-based amino acids is a premier strategy for achieving this. By restricting the rotational freedom of the peptide backbone, these amino acids can lock the molecule into a specific secondary structure, such as a turn or helix, that is recognized by the target receptor.[8][9][10]
This conformational constraint can have profound effects:
-
Enhanced Potency: By reducing the entropic cost of binding, the affinity of the peptidomimetic for its target can be significantly increased.[1]
-
Improved Selectivity: A rigid conformation can better fit the specific topology of the desired target's binding site while being sterically excluded from off-targets, thereby improving selectivity and reducing side effects.[8]
-
Increased Proteolytic Resistance: The non-natural structure of the cyclobutyl amino acid is not recognized by proteases, significantly extending the biological half-life of the therapeutic peptide.[6][11]
Caption: Effect of cyclobutyl amino acid on peptide conformation.
Bioisosteric Replacement for Enhanced Pharmacokinetics
The cyclobutyl moiety can serve as a bioisostere for other common chemical groups, allowing chemists to fine-tune a molecule's properties without losing its primary biological activity.[1] Common replacements include:
-
gem-Dimethyl Groups: Replacing a gem-dimethyl group with a spirocyclic cyclobutane can lock the conformation and often improves metabolic stability by preventing oxidation at the benzylic position.
-
Alkenes and Alkynes: The rigid cyclobutane ring can replace a double or triple bond, preventing cis/trans isomerization and often increasing metabolic stability.[3][4]
-
Aromatic Rings: In some cases, a cyclobutane ring can occupy the same hydrophobic pocket as a phenyl ring, reducing the planarity of the molecule and potentially improving solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Metabolic Modulation and Shielding
The chemical robustness of the cyclobutyl ring makes it an excellent "metabolic shield."[3][4] When placed near a metabolically labile site on a drug molecule, it can sterically hinder the approach of metabolic enzymes like Cytochrome P450s. This leads to a decreased rate of metabolism, longer plasma half-life, and improved oral bioavailability.[1][3] For example, replacing an ethyl linker with a trans-cyclobutyl ring in a tyrosine-based amino acid designed as a PET tracer was shown to increase metabolic stability while maintaining transport into cancer cells.[12]
Synthetic Strategies: A Practical Protocol
The synthesis of cyclobutyl-containing amino acids has historically been a challenge, but modern methods have made them more accessible.[3] A common and powerful strategy is the photocatalytic [2+2] cycloaddition of dehydroamino acids with olefins.[13]
Protocol: Photocatalytic [2+2] Cycloaddition for Cyclobutane α-Amino Acid Synthesis
This protocol describes a general procedure for the synthesis of a cyclobutane α-amino acid precursor, based on methodologies described in the literature.[13][14]
Objective: To synthesize a protected cyclobutane amino acid via a visible-light-mediated [2+2] cycloaddition.
Materials:
-
N-Acyl dehydroamino acid ester (e.g., Methyl 2-acetamidoacrylate) (1.0 eq)
-
Styrene derivative (e.g., Styrene) (2.0 eq)
-
Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or similar reaction vessel suitable for photochemistry
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the N-acyl dehydroamino acid ester (1.0 eq), the photocatalyst (0.01-0.02 eq), and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe to dissolve the solids.
-
Add the styrene derivative (2.0 eq) to the reaction mixture via syringe.
-
-
Photoreaction:
-
Place the sealed flask approximately 5-10 cm from the blue LED light source. To maintain a consistent temperature (typically room temperature), a small fan can be directed at the flask.
-
Stir the reaction vigorously to ensure even irradiation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dehydroamino acid is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the light source and remove the flask.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.
-
-
Characterization:
-
The structure and purity of the resulting protected cyclobutane amino acid should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The diastereomeric ratio can also be determined from the ¹H NMR spectrum.
-
-
Deprotection (if required):
-
The acyl and ester protecting groups can be removed under standard conditions (e.g., acid or base hydrolysis) to yield the free cyclobutyl amino acid.
-
Causality and Trustworthiness: This protocol is self-validating through consistent monitoring (TLC/LC-MS) and final characterization (NMR/MS). The choice of a triplet sensitizer photocatalyst is critical; its energy must be sufficient to excite the styrene derivative to a triplet state, which then undergoes the cycloaddition with the dehydroamino acid.[13] The use of degassed solvent and an inert atmosphere is essential to prevent quenching of the excited state catalyst by oxygen.
Data in Focus: Cyclobutyl-Containing Compounds in Development
The theoretical advantages of incorporating cyclobutyl moieties have been validated by the progression of several such compounds into clinical trials.[3][4][15] Their application spans diverse therapeutic areas, from oncology to autoimmune diseases.
| Compound Name | Therapeutic Area | Mechanism of Action / Target | Key Contribution of Cyclobutyl Moiety | Development Stage |
| Carboplatin [15][16] | Oncology | DNA cross-linking agent | Replaces chloride ligands of cisplatin, reducing nephrotoxicity. | Marketed |
| Boceprevir [5][16] | Antiviral (Hepatitis C) | HCV NS3/4A Protease Inhibitor | Provides conformational rigidity in the P1 region, enhancing potency. | Marketed |
| Apalutamide [5] | Oncology (Prostate Cancer) | Androgen Receptor Antagonist | Forms a spirocyclic scaffold, contributing to high binding affinity. | Marketed |
| Zasocitinib [17] | Autoimmune (Psoriasis) | TYK2 Inhibitor | The 1,2-disubstituted cyclobutane orients key binding groups. | Clinical Trials |
| BI 207524 [3] | Antiviral (Hepatitis C) | NS5B Polymerase Inhibitor | Cyclobutyl linker improved oral bioavailability and overall ADME profile. | Preclinical/Clinical |
Future Perspectives
The application of cyclobutyl-containing amino acids in medicinal chemistry is far from mature. Future advancements will likely focus on several key areas:
-
Novel Synthetic Methods: Development of more efficient, stereoselective, and scalable syntheses will be crucial for making a wider variety of substituted cyclobutyl amino acids readily available.
-
Exploration of New Chemical Space: Moving beyond simple α-amino acids to β- and γ-cyclobutyl amino acids will open new avenues for peptidomimetic and foldamer design.[9][18]
-
Covalent Modulators: The cyclobutane scaffold can be functionalized with reactive groups (warheads) to create highly specific covalent inhibitors, combining conformational constraint with irreversible binding.
Conclusion
Cyclobutyl-containing amino acids are a powerful and versatile tool in the medicinal chemist's arsenal. Their ability to impart conformational rigidity, enhance metabolic stability, and serve as effective bioisosteres provides a rational and proven strategy for overcoming common drug discovery hurdles.[1][3] By pre-organizing molecules into their bioactive state and improving their pharmacokinetic profiles, these unique building blocks enable the development of more potent, selective, and durable therapeutics. As synthetic accessibility continues to improve, the strategic incorporation of the cyclobutyl motif is set to become an even more integral part of modern drug design.
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Zhang, T., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Organic & Biomolecular Chemistry, 19(32), 6949-6953. [Link]
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Wink, M. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 18(7), 8145-8160. [Link]
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Gilon, C., et al. (2001). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 44(11), 1678-1689. [Link]
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ResearchGate. (n.d.). Synthesis of N‐Boc protected amino acid 20. ResearchGate. [Link]
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Liu, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
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Lenci, E., & Trabocchi, A. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Future Medicinal Chemistry, 8(11), 1215-1218. [Link]
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Fernández, D., et al. (2009). Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. Bioorganic & Medicinal Chemistry Letters, 19(11), 3056-3060. [Link]
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Methodological & Application
Application Notes & Protocols: Incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride into Peptides
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of the non-natural amino acid, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The introduction of unique residues like this cyclobutyl-containing amino acid is a powerful strategy for enhancing the therapeutic properties of peptides, such as stability and potency.[1][2] This guide details the necessary pre-synthesis preparation of the Fmoc-protected building block, optimized protocols for coupling this sterically demanding residue, and subsequent cleavage, purification, and characterization steps. We emphasize the rationale behind protocol choices, providing field-proven insights to overcome common challenges associated with unnatural amino acid incorporation.
Introduction: The Significance of Cyclobutyl Moieties in Peptidomimetics
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, allowing for the creation of peptidomimetics with enhanced pharmacological profiles.[2][3] The cyclobutyl group, in particular, offers a unique structural element. Its rigid, cyclic nature can introduce significant conformational constraints into the peptide backbone.[4][5] This pre-organization can lead to:
-
Increased Receptor Affinity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.
-
Enhanced Proteolytic Stability: The non-natural side chain and constrained backbone can sterically hinder the approach of proteases, increasing the peptide's in-vivo half-life.[5]
-
Modulation of Physicochemical Properties: The hydrophobic cyclobutyl group can alter the solubility and membrane permeability of the resulting peptide.
The starting material, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, is a convenient precursor but is not directly compatible with standard Fmoc-based SPPS. It must first be converted into the Nα-Fmoc-protected free carboxylic acid. This document will guide you through this essential prerequisite and the subsequent incorporation.
Pre-Synthesis: Preparation of the Fmoc-Protected Building Block
Standard peptide synthesis protocols, particularly the widely used Fmoc/tBu strategy, require the amino acid to have a free carboxylic acid and a temporary Nα-Fmoc protecting group.[2][6] The provided starting material has its amine protected as a hydrochloride salt and its carboxylic acid protected as an ethyl ester. Therefore, two key transformations are required: Nα-Fmoc protection and saponification (ester hydrolysis) .
Protocol 2.1: Nα-Fmoc Protection and Saponification
This protocol outlines the conversion of the starting material to Fmoc-2-amino-3-cyclobutylpropanoic acid.
Rationale: Protecting the amine with an Fmoc group is the first step. We then perform a mild ester hydrolysis to liberate the carboxylic acid. Performing these steps in this order prevents unwanted side reactions. Recent literature highlights methods for ester hydrolysis that are compatible with the base-labile Fmoc group, often using specific salt additives to prevent its premature cleavage.[7][8]
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Lithium Hydroxide (LiOH) or Calcium(II) Iodide (CaI₂) with NaOH[7]
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Fmoc Protection: a. Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. b. Cool the solution to 0 °C in an ice bath. c. Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes while stirring vigorously. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor reaction completion by TLC or LC-MS. f. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected ester.
-
Ester Hydrolysis (Saponification): a. Dissolve the crude Fmoc-protected ester from the previous step in a 3:1 mixture of THF and water. b. Cool the solution to 0 °C. c. Add LiOH (1.5 eq) dissolved in a minimum amount of water dropwise. d. Stir the reaction at 0 °C, monitoring progress carefully by TLC or LC-MS (typically 2-4 hours). Scientist's Note: Over-running the reaction can lead to Fmoc deprotection. Using milder, optimized conditions with additives like CaI₂ can provide better protection for the Fmoc group.[7][8] e. Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl. f. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to dryness. h. Purify the resulting solid by flash chromatography or recrystallization to obtain pure Fmoc-2-amino-3-cyclobutylpropanoic acid. i. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and purity.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for manual Fmoc-SPPS. The key challenge with 2-amino-3-cyclobutylpropanoic acid is its steric bulk, which can hinder coupling reactions.[1][9] Therefore, the choice of coupling reagent and reaction time is critical for success.
Diagram 3.1: SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 3.1: Coupling of Fmoc-2-amino-3-cyclobutylpropanoic acid
Rationale: Due to the steric hindrance of the cyclobutyl side chain, standard coupling reagents like HBTU or DCC may result in incomplete or slow reactions.[9][10] More potent activating reagents, such as HATU or COMU, are strongly recommended.[11] These reagents form highly reactive OAt or Oxyma esters, respectively, which are more effective at acylating the sterically hindered N-terminus of the growing peptide chain. Double coupling is a prudent strategy to ensure the reaction goes to completion.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
Fmoc-2-amino-3-cyclobutylpropanoic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit or alternative ninhydrin-based test
Step-by-Step Procedure:
-
Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes.[6]
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate for 5 minutes, then drain. d. Add a fresh aliquot of deprotection solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cycle (Double Coupling Recommended): a. Activation: In a separate vial, dissolve Fmoc-2-amino-3-cyclobutylpropanoic acid (3-5 eq), HATU (2.9 eq), and DIEA (6-10 eq) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes. Scientist's Note: The solution should change color, indicating the formation of the active ester. b. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. c. Monitoring: Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling. d. Washing: Drain the coupling solution and wash the resin with DMF (3 times). e. Second Coupling (if needed): If the Kaiser test is positive or as a precautionary measure, repeat steps 3a-3d. f. Final Wash: Once the Kaiser test is negative (colorless/yellow beads), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Diagram 3.2: Coupling Reaction
Caption: Activation and coupling step using HATU as the coupling reagent.
Cleavage, Purification, and Characterization
Protocol 4.1: Cleavage and Purification
Rationale: The final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups.[9] A standard TFA "cocktail" is used, containing scavengers to protect sensitive residues from reactive cations generated during cleavage. Purification is almost always necessary and is best achieved by Reverse-Phase HPLC (RP-HPLC).[12]
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)
-
Cold Diethyl Ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
Step-by-Step Procedure:
-
Cleavage: a. Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. b. Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the TFA solution containing the crude peptide. e. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation and Isolation: a. Concentrate the combined TFA filtrate to about one-third of its original volume. b. Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether to precipitate the peptide. c. Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers. d. Dry the crude peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water). b. Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN/water containing 0.1% TFA. c. Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product. d. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization
Rationale: It is imperative to confirm the identity and purity of the final peptide. High-resolution mass spectrometry confirms the correct mass, while tandem MS (MS/MS) can be used to verify the sequence, which is especially important when incorporating non-natural residues.[13][14]
Techniques:
-
LC-MS: To confirm the purity and molecular weight of the final product. The observed mass should correspond to the calculated mass of the peptide containing the cyclobutyl amino acid.[12][15]
-
Tandem MS (MS/MS): To confirm the sequence. Fragmentation analysis should show the expected b- and y-ion series, including the mass shift corresponding to the incorporated cyclobutylpropanoate residue.[14]
Table 1: Expected Mass Data for a Hypothetical Peptide
| Peptide Sequence | Modification | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Gly-Ala-Val | None (Control) | 245.1430 | 246.1503 |
| Gly-Xxx -Val | Xxx = 2-amino-3-cyclobutylpropanoic acid | 313.2052 | 314.2125 |
Note: The mass of the cyclobutyl residue (C₇H₁₁NO) is 125.0841 Da.
Conclusion
The successful incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride into a peptide sequence is a multi-step process that begins with the crucial preparation of a properly protected Fmoc amino acid building block. By employing potent coupling reagents like HATU and adopting rigorous monitoring techniques such as the Kaiser test, the challenges posed by the steric bulk of the cyclobutyl moiety can be effectively overcome. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel, conformationally constrained peptides, thereby enabling the exploration of new frontiers in drug discovery and chemical biology.[2]
References
-
Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Adão, R., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Nafis, A., et al. (2018). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews. Available from: [Link]
-
Wang, Q., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol. Available from: [Link]
-
Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Bio-Synthesis Inc. Advanced Analytical Techniques for Peptide Characterization. Available from: [Link]
-
Toth, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. Available from: [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available from: [Link]
-
Iris Biotech GmbH. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]
-
Van-Sun, K., et al. (2019). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available from: [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available from: [Link]
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available from: [Link]
-
Binette, M., et al. (2022). Peer Review of "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent". Molecules. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Singh, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]
-
Singh, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]
- Carpino, L. A., & Sadat-Aalaee, D. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
-
Gershonov, E., et al. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available from: [Link]
-
Reddy, B. G. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. Available from: [Link]
-
Rijkers, D. T. S. (2017). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace. Available from: [Link]
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Application Note: Strategies and Protocols for the Incorporation of Sterically Hindered Ethyl 2-amino-3-cyclobutylpropanoate in Solid-Phase Peptide Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, potency, and novel functionalities.[1] Ethyl 2-amino-3-cyclobutylpropanoate, a β-substituted aliphatic amino acid, presents a unique structural motif for modifying peptide backbones. However, the bulky cyclobutyl group proximal to the α-carbon introduces significant steric hindrance, posing a considerable challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this sterically demanding building block. We will dissect the underlying chemical principles, compare high-efficiency coupling strategies, and provide detailed, validated protocols to ensure successful incorporation and high-purity synthesis of cyclobutyl-containing peptides.
Introduction: The Challenge of Steric Hindrance
Solid-Phase Peptide Synthesis (SPPS) is a robust methodology that relies on the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.[4][5] The efficiency of the amide bond formation, or coupling step, is critical for the final purity and yield of the target peptide.[6] While standard protocols are well-established for the 20 proteinogenic amino acids, UAAs with bulky side chains or substitution near the reactive centers can dramatically impede coupling reactions.[2][7]
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is characterized by a cyclobutyl moiety at the β-position. This structure presents two primary challenges for SPPS:
-
Steric Occlusion: The cyclobutyl group physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing the rate of amide bond formation.
-
Reactivity of the Building Block: The provided compound is an ethyl ester hydrochloride salt. Standard SPPS protocols require an Nα-protected (typically Fmoc) free carboxylic acid for activation. Therefore, the commercially available ethyl ester hydrochloride must first be Nα-Fmoc protected and then saponified to the free acid before it can be used in synthesis. This guide assumes the use of the correctly prepared N-Fmoc-2-amino-3-cyclobutylpropanoic acid .
Addressing these challenges requires a departure from routine coupling conditions and the adoption of more potent reagents and optimized protocols.
Core Principles for Coupling Hindered Residues
Successful incorporation of sterically hindered amino acids hinges on maximizing the rate and completeness of the coupling reaction. This is achieved by carefully selecting the activation chemistry and reaction conditions.
The Critical Role of the Coupling Reagent
The choice of coupling reagent is the most important factor in overcoming steric hindrance. Reagents are broadly classified into carbodiimides and onium salts (uronium/aminium and phosphonium).
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a common and cost-effective reagent. However, its activation mechanism proceeds through a relatively slow formation of an O-acylisourea intermediate. For hindered systems, this activation may not be sufficient to drive the reaction to completion in a reasonable timeframe. The reaction is significantly improved by additives like HOBt or, more effectively and safely, OxymaPure.[7]
-
Onium Salts (e.g., HBTU, HATU): Uronium/aminium salts like HBTU and HATU are pre-activated and react rapidly with the amino acid's carboxylate to form highly reactive activated esters (OBt or OAt esters, respectively).[8][9] HATU, the aza-derivative of HBTU, is particularly effective for difficult couplings due to the electron-withdrawing nature of the pyridine nitrogen in its HOAt core, which creates a better leaving group and accelerates the aminolysis step.[10][11][12][13] HATU is often considered the gold standard for coupling sterically demanding residues.[13]
Optimizing Reaction Conditions
Beyond the coupling reagent, several other parameters can be adjusted:
-
Base: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to neutralize the incoming amino acid's protonated N-terminus (if it's a salt) and to facilitate the reaction.[12][14]
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling and solvating properties. For particularly difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.[15]
-
Temperature: While most SPPS is performed at room temperature, microwave-assisted synthesis can significantly accelerate the coupling of hindered amino acids by providing controlled, rapid heating.[16]
-
Time & Stoichiometry: Extending the reaction time and using a higher excess of the amino acid and coupling reagents can help drive the reaction to completion. "Double coupling," where the coupling procedure is repeated a second time, is a common strategy for difficult residues.[3]
Experimental Workflow and Methodologies
The following section provides step-by-step protocols for the incorporation of N-Fmoc-2-amino-3-cyclobutylpropanoic acid into a peptide sequence using Fmoc/tBu chemistry.
General SPPS Cycle Workflow
The diagram below illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating the target amino acid.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Conclusion and Best Practices
The successful incorporation of sterically challenging amino acids like Ethyl 2-amino-3-cyclobutylpropanoate is readily achievable with optimized protocols. For maximum efficiency and purity, the use of a potent uronium salt reagent such as HATU is strongly recommended . It is imperative to use the N-Fmoc protected free acid form of the amino acid and to rigorously monitor the completion of each coupling step with a qualitative method like the Kaiser test. By employing these strategies, researchers can confidently incorporate this and other hindered building blocks to create novel peptides for advanced therapeutic and research applications.
References
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247. [Link]
-
Grønlund, A. V., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]
-
Reddy, G. V., et al. (2018). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 16(34), 6244-6250. [Link]
-
Oman Chemical. (n.d.). HBTU FOR PEPTIDE SYNTHESIS. [Link]
-
ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent?. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Kent, S. B. (2014). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 102(3), 297-309. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
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-
Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
White, C. J., & Yudin, A. K. (2011). The Synthesis of Cyclic Peptides. Nature Chemistry, 3(7), 509–524. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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The Strategic Integration of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of Constrained Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Non-natural, constrained amino acids have emerged as powerful tools for medicinal chemists, offering a means to introduce conformational rigidity, improve metabolic stability, and explore new chemical space. Among these, cyclobutyl-containing amino acids have garnered significant interest due to the unique conformational constraints imparted by the four-membered ring system. Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (CAS: 565456-74-8) is a versatile building block that provides access to a variety of chiral structures bearing the cyclobutyl moiety.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of this valuable synthetic intermediate. We will delve into its utility in the synthesis of bioactive molecules, with a focus on potential applications in the development of kinase inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors, and antiviral agents.
Chemical Properties and Handling
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is the hydrochloride salt of the corresponding ethyl ester. The presence of the hydrochloride salt enhances its stability and shelf-life, making it a convenient starting material for various chemical transformations.
| Property | Value | Source |
| CAS Number | 565456-74-8 | AChemBlock |
| Molecular Formula | C9H18ClNO2 | PubChem |
| Molecular Weight | 207.7 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water, methanol, and DMSO | Generic Supplier Data |
Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with all amine hydrochlorides, it is important to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Applications in Drug Discovery
The cyclobutyl group in Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can serve as a bioisosteric replacement for other common functionalities in drug molecules, such as gem-dimethyl groups or larger cycloalkanes. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The primary amino group and the ethyl ester provide two key handles for chemical modification, allowing for its incorporation into a wide array of molecular scaffolds.
As a Scaffold for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology.[2] The unique three-dimensional structure of the cyclobutyl group can be exploited to probe the topography of the ATP-binding site of kinases, potentially leading to inhibitors with novel binding modes and improved selectivity.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: A representative workflow for the synthesis of a kinase inhibitor.
Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many DPP-IV inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site. The cyclobutyl moiety can provide a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding.
Precursor for Antiviral Nucleoside Analogues
The synthesis of carbocyclic nucleoside analogues, where the furanose ring is replaced by a cycloalkane, is a well-established strategy in the development of antiviral drugs. The cyclobutyl ring of Ethyl 2-amino-3-cyclobutylpropanoate can serve as a mimic of the ribose or deoxyribose sugar in these analogues.
Experimental Protocols
The following protocols are provided as representative examples of how Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can be utilized in common synthetic transformations relevant to drug discovery. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Amide Coupling (N-Acylation)
This protocol describes the coupling of Ethyl 2-amino-3-cyclobutylpropanoate with a carboxylic acid to form an amide bond, a fundamental reaction in the synthesis of a vast number of pharmaceuticals.
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the amine solution to neutralize the hydrochloride salt and generate the free amine. Stir for 5 minutes.
-
Slowly add the free amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.
Logical Relationship of Amide Coupling Components
Caption: Key components and their roles in the amide coupling reaction.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the reaction of Ethyl 2-amino-3-cyclobutylpropanoate with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
DIPEA
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or MeOH.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Note: NaBH₃CN is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.
Conclusion and Future Perspectives
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride represents a valuable and versatile building block for the synthesis of novel drug candidates. Its constrained cyclobutyl moiety offers a unique opportunity to explore new regions of chemical space and to fine-tune the pharmacological properties of lead compounds. The protocols outlined in this guide provide a starting point for the incorporation of this building block into diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the strategic use of constrained amino acids like Ethyl 2-amino-3-cyclobutylpropanoate will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
PubChem. Ethyl 2-amino-3-cyclobutylpropanoate. [Link]
-
Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2645–2653. [Link]
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Magnin, D. R., Robl, J. A., Sulsky, R. B., Augeri, D. J., Huang, Y., Simpkins, L. M., ... & Hamann, L. G. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of medicinal chemistry, 47(10), 2587–2598. [Link]
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Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of medicinal chemistry, 53(14), 5061–5084. [Link]
- Bissett, J., McLaughlin, M., & Hanko, R. (2003). The role of non-natural amino acids in drug discovery. Current opinion in drug discovery & development, 6(6), 834–840.
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377. [Link]
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De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Medicinal research reviews, 29(4), 549–583. [Link]
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Application Note & Protocol: Enantioselective Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in medicinal chemistry. Non-proteinogenic amino acids, particularly those with unique side chains like the cyclobutyl group, are crucial building blocks in drug discovery for creating novel peptides and small molecules with enhanced stability and bioactivity.[1][2][3][4] This guide details a robust and highly selective synthetic protocol based on the rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. We delve into the rationale behind the chosen methodology, provide a detailed, step-by-step protocol from precursor synthesis to final product isolation, and include essential information on characterization, quality control, and mechanistic insights.
Introduction: The Significance of Cyclobutyl Amino Acids
The incorporation of structurally unique amino acids into peptides or small molecule drugs is a proven strategy to modulate their pharmacological properties. The cyclobutane moiety, a strained four-membered ring, imparts conformational rigidity and unique steric properties to a molecule.[4] When incorporated as the side chain of an amino acid, it can influence peptide secondary structure, improve resistance to enzymatic degradation, and enhance binding affinity to biological targets.[3][4] Ethyl 2-amino-3-cyclobutylpropanoate, as a chiral building block, provides access to these desirable molecular features, making its efficient and stereocontrolled synthesis a critical objective for synthetic and medicinal chemists.
The primary challenge in synthesizing this target lies in the precise control of the stereocenter at the α-carbon. Of the various methods available for asymmetric synthesis, such as the use of chiral auxiliaries or biocatalysis, the transition-metal-catalyzed asymmetric hydrogenation of prochiral enamides stands out for its high efficiency, excellent enantioselectivity, and operational simplicity.[1][5][6][7] This guide will focus on this state-of-the-art approach.
Overview of the Synthetic Strategy
The chosen synthetic route involves three main stages, designed for efficiency and scalability. The overall workflow is depicted below.
Caption: Overall synthetic workflow.
Rationale for this approach:
-
Stage 1 (Horner-Wadsworth-Emmons Olefination): This reaction is highly reliable for constructing the α,β-unsaturated amino acid precursor. It offers good control over the (Z)-isomer, which is crucial for the subsequent hydrogenation step.
-
Stage 2 (Asymmetric Hydrogenation): This is the key enantioselective step. The use of a chiral Rhodium(I) catalyst, such as those based on DuPhos or DIPAMP ligands, allows for the introduction of the desired stereochemistry with exceptionally high enantiomeric excess (ee).[1][7][8] The choice of ligand ((R,R)- or (S,S)-) dictates whether the (R)- or (S)-enantiomer of the product is formed.
-
Stage 3 (Deprotection and Salt Formation): A standard sequence of hydrolysis, N-protection with a Boc group, re-esterification, and final deprotection with HCl provides the target compound as a stable, crystalline hydrochloride salt, suitable for storage and further use.[9][10][11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of (Z)-Ethyl 2-acetamido-3-cyclobutylacrylate (Precursor)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate | 295.25 | 50.0 | 14.76 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 55.0 | 2.20 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |
| Cyclobutanecarboxaldehyde | 84.12 | 50.0 | 4.21 g (4.7 mL) |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion).
-
Add 150 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate in 100 mL of anhydrous THF to the stirred suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour. A clear solution should form as the phosphonate is deprotonated.
-
Add cyclobutanecarboxaldehyde dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Asymmetric Hydrogenation to Ethyl N-acetyl-2-amino-3-cyclobutylpropanoate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (Z)-Ethyl 2-acetamido-3-cyclobutylacrylate | 211.26 | 20.0 | 4.23 g |
| [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) | 406.10 | 0.20 (1 mol%) | 81.2 mg |
| (R,R)-Me-DuPhos (or desired chiral ligand) | 306.36 | 0.22 (1.1 mol%) | 67.4 mg |
| Anhydrous, Degassed Methanol | - | - | 100 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 50-60 psi |
Procedure:
-
In a glovebox, charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with the rhodium precursor and the chiral phosphine ligand.
-
Add 50 mL of degassed methanol and stir for 15-20 minutes to form the active catalyst solution (a color change is typically observed).
-
Add the precursor, (Z)-Ethyl 2-acetamido-3-cyclobutylacrylate, dissolved in 50 mL of degassed methanol.
-
Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.
-
Purge the vessel with H₂ gas three times.
-
Pressurize the vessel to 50-60 psi with H₂ and begin vigorous stirring/shaking.
-
Maintain the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the olefinic proton signal.
-
Once complete, carefully vent the H₂ gas and purge the vessel with N₂.
-
Concentrate the reaction mixture under reduced pressure. The crude product is often of sufficient purity for the next step. If necessary, it can be filtered through a short plug of silica gel.
Protocol 3: Hydrolysis, Boc-Protection, and Final HCl Salt Formation
Procedure:
-
Hydrolysis: Dissolve the crude product from Protocol 2 in a mixture of THF (100 mL) and water (50 mL). Add Lithium Hydroxide (LiOH·H₂O, 2.0 g, 47.6 mmol) and stir at room temperature for 6 hours until the ester is fully hydrolyzed (monitor by TLC). Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the N-acetyl amino acid.
-
Boc-Protection of the free amine (after deacetylation): The N-acetyl group is first removed under acidic hydrolysis (e.g., 6M HCl, reflux). After neutralization, the resulting free amino ester is protected. Dissolve the amino ester (approx. 15 mmol) in a 1:1 mixture of THF and water (100 mL). Add sodium bicarbonate (2.5 g, 30 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 3.6 g, 16.5 mmol).[12][13] Stir vigorously for 12 hours. Extract the N-Boc protected product with ethyl acetate, dry, and concentrate.[10]
-
Final Deprotection and Salt Formation: Dissolve the purified N-Boc protected ethyl ester in 50 mL of diethyl ether or ethyl acetate. Cool to 0 °C. Bubble anhydrous HCl gas through the solution for 15 minutes, or add a 4M solution of HCl in 1,4-dioxane (20 mL) dropwise.[9][14] A white precipitate will form. Stir for 2-4 hours at room temperature.[11]
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride as a white crystalline solid.
Mechanism of the Key Enantioselective Step
The enantioselectivity of the rhodium-catalyzed hydrogenation is determined by the chiral environment created by the phosphine ligand coordinated to the rhodium center. The substrate, an N-acyl dehydroamino acid, coordinates to the rhodium catalyst in a bidentate fashion through the amide carbonyl oxygen and the C=C double bond.
Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.
The key is that the two diastereomeric catalyst-substrate complexes have different energies. The C₂-symmetric nature of ligands like DuPhos creates a highly organized and sterically demanding environment. The substrate orients itself to minimize steric clashes with the ligand's bulky groups (often phenyl rings). This preferred orientation exposes one face of the double bond to the incoming hydrogen, leading to a highly enantioselective reduction.[8][15]
Characterization and Quality Control
| Analysis Type | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), cyclobutyl protons (multiplets ~1.7-2.2 ppm), α- and β-protons, and a broad signal for the ammonium protons (~8.5 ppm). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for the ester carbonyl (~170 ppm), α-carbon (~55 ppm), and distinct signals for the cyclobutyl and ethyl carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the free amine (m/z = 172.13). |
| Chiral HPLC | Using a suitable chiral stationary phase (e.g., Chiralcel OD-H), baseline separation of the two enantiomers should be achieved to determine the enantiomeric excess (ee). |
| Melting Point | A sharp melting point is indicative of high purity for the final hydrochloride salt. |
Conclusion
This application note provides a reliable and detailed protocol for the enantioselective synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. By leveraging a rhodium-catalyzed asymmetric hydrogenation as the key stereochemistry-defining step, this valuable building block can be produced in high yield and excellent enantiomeric purity. The methodologies described are grounded in established chemical principles and are suitable for implementation in research and drug development laboratories.
References
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Kreuzfeld, H. J., Döbler, C., Schmidt, U., & Krause, H. W. (1996). Synthesis of non-proteinogenic (D)- or (L)-amino acids by asymmetric hydrogenation. Amino Acids, 11(3-4), 269-282. [Link]
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D'yakonov, V. A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-8. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific technical resources.
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Zhang, F. W., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 10(15), 8439-8445. [Link]
- Suresh Babu, V. V., & Ananda, K. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amine. Indian Journal of Chemistry - Section B, 39B, 685-689.
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ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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de Vries, J. G., & de Vries, A. H. M. (2003). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 1(10), 1641-1643. [Link]
- Zhang, Z., & Zhang, W. (2000). Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. The Journal of Organic Chemistry, 65(18), 5831-5833.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2609-2617. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Bäckvall, J. E., et al. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Chemistry – A European Journal, 15(38), 9783-9791. [Link]
- Li, X., et al. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Roberts, S. W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23838-23841. [Link]
-
Roberts, S. W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23838-23841. [Link]
-
Bentham Science Publishers. (n.d.). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Retrieved from [Link]
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Al-Harrasi, A., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 334-343. [Link]
- Google Patents. (1962). US3031499A - Amino acids containing a cyclobutane ring.
-
ResearchGate. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. Retrieved from [Link]
-
Boston University Chemistry. (2008). Schaus Group Develops New Asymmetric Route To α-Amino Acid Esters. Retrieved from [Link]
-
Nature Communications. (2022). Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. Retrieved from [Link]
-
Chemical Science. (2018). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Retrieved from [Link]
-
Lou, S., & Schaus, S. E. (2008). Asymmetric petasis reactions catalyzed by chiral biphenols. Journal of the American Chemical Society, 130(22), 6922-6923. [Link]
-
ChemRxiv. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
Abstract: The incorporation of unnatural amino acids (UAAs) into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful method to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] Ethyl 2-amino-3-cyclobutylpropanoate, a non-canonical amino acid, serves as a valuable building block in the synthesis of novel therapeutics. This document provides a comprehensive, field-tested guide for the large-scale synthesis of its hydrochloride salt. We delve into the underlying chemical principles, present a detailed, step-by-step protocol optimized for scalability, and address critical safety and process control considerations. This guide is intended for researchers, chemists, and process development professionals aiming to produce multi-gram to kilogram quantities of this key intermediate.
Scientific Foundation and Synthetic Strategy
The synthesis of α-amino acids presents unique challenges, particularly in controlling stereochemistry and achieving high purity on a large scale.[3] The selected strategy for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is based on the alkylation of a glycine-derived Schiff base, a robust and highly versatile method for constructing a wide array of α-amino acids.[4][5]
The core logic of this approach is threefold:
-
Activation of the α-Carbon: Glycine itself is not sufficiently acidic for direct alkylation. By forming a Schiff base with benzophenone (to create Ethyl N-(diphenylmethylene)glycinate), the α-proton becomes significantly more acidic and readily removable by a suitable base.
-
Controlled C-C Bond Formation: The resulting carbanion acts as a nucleophile, reacting with an alkyl halide (bromomethylcyclobutane) to form the desired carbon skeleton.
-
Deprotection and Salt Formation: The Schiff base is easily hydrolyzed under acidic conditions, which simultaneously liberates the free amine and forms the stable, crystalline hydrochloride salt, facilitating purification.
This method avoids the use of highly toxic reagents like cyanides, which can be a drawback in classical Strecker syntheses.[1] The entire process is designed as a self-validating system, with clear in-process controls to ensure reaction completion and product quality before proceeding to subsequent steps.
Overall Synthesis Workflow
The process is logically divided into two main stages: the alkylation of the protected glycine scaffold followed by acidic deprotection and product isolation.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a ~250 g scale of the starting glycinate. When scaling chemical reactions, safety is paramount. Never scale a reaction by more than a factor of three without re-evaluating the safety and engineering controls.[6][7]
Materials and Equipment
| Reagents & Solvents | CAS No. | Molecular Weight | Quantity | Molar Equiv. |
| Ethyl N-(diphenylmethylene)glycinate | 69555-14-2 | 267.33 | 250 g | 1.0 |
| (Bromomethyl)cyclobutane | 17247-58-4 | 149.03 | 185 g | 1.33 |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 157.4 g | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 2.0 L | - |
| Hydrochloric Acid (2N aq.) | 7647-01-0 | 36.46 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~2.0 L | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Diethyl Ether or MTBE | 60-29-7 | 74.12 | As needed | - |
| Hydrogen Chloride (in ether/dioxane) | 7647-01-0 | 36.46 | As needed | - |
| Equipment | Specifications & Purpose |
| 5 L Jacketed Glass Reactor | Primary reaction vessel with overhead stirring, temperature control, and inert gas inlet. |
| Addition Funnel | For controlled, dropwise addition of reagents. |
| Temperature Probe | To accurately monitor the internal reaction temperature.[6] |
| Recirculating Chiller/Heater | For precise temperature control of the jacketed reactor. |
| Large Separatory Funnel (5 L) | For liquid-liquid extractions during workup. |
| Rotary Evaporator | For solvent removal under reduced pressure. |
| Buchner Funnel & Filter Flask | For collecting crystalline product by vacuum filtration. |
Reaction Mechanism
The core of the synthesis involves the formation of a stabilized carbanion followed by nucleophilic substitution.
Caption: Simplified reaction mechanism for the synthesis.
Step-by-Step Experimental Protocol
PART A: Alkylation Reaction [8]
-
Reactor Setup: Assemble the 5 L jacketed reactor system under a nitrogen atmosphere. Ensure all glassware is dry. Use wide-mouth glassware and gas inlet adapters rather than needles for better pressure management on a large scale.[7]
-
Initial Charge: Charge the reactor with Ethyl N-(diphenylmethylene)glycinate (250 g) and anhydrous tetrahydrofuran (2.0 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0-5°C using the recirculating chiller. Rationale: The subsequent addition of potassium tert-butoxide is exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure process safety.[9]
-
Base Addition: Slowly add potassium tert-butoxide (157.4 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the resulting mixture at 0-5°C for an additional hour.
-
Alkylation: Slowly add bromomethylcyclobutane (185 g) via an addition funnel over 30-60 minutes, again maintaining the internal temperature at 0-5°C.
-
Reaction Drive: After the addition, allow the reaction mixture to warm to room temperature (25-30°C) and continue stirring.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 4-6 hours until the starting glycinate is consumed (typically 24-36 hours).
PART B: Hydrolysis, Work-up, and Isolation [8]
-
Quenching: Once the reaction is complete, carefully add 2N hydrochloric acid to the reaction mixture. This step is exothermic and will generate fumes; ensure adequate ventilation. Continue adding acid until the pH is ~2. Stir vigorously for 6 hours to ensure complete hydrolysis of the Schiff base.
-
Phase Separation: Transfer the mixture to a 5 L separatory funnel. Add dichloromethane (DCM, ~500 mL) and shake. Separate the layers. The aqueous layer contains the desired product as its hydrochloride salt, while the organic layer contains benzophenone byproduct.[10]
-
Aqueous Layer Wash: Wash the aqueous layer with a fresh portion of DCM (~250 mL) to remove any residual benzophenone.
-
Basification: Return the aqueous layer to the cleaned reactor or a suitable large vessel equipped with stirring and cooling. Cool the solution to 0-5°C. Slowly add 50% sodium hydroxide solution to adjust the pH to ~12.5. Rationale: This converts the hydrochloride salt to the free base, which is soluble in organic solvents. This step is highly exothermic and must be done slowly with efficient cooling.
-
Product Extraction: Extract the aqueous layer with three portions of DCM (~500 mL each). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude free base, Ethyl 2-amino-3-cyclobutylpropanoate, as an oil.
PART C: Hydrochloride Salt Formation and Purification
-
Salt Formation: Dissolve the crude oil from the previous step in a minimal amount of a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE). Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether or 4M in dioxane) dropwise with stirring. The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[11]
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 40-60% based on the starting glycinate.
Large-Scale Safety and Process Optimization
Scaling a chemical synthesis introduces challenges not present at the bench scale, primarily related to heat transfer, mass transfer, and safety.[6][7]
-
Thermal Management: The addition of potassium tert-butoxide and the subsequent acid/base quenches are significantly exothermic. The use of a jacketed reactor is mandatory for efficient heat removal. Monitor the internal temperature continuously and have a cooling bath ready for emergencies.[9]
-
Reagent Addition: At scale, adding reagents too quickly can lead to localized "hot spots" and potential runaway reactions. Use addition funnels or metered pumps for slow, controlled addition.
-
Stirring: Inefficient stirring can lead to poor heat distribution and incomplete reactions. Use a powerful overhead stirrer and ensure a proper vortex is formed.
-
Purification: While chromatography is an excellent tool for small-scale purification, it is often impractical and hazardous at a large scale due to the large volumes of flammable solvents required.[7] Crystallization or salt formation, as described in this protocol, is a much safer and more efficient method for isolating pure product at scale.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses or a face shield, and chemically resistant gloves.[12] All operations should be conducted in a well-ventilated area or a walk-in fume hood.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Alkylation (Part A) | Insufficient base; inactive alkylating agent; insufficient reaction time. | Add an additional 0.1-0.2 equivalents of t-BuOK. Verify the purity of the bromomethylcyclobutane. Allow the reaction to stir for a longer period. |
| Low Yield after Extraction (Part B) | Incomplete hydrolysis of the Schiff base; incorrect pH during extractions. | Increase the stirring time with 2N HCl. Use a calibrated pH meter to ensure pH is <2 for the acid wash and >12 for the basic extraction. |
| Oily or Gummy Product (Part C) | Impurities present; residual solvent. | Attempt to recrystallize the product from a different solvent system (e.g., ethanol/ether). Ensure the product is thoroughly dried under vacuum. |
| Exotherm is Difficult to Control | Reagent addition is too fast; inadequate cooling capacity. | Reduce the rate of addition. Ensure the chiller is set to a lower temperature and is functioning correctly. For very large scales, consider a semi-batch process. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. By employing a robust Schiff base alkylation strategy and adhering to strict safety and process controls, researchers and development professionals can confidently produce this valuable unnatural amino acid on a large scale. The emphasis on process understanding, in-process controls, and safe scale-up practices ensures a reliable and efficient manufacturing process.
References
- A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_RIIt33PIOui01fId1pkGhhvk-MSIIVApsOD-04cEp3WtG640gA7rKWkyF7QyiNR16VDjWBPdWscfYXo42eUPX1N1y1b39lkwfp6YAargbJHG9Ul3B02vPHgGyx0rRBUmO_eBJqsW10tgFPrNkpg1kFkXzCoeqOH8z0FhlviSi_elgn7m13VrK6V9HVUDlvmbuXU38hhQlqqBX68wBS9btAs2VMm8eBEeq6UCmE9e8wjEkF1HEVXSUD22NtMKTp0jXA==]
- Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [URL: https://www.researchgate.
- Scale Up Safety. Stanford Environmental Health & Safety. (2023). [URL: https://ehs.stanford.edu/wp-content/uploads/Scale-Up-Safety.pdf]
- Li, C., et al. (2020). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7454f0f50db73723970b4]
- Li, C., et al. (2020). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10186539]
- Reprogramming natural proteins using unnatural amino acids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344445/]
- Process for isolating and purifying amino acids. Google Patents. (US4956471A). [URL: https://patents.google.
- Chemical Process Safety | Techniques & Equipment. Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/Process_Safety/chemical-process-safety.html]
- How to purify amino acids (HCl salt) with dowex resin? ResearchGate. (2017). [URL: https://www.researchgate.net/post/How_to_purify_amino_acids_HCl_salt_with_dowex_resin]
- Method for preparing amino acid esters. Google Patents. (US5424476A). [URL: https://patents.google.
- Scale-up Reactions. Division of Research Safety - University of Illinois. (2019). [URL: https://drs.illinois.edu/Page/SafetyLibrary/ScaleupReactions]
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [URL: https://www.moravek.com/chemical-synthesis-safety-tips-to-practice-in-the-lab/]
- Preparation of amino acids from their salts. Google Patents. (US2404503A). [URL: https://patents.google.
- How to Handle Lab Chemicals Safely: From PPE to Spill Response. Pure Synth. [URL: https://puresynth.
- Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [URL: https://www.m-chemical.co.jp/en/products/departments/mcc/ion/library/pdf/an_02_08.pdf]
- Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading. (2025). [URL: https://yasmintrading.com/amino-acid-manufacturing-process/]
- General procedures for the purification of Amino acids. Chempedia - LookChem. [URL: https://www.lookchem.
- Process for preparing amino acid esters and their acid addition salts. Google Patents. (US20050192460A1). [URL: https://patents.google.
- Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5853517_EN.htm]
- 3 - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0036]
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Application Notes & Protocols: Strategic Protection of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride for Advanced Synthesis
Prepared by: Google Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Unique Building Block
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a non-canonical amino acid ester that has garnered significant interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety offers a valuable scaffold for introducing conformational rigidity and exploring novel chemical space in peptide and small molecule synthesis. However, the presence of a reactive primary amine necessitates a robust and well-defined protecting group strategy to achieve desired synthetic outcomes. The hydrochloride salt form of the amine requires careful consideration during the selection of reaction conditions, particularly the choice of base.
This document provides a comprehensive guide to the strategic application of common amine-protecting groups—Boc, Cbz, and Fmoc—for Ethyl 2-amino-3-cyclobutylpropanoate. We will delve into the mechanistic rationale behind each protection and deprotection step, offer detailed, field-tested protocols, and present a framework for selecting the optimal protecting group based on the overall synthetic plan.
Molecular Analysis and Strategic Considerations
The starting material presents two key functional groups: the primary amine (as a hydrochloride salt) and the ethyl ester.
-
Primary Amine (Hydrochloride Salt): The primary amine is a potent nucleophile and the main site of reactivity. Its protonation as a hydrochloride salt renders it non-nucleophilic. Therefore, a stoichiometric amount of base is required to liberate the free amine in situ before it can react with the protecting group precursor.
-
Ethyl Ester: The ethyl ester serves as a protecting group for the carboxylic acid. It is generally stable under the basic conditions used for N-protection and the acidic or basic conditions used for certain N-deprotection steps. However, its stability can be compromised by harsh nucleophilic or strongly basic conditions (e.g., saponification with NaOH), which would hydrolyze the ester to the corresponding carboxylate.
The core principle of a successful strategy lies in orthogonality —the ability to remove one protecting group selectively in the presence of the other. The choice of N-protecting group will dictate the subsequent synthetic steps available to the researcher.
N-Protection Strategies: Protocols and Mechanistic Insights
The selection of an N-protecting group is dictated by its stability towards downstream reaction conditions and the specific requirements for its removal. We will discuss the three most common carbamate-based protecting groups: Boc, Cbz, and Fmoc.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions while being easily cleaved under acidic conditions.[1] This orthogonality makes it highly compatible with the ethyl ester functionality and many synthetic transformations.[1]
Protection Mechanism: The protection reaction involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][3][4] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate, driving the reaction to completion.[3]
Detailed Protocol: Boc Protection
-
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
-
Procedure:
-
Suspend Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure the complete formation of the free amine.
-
Add a solution of Boc₂O in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.
-
Deprotection Mechanism: Boc deprotection is an acid-catalyzed process.[5] The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA), which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5][6] This carbamic acid is unstable and rapidly decarboxylates to give the free amine (as its corresponding salt) and carbon dioxide.[2][5][6]
Detailed Protocol: Boc Deprotection
-
Materials:
-
N-Boc-Ethyl 2-amino-3-cyclobutylpropanoate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger such as anisole or thioanisole[7]
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (typically 20-50% v/v in DCM) dropwise. If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger (5-10 vol%).[7]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting product is the amine as its TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or a mild amine base) followed by extraction.
-
Cbz (Benzyloxycarbonyl) Protection
The Cbz group is another widely used protecting group, notable for its removal by catalytic hydrogenation, a mild and highly selective method.[8][9] It is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, making it an excellent choice for orthogonal strategies.[8]
Protection Mechanism: The free amine attacks the electrophilic carbonyl of benzyl chloroformate (Cbz-Cl).[8][10] This addition-elimination reaction releases a chloride ion, forming the stable carbamate and one equivalent of HCl, which is neutralized by the base present in the reaction mixture.[8]
Detailed Protocol: Cbz Protection
-
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.5-3.0 eq)
-
Dioxane/Water or THF/Water solvent system
-
-
Procedure:
-
Dissolve the amino acid hydrochloride in the aqueous portion of the solvent system.
-
Add the base (e.g., NaHCO₃) and stir until dissolved. Cool the solution to 0 °C.
-
Add a solution of Cbz-Cl in the organic solvent (e.g., dioxane) dropwise, maintaining the temperature at 0 °C and ensuring vigorous stirring (Schotten-Baumann conditions).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and brine, then dry over Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.
-
Deprotection Mechanism: The most common method for Cbz deprotection is hydrogenolysis.[8] The benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst (typically Pd on carbon).[11] This process generates toluene and the unstable carbamic acid, which, similar to the Boc deprotection intermediate, rapidly decarboxylates to yield the free amine.[8]
Detailed Protocol: Cbz Deprotection
-
Materials:
-
N-Cbz-Ethyl 2-amino-3-cyclobutylpropanoate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3 times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection
The Fmoc group is defined by its lability to basic conditions, typically using a secondary amine like piperidine.[12][13] It is exceptionally stable to acidic conditions, making it the orthogonal partner to the acid-labile Boc group, a strategy that forms the foundation of modern solid-phase peptide synthesis (SPPS).[12][14]
Protection Mechanism: Similar to Boc and Cbz protection, the reaction proceeds via nucleophilic attack of the amine on an activated Fmoc carbonyl source, such as Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[12][14] The reaction is carried out in the presence of a mild base to neutralize the acidic byproduct.[14]
Detailed Protocol: Fmoc Protection
-
Materials:
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq)
-
Fmoc-OSu (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the amino acid hydrochloride and NaHCO₃ in the aqueous dioxane solvent.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add the Fmoc-OSu and continue to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization as needed.
-
Deprotection Mechanism: Fmoc deprotection is a base-mediated β-elimination reaction.[14] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.[15] The resulting anion is stabilized by the aromatic system and undergoes elimination to form dibenzofulvene and the carbamate anion, which then loses CO₂ to give the free amine. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[12][15]
Detailed Protocol: Fmoc Deprotection
-
Materials:
-
N-Fmoc-Ethyl 2-amino-3-cyclobutylpropanoate (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to achieve a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 5-30 minutes.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by dissolving the residue in an organic solvent and washing with water or by direct purification via column chromatography.
-
Data Presentation and Strategic Selection
The choice of protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key characteristics of each group to aid in this selection process.
| Protecting Group | Reagent | Cleavage Condition | Stability | Orthogonality |
| Boc | Boc₂O | Strong Acid (TFA, HCl)[2][7] | Base, Hydrogenation | Cbz, Fmoc[1] |
| Cbz | Cbz-Cl | H₂/Pd-C[8] | Acid, Base | Boc, Fmoc[8] |
| Fmoc | Fmoc-OSu/Cl | Base (Piperidine)[12] | Acid, Hydrogenation | Boc[14] |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate N-protecting group based on the planned subsequent reaction steps.
Caption: Decision tree for N-protecting group selection.
Orthogonal Protection in a Synthetic Context
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[16][17] This allows for the selective manipulation of different functional groups within a complex synthesis.
For example, if a synthetic target required modification at both the N-terminus and a side chain, one could use an acid-labile Boc group on the N-terminus and a base-labile Fmoc group on the side-chain amine.
Caption: Workflow illustrating an orthogonal Boc/Fmoc strategy.
Conclusion
The successful synthesis of complex molecules derived from Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is critically dependent on a well-executed protecting group strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be made after careful consideration of the entire synthetic route. By understanding the mechanisms of protection and deprotection and leveraging the principles of orthogonality, researchers can confidently navigate multi-step syntheses, ensuring high yields and the chemical integrity of their target compounds. The protocols and strategic guidance provided herein serve as a robust foundation for the effective utilization of this valuable synthetic building block.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
University of Bath. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
NIH National Library of Medicine. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Sources
- 1. One moment, please... [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. thalesnano.com [thalesnano.com]
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- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes & Protocols: Activating the Carboxylic Acid of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride for Amide Bond Formation
Introduction: The Challenge and Opportunity of a Unique Building Block
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a non-canonical amino acid ester that presents both unique opportunities and specific challenges for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Its cyclobutyl moiety offers a rigid, three-dimensional scaffold that can be invaluable for exploring structure-activity relationships (SAR) and designing novel therapeutic agents with improved metabolic stability or target affinity.
However, incorporating this building block into a larger molecule, typically via amide bond formation, requires the selective and efficient activation of its carboxylic acid group. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive salt. Therefore, the carboxylic acid must be converted into a more electrophilic, "activated" species that readily reacts with a nucleophilic amine.[1]
This guide provides a comprehensive overview of the principles and protocols for activating the carboxylic acid of Ethyl 2-amino-3-cyclobutylpropanoate. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies to ensure successful and high-fidelity coupling reactions. We will delve into the causality behind experimental choices, focusing on maximizing yield, minimizing side reactions, and, most critically, preserving the stereochemical integrity of the chiral center.
Foundational Principles of Carboxylic Acid Activation
The core principle of all coupling reactions is the conversion of the carboxyl group's hydroxyl (-OH) into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. The most common strategies fall into several major classes of reagents, each with a distinct mechanism and application scope.[1]
A critical consideration for any α-amino acid, including our target molecule, is the risk of racemization . The α-proton is susceptible to abstraction, especially when the carboxyl group is activated. This can occur via two primary mechanisms: direct enolization or the formation of an oxazolinone intermediate, both of which lead to a loss of stereochemical purity.[2][3] The choice of activating agent, additives, base, and reaction conditions directly impacts the degree of racemization.[2][4]
dot graph "Activation_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_start" { label="Starting Materials"; bgcolor="#F1F3F4"; Start_AA [label="Ethyl 2-amino-3-cyclobutylpropanoate HCl"]; Base [label="Tertiary Base (e.g., DIPEA)\nNeutralizes HCl, deprotonates COOH"]; }
subgraph "cluster_activation" { label="Activation Step"; bgcolor="#F1F3F4"; Coupling_Reagent [label="Coupling Reagent\n(e.g., EDC, HATU)"]; Additive [label="Additive (optional)\n(e.g., HOBt, HOAt)\nSuppresses racemization"]; Active_Intermediate [label="Activated Intermediate\n(e.g., O-acylisourea, OAt-ester)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_coupling" { label="Coupling Step"; bgcolor="#F1F3F4"; Nucleophile [label="Nucleophilic Amine\n(R-NH2)"]; Product [label="Desired Amide Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start_AA -> Active_Intermediate [label=" Reacts with"]; Base -> Start_AA [label=" Deprotonates"]; Coupling_Reagent -> Active_Intermediate [label=" Forms"]; Additive -> Active_Intermediate [label=" Traps & Stabilizes"]; Active_Intermediate -> Product [label=" Attacked by"]; Nucleophile -> Product [label=" Forms bond with"]; } Figure 1: General workflow for the activation and coupling of Ethyl 2-amino-3-cyclobutylpropanoate.
Selecting the Optimal Activation Method
The choice of coupling reagent is not one-size-fits-all. It depends on the steric hindrance of the coupling partners, the electronic properties of the amine, and the desired scale of the reaction. For a substrate like Ethyl 2-amino-3-cyclobutylpropanoate, the cyclobutyl group introduces moderate steric bulk, which must be considered.
Key Factors for Consideration:
-
Reactivity vs. Stability: Highly reactive agents may lead to faster reactions but also increase the risk of side reactions and racemization.
-
Racemization Risk: This is paramount. Urethane-protected amino acids (like those with Fmoc or Boc groups) are generally resistant to racemization, but the free amine of our starting material necessitates careful selection of reagents and conditions.[2] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing this side reaction.[3][5]
-
Steric Hindrance: The cyclobutyl group may slow down the coupling kinetics. More potent activating agents, such as uronium/aminium or phosphonium salts, are often preferred for sterically demanding couplings.[6][7]
-
Byproducts & Purification: The byproducts of the coupling reaction should be easily removable. For example, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble, making it suitable for solution-phase synthesis where it can be filtered off, but problematic for solid-phase synthesis.[8][9] The water-soluble urea byproduct from EDC is easily removed by aqueous workup.[8]
-
Cost and Availability: For large-scale synthesis, the cost of the reagents can be a significant factor. Carbodiimides are generally less expensive than newer generation uronium or phosphonium salts.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Strengths | Weaknesses | Racemization Risk |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[8] | Can form N-acylurea byproduct; risk of racemization without additives.[2] | Moderate to High (mitigated by additives like HOBt).[5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization.[6][10] Effective for hindered amino acids.[6][11] | More expensive; can cause guanidinylation of free amines if not pre-activated.[3] | Low.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, avoids guanidinylation side reaction.[8] Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[2][8] | More expensive than carbodiimides. | Low. |
| Acyl Halides | via SOCl₂, (COCl)₂ | Highly reactive. | Harsh conditions, not compatible with many functional groups, high risk of racemization. | Very High. |
Detailed Protocols and Mechanistic Insights
Before any activation, the starting material, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, must be neutralized. This is typically achieved by adding at least one equivalent of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2][12] An additional equivalent of base is often required to deprotonate the carboxylic acid to form the carboxylate, which is the species that initiates the activation.[13]
Protocol 1: Carbodiimide-Mediated Activation with EDC and HOBt
This is a classic, reliable, and cost-effective method suitable for many applications. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous due to the water-solubility of its urea byproduct, simplifying purification.[9]
Mechanism: The carboxylate attacks the EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea.[2] HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-active ester.[5][14] This new intermediate is less prone to racemization and reacts efficiently with the amine to form the desired amide bond.[5]
dot graph "EDC_HOBt_Mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
R_COOH [label="R-COO⁻ (Carboxylate)"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea\n(Reactive, Prone to Racemization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester\n(Stable, Less Racemization)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂"]; Amide [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
R_COOH -> O_Acylisourea [label="Attacks"]; EDC -> O_Acylisourea; O_Acylisourea -> N_Acylurea [label="Rearrangement"]; O_Acylisourea -> HOBt_Ester [label="Trapped by"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="Reacts with"]; Amine -> Amide; } Figure 2: Mechanism of EDC and HOBt-mediated amide bond formation.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Neutralization & Deprotonation: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise while stirring. Allow the mixture to stir for 10-15 minutes.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.
-
Pre-activation: Allow the activation mixture to stir at 0 °C for 30-60 minutes.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Activation with HATU
For more challenging couplings, especially with sterically hindered amines or on a larger scale where reaction time is critical, uronium salt reagents like HATU are superior.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high coupling efficiency and ability to suppress racemization.[6][11]
Mechanism: The carboxylate, formed by the action of a base, attacks the electrophilic carbon of HATU.[6] This forms a highly reactive OAt-active ester intermediate, which is stabilized by the neighboring pyridine nitrogen atom.[15] This stabilization facilitates rapid and clean reaction with the amine nucleophile to yield the amide product with minimal epimerization.[6]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine component (1.0 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the solution to 0 °C. Add DIPEA (2.5-3.0 eq) dropwise. Note: For uronium salt couplings, the base is typically added last to initiate the reaction.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1 (steps 7 and 8).
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete activation or steric hindrance.
-
Solution: Switch to a more powerful coupling reagent like HATU.[7] Consider increasing the reaction time or using a "double coupling" procedure where a second charge of activated amino acid is added after the first coupling period.[7] For extremely hindered cases, conversion to an acyl fluoride may be an option.[16][17]
-
-
Racemization Detected:
-
Cause: Base strength, temperature, or insufficient trapping of the activated intermediate.
-
Solution: Ensure the reaction temperature is kept low (0 °C) during activation. Use a more sterically hindered base like DIPEA or 2,4,6-collidine, as they are less likely to abstract the α-proton.[4] Ensure at least one equivalent of an additive like HOBt or HOAt is used.
-
-
Side Product Formation (N-acylurea):
-
Cause: This is specific to carbodiimide reagents. The O-acylisourea intermediate rearranges before being intercepted by the amine or HOBt.
-
Solution: Ensure HOBt is added before the carbodiimide. Perform the reaction at a lower temperature to slow the rate of rearrangement.[2]
-
Conclusion
The successful incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride into target molecules hinges on the judicious selection and execution of a carboxylic acid activation protocol. While standard carbodiimide methods using EDC/HOBt offer a robust and economical solution, high-efficiency uronium reagents like HATU provide a superior alternative for overcoming challenges related to steric hindrance and reaction speed, all while ensuring the preservation of critical stereochemistry. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently utilize this valuable building block to advance their synthetic and drug discovery programs.
References
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Vertex AI Search, based on multiple sources including 8.
- The Science Behind HATU: Mechanism and Applic
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Amide Synthesis. Fisher Scientific.
- The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
- Amide coupling reaction in medicinal chemistry.
- Coupling Reagents. Aapptec Peptides.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (H
- Peptide synthesis. University of Calgary.
- HATU:a third-gener
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. [Link]
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Application Note: A Comparative Guide to HATU and HBTU for the Efficient Coupling of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
Introduction
The formation of the amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and complex organic molecules.[1][2] The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[2] Among the vast arsenal of available reagents, uronium/aminium salts like HATU and HBTU have become workhorses in both solid-phase and solution-phase synthesis due to their high efficiency and ability to minimize side reactions.[3][4]
This guide provides a detailed technical overview and practical protocols for the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in coupling reactions. We will focus on a specific, non-standard amino acid ester, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, to illustrate the practical considerations and methodologies required for successful amide bond formation with amine salts.
The Reagents: A Mechanistic and Comparative Overview
HATU and HBTU belong to the uronium/aminium class of coupling reagents.[4] Their primary function is to activate a carboxylic acid, transforming it into a highly reactive species susceptible to nucleophilic attack by an amine.[5]
Mechanism of Action: The Critical Role of the Active Ester
The efficacy of both HATU and HBTU stems from their ability to rapidly convert a carboxylic acid into an active ester intermediate. The process, facilitated by a non-nucleophilic base, proceeds as follows:
-
Deprotonation: A base, typically a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the uronium salt (HATU or HBTU).[6][7]
-
Active Ester Formation: This initially forms an unstable O-acylisourea intermediate, which rapidly rearranges to a more stable and highly reactive active ester, releasing tetramethylurea as a byproduct.[5][7]
-
Nucleophilic Attack: The amine component (in our case, the free base of Ethyl 2-amino-3-cyclobutylpropanoate) attacks the carbonyl carbon of the active ester.
-
Amide Bond Formation: A tetrahedral intermediate forms and subsequently collapses to yield the desired amide bond and releases the triazole byproduct (HOAt or HOBt).[5]
The key distinction between HATU and HBTU lies in the nature of the active ester they form.
-
HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the pyridine ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[8][9] This enhanced reactivity leads to faster and more complete coupling reactions.[8][9]
-
HBTU , in contrast, is based on 1-hydroxybenzotriazole (HOBt).[8] The resulting OBt-ester is less reactive than the OAt-ester, which can lead to slower reaction times and a higher propensity for side reactions, including epimerization, especially in sterically hindered couplings.[8]
Caption: HATU activation pathway forming a highly reactive OAt-ester.
Caption: HBTU activation pathway forming a less reactive OBt-ester.
Comparative Analysis: HATU vs. HBTU
While both reagents are highly effective, HATU generally demonstrates superior performance, particularly in challenging syntheses. The choice between them often involves a trade-off between cost and performance.
| Parameter | HATU | HBTU | Rationale & References |
| Coupling Efficiency | Very High | High | HATU's OAt-ester is more reactive, leading to higher yields, especially with hindered substrates.[8][10][11] |
| Reaction Speed | Faster | Slower | The higher reactivity of the OAt-ester translates to faster reaction kinetics.[8][12] |
| Risk of Epimerization | Lower | Higher | Faster coupling minimizes the time the activated chiral center is susceptible to racemization.[8][10][11] |
| Performance in "Difficult" Couplings | Excellent | Good | Superior for sterically hindered amino acids, N-methylated amino acids, and fragment condensation.[6][11][13] |
| Byproducts | Tetramethylurea, HOAt | Tetramethylurea, HOBt | Both produce tetramethylurea, which can be difficult to remove via chromatography.[14] |
| Cost | Generally Higher | Generally Lower | The synthesis of the HOAt precursor is more complex than that of HOBt.[10] |
The Amine Component: Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
The target amine is supplied as a hydrochloride salt. This is a critical consideration as the free amine (R-NH₂) is the active nucleophile in the coupling reaction. The protonated ammonium salt (R-NH₃⁺Cl⁻) is not nucleophilic and will not react.
Therefore, the addition of a non-nucleophilic organic base is mandatory. A minimum of two equivalents of base are required:
-
1.0 equivalent: To neutralize the hydrochloride salt and generate the free amine in situ.
-
1.0 equivalent: To facilitate the activation of the carboxylic acid by the uronium reagent.
In practice, 2.5 to 3.5 equivalents of a hindered base like DIPEA are often used to ensure the reaction medium remains basic and drives the reaction to completion.[15]
Experimental Protocols
The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid with Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride.
Safety Precaution: Always handle coupling reagents in a well-ventilated fume hood. They are known sensitizers.[12] All glassware should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the reagents and activated intermediates.
Caption: A generalized workflow for solution-phase amide coupling.
Protocol Using HATU
This protocol is recommended for achieving the highest efficiency and minimizing potential side reactions, especially if the N-protected amino acid is sterically hindered or prone to racemization.
Materials:
-
N-protected amino acid (1.0 eq.)
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.05 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the N-protected amino acid (1.0 eq.) and Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.05 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M relative to the limiting reagent).
-
Basification: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring. Allow the mixture to stir for 10-15 minutes at 0 °C.
-
Activation & Coupling: Add HATU (1.1 eq.) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Couplings with HATU are often complete within 1-4 hours.[13]
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (10-20 volumes).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[15] This removes DMF, excess base, and the HOAt and tetramethylurea byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure amide.
Protocol Using HBTU
This protocol is a cost-effective alternative for couplings that are not particularly challenging.
Materials:
-
N-protected amino acid (1.0 eq.)
-
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.05 eq.)
-
HBTU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the N-protected amino acid (1.0 eq.).
-
Pre-activation (Optional but Recommended): Dissolve the acid in anhydrous DMF. Add HBTU (1.1 eq.) and DIPEA (3.0 eq.) and stir the mixture at room temperature for 15-20 minutes. This pre-forms the active ester.
-
Amine Addition: Add a solution of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.05 eq.) in a minimal amount of DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with HBTU may require longer times (2-12 hours) compared to HATU.[15]
-
Work-up & Isolation: Follow steps 6-9 as described in the HATU protocol. The aqueous washes are crucial for removing the HOBt and tetramethylurea byproducts.
Technical Insights & Troubleshooting
-
The Role of the Base: The choice of base is critical. Hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred because they do not compete with the primary amine as a nucleophile.[6] Using a base like triethylamine (TEA) can sometimes lead to side reactions.
-
Order of Addition: For HBTU, pre-activating the carboxylic acid before adding the amine can be beneficial. This prevents the amine from being exposed to the coupling reagent for extended periods, which can lead to a known side reaction where the amine is guanidinylated by HBTU, capping the amine and preventing the desired reaction.[12][16][17] This is less of a concern with the more reactive HATU, where all components can often be mixed together.
-
Byproduct Removal: The byproduct tetramethylurea is water-soluble but can be challenging to remove completely from some organic products.[14] Thorough aqueous washes are essential. If it persists, a reverse-phase purification may be necessary.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are standard.[7] Ensure they are of high purity and low water content to prevent hydrolysis.
Conclusion
Both HATU and HBTU are exceptionally effective reagents for the coupling of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride with N-protected amino acids. HATU stands out as the superior choice for challenging couplings, offering faster reaction rates and a lower risk of racemization, justifying its higher cost where purity and efficiency are paramount.[8][11] HBTU remains a robust and reliable option for more routine transformations. The success of these couplings hinges on careful execution, including the use of anhydrous conditions, the correct stoichiometry of a non-nucleophilic base to neutralize the amine salt, and a thorough work-up procedure to remove reaction byproducts.
References
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Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
-
Benchchem. A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
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Aapptec Peptides. Coupling Reagents.
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ProPeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions.
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ChemicalBook. HATU:a third-generation coupling reagent.
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Benchchem. Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent.
-
Benchchem. Application Notes and Protocols for HDBTU in Solution-Phase Peptide Synthesis.
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Common Organic Chemistry. Amine to Amide Mechanism - HATU.
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YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
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YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
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Benchchem. Application Notes and Protocols for HBTU Coupling Reactions.
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Wikipedia. HATU.
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NINGBO INNO PHARMCHEM CO.,LTD. HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation.
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Wikipedia. HBTU.
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
-
Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
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ResearchGate. Proposed mechanism for amidation using HBTU (9).
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Optimizing Peptide Coupling: Key Techniques.
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Dubey, L. V., & Dubey, I. Ya. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
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Benchchem. A Comparative Guide to Coupling Reagents for Amide Bond Formation.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
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Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.
-
ResearchGate. Guanidinium salts of HATU and HBTU coupling reagents.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
ChemicalBook. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2.
-
ResearchGate. Amide Bond Formation and Peptide Coupling.
-
Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
-
Fisher Scientific. Amide Synthesis.
-
AxisPharm. Amide coupling Protocol for Amino PEG.
-
Organic Syntheses Procedure.
-
Reddit. amide coupling help.
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. bioorganica.org.ua [bioorganica.org.ua]
Application Notes and Protocols for Monitoring the Progress of Peptide Coupling with Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
Introduction: The Critical Role of In-Process Monitoring in Peptide Synthesis
The precise construction of peptides is fundamental to drug discovery and development. The efficiency of each peptide coupling step is paramount to achieving the desired final product with high purity and yield. Incomplete reactions can lead to the formation of deletion sequences and other impurities that are often challenging and costly to remove.[1] This guide provides a comprehensive overview of the principles and protocols for monitoring the progress of peptide coupling reactions, with a specific focus on the incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-proteinogenic amino acid. The bulky cyclobutyl side chain of this amino acid presents unique steric challenges that necessitate careful monitoring to ensure complete and efficient coupling.[2]
The choice of monitoring technique is critical and depends on several factors, including the scale of the synthesis, the nature of the peptide sequence, and the available analytical instrumentation. This document will delve into a range of techniques, from rapid qualitative assessments to detailed quantitative analyses, providing researchers with the tools to make informed decisions and optimize their peptide synthesis workflows.
Core Principles of Peptide Coupling and Monitoring
Peptide bond formation involves the activation of a carboxylic acid group on one amino acid and its subsequent reaction with the amino group of another.[3] This process is typically facilitated by coupling reagents to enhance reaction rates and minimize side reactions.[3] Monitoring the reaction involves tracking the consumption of the starting materials (the N-terminally protected amino acid and the free amine of the growing peptide chain) and the formation of the desired coupled product.
Qualitative Monitoring Techniques: Rapid In-Process Checks
Qualitative tests provide a quick and straightforward assessment of the presence or absence of free primary amines on the solid-phase support, indicating whether the coupling reaction has gone to completion.[4]
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[4] A positive result, indicated by an intense blue color, signifies the presence of unreacted amine and an incomplete coupling reaction.[4]
Protocol 1: The Kaiser Test
-
Sample Preparation: Carefully remove a small sample of the resin (a few beads) from the reaction vessel.
-
Washing: Thoroughly wash the resin sample with a suitable solvent (e.g., dimethylformamide - DMF) to remove any residual reagents.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol with KCN, and pyridine in ethanol) to the resin sample.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation: A deep blue color on the beads or in the solution indicates an incomplete reaction. A yellow or colorless result suggests the reaction is complete.[4]
Causality Behind the Protocol: The ninhydrin reagent reacts with primary amines to form a deep blue chromophore known as Ruhemann's purple. The heating step accelerates this reaction. Thorough washing is crucial to prevent false positives from residual primary amines in the reaction mixture.
Chloranil Test
The chloranil test is another colorimetric assay for detecting primary and secondary amines. It is particularly useful when the N-terminal amino acid is a secondary amine like proline, for which the Kaiser test is less reliable.[4]
Protocol 2: The Chloranil Test
-
Sample Preparation: Collect a small sample of resin beads.
-
Washing: Wash the resin thoroughly with DMF.
-
Reagent Addition: Add a drop of acetaldehyde in DMF and a drop of a saturated solution of chloranil in DMF.
-
Incubation: Allow the mixture to stand at room temperature for 5 minutes.
-
Observation: A blue or green color on the beads indicates the presence of unreacted amine.
Expert Insight: While qualitative tests are invaluable for rapid in-process checks, they are not quantitative and may not be sensitive enough to detect very low levels of unreacted starting material. Therefore, they should be used in conjunction with more quantitative methods for critical applications.
Quantitative Monitoring Techniques: Detailed Reaction Profiling
Quantitative techniques provide a more detailed and accurate picture of the reaction progress, allowing for the determination of reaction kinetics and the identification of byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[5] By analyzing aliquots of the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product.[5]
Protocol 3: HPLC Monitoring of Peptide Coupling
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. If the synthesis is on a solid support, a small amount of resin can be cleaved, and the resulting solution analyzed.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further reaction. This can be done by dilution with a suitable solvent or by adding a quenching agent.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elution: Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).[6]
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Data Analysis: Integrate the peak areas of the starting materials and the product to determine their relative concentrations over time.
Data Presentation: HPLC Analysis of a Coupling Reaction
| Time (min) | Starting Material A (Peak Area) | Starting Material B (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 100,000 | 98,000 | 0 | 0% |
| 15 | 55,000 | 53,000 | 45,000 | 45% |
| 30 | 25,000 | 24,000 | 74,000 | 75% |
| 60 | 5,000 | 4,800 | 94,000 | 95% |
| 120 | <1,000 | <1,000 | 98,000 | >99% |
Workflow for HPLC Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[7] This provides not only retention time information but also the mass-to-charge ratio (m/z) of each component, allowing for unambiguous identification of starting materials, products, and any side products.[7][8]
Protocol 4: LC-MS Analysis for Peptide Coupling
The protocol is similar to HPLC monitoring, with the addition of a mass spectrometer detector.
-
Sample Preparation and Chromatography: Follow steps 1-4 of the HPLC protocol. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of TFA).
-
Mass Spectrometry Detection: The eluent from the HPLC column is directed into the mass spectrometer.
-
Data Analysis: Analyze the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected m/z values of the starting materials and the product. This allows for highly specific and sensitive monitoring.
Expert Insight: LC-MS is particularly valuable for troubleshooting, as it can help identify unexpected byproducts that may not be resolvable by HPLC with UV detection alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time, non-invasive monitoring of reactions in solution.[9] By observing changes in the chemical shifts and intensities of specific NMR signals, one can directly track the progress of the reaction.
Protocol 5: In-situ NMR Monitoring
-
Reaction Setup: Perform the coupling reaction directly in an NMR tube.
-
Spectra Acquisition: Acquire 1D ¹H NMR spectra at regular intervals.
-
Data Analysis: Identify characteristic proton signals for the starting materials and the product. For example, the α-proton of the amino acid being coupled will have a different chemical shift in the starting material versus the coupled product. Integrate these signals to determine the relative concentrations and calculate the reaction conversion.
Causality Behind the Protocol: The chemical environment of atomic nuclei changes as the reaction proceeds, leading to predictable changes in their NMR spectra. This allows for direct observation of the molecular transformations.
Decision-Making Framework for Monitoring Techniques
Caption: Choosing the right monitoring technique.
Specific Considerations for Coupling Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
The presence of the bulky cyclobutyl group in Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can lead to steric hindrance, potentially slowing down the coupling reaction and increasing the likelihood of incomplete coupling.[2] This makes diligent monitoring even more critical.
Expected Challenges:
-
Slower Reaction Rates: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine, requiring longer reaction times or more potent coupling reagents.
-
Increased Aggregation: Peptides containing bulky, hydrophobic residues can be more prone to aggregation on the solid support, which can block reactive sites.[2]
-
Difficulty in Monitoring by TLC: The polarity difference between the starting materials and the product might be less pronounced due to the bulky, non-polar side chain, potentially making TLC analysis less informative.
Recommended Monitoring Strategy:
For the coupling of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a multi-pronged approach is recommended:
-
Initial Qualitative Assessment: Use the Kaiser test to quickly check for the presence of free amines. A persistent positive result after a standard coupling time would indicate a problem.
-
Primary Quantitative Analysis: Rely on HPLC as the primary tool for quantitative monitoring. The high resolution of HPLC will be crucial for separating the potentially closely eluting starting materials and product.
-
Confirmation and Troubleshooting: Utilize LC-MS to confirm the identity of the product peak and to identify any potential side products that might arise from the sterically hindered coupling.
Troubleshooting Incomplete Coupling Reactions
If monitoring indicates an incomplete reaction, several strategies can be employed:
-
Recoupling: The most straightforward approach is to repeat the coupling step with fresh reagents.[4]
-
Change Coupling Reagents: If recoupling is unsuccessful, switching to a more powerful coupling reagent, such as HATU or HCTU, may be necessary to overcome steric hindrance.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help drive it to completion.
-
Solvent Choice: In cases of aggregation, switching to a more polar solvent or a solvent mixture may help to disrupt intermolecular interactions and improve reaction efficiency.
-
Capping: If a small amount of unreacted amine persists after repeated coupling attempts, it is advisable to "cap" these unreacted sites by acetylating them with acetic anhydride. This prevents the formation of deletion peptides in subsequent steps.[4]
Conclusion
Effective monitoring is a cornerstone of successful peptide synthesis. For challenging amino acids like Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a combination of rapid qualitative tests and robust quantitative methods like HPLC and LC-MS is essential. By understanding the principles behind these techniques and implementing them systematically, researchers can optimize their coupling reactions, troubleshoot effectively, and ultimately achieve higher yields and purities of their target peptides.
References
Sources
- 1. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the deprotection of ethyl 2-amino-3-cyclobutylpropanoate hydrochloride derivatives. It addresses common challenges and offers practical solutions to ensure successful and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino moiety of ethyl 2-amino-3-cyclobutylpropanoate, and what are their primary removal conditions?
The selection of a suitable protecting group is critical for the successful synthesis of the target molecule. The most common protecting groups for the amino functionality are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[][2] Their removal conditions are fundamentally different, allowing for orthogonal protection strategies in more complex syntheses.[2][3]
| Protecting Group | Common Deprotection Reagents | Typical Reaction Conditions |
| Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous acidic conditions, often in a solvent like dichloromethane (DCM) or dioxane.[3][4] |
| Cbz (benzyloxycarbonyl) | H₂, Palladium on carbon (Pd/C) | Catalytic hydrogenation.[2][5] |
Q2: My Boc deprotection is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?
Incomplete Boc deprotection is a common issue that can often be traced back to reagent quality, reaction setup, or substrate-specific factors.
Possible Causes and Solutions:
-
Reagent Quality: The primary culprit is often the purity and anhydrous nature of the acidic reagent and solvent.
-
TFA: Use fresh, high-purity trifluoroacetic acid. Over time, TFA can absorb water, which can hinder the deprotection reaction.
-
HCl in Dioxane/Ether: Ensure the HCl solution is fresh. The concentration of HCl in these solutions can decrease over time.
-
Solvents: Use anhydrous solvents to prevent side reactions.[6]
-
-
Reaction Conditions:
-
Temperature: While most Boc deprotections proceed at room temperature, gentle warming (to ~40°C) can sometimes facilitate the reaction for more sterically hindered substrates.[4]
-
Concentration: Ensure adequate concentration of the acid. A common starting point is a 20-50% solution of TFA in DCM.[3][6]
-
-
Steric Hindrance: The cyclobutyl group, while not excessively bulky, can in some contexts contribute to steric hindrance around the reaction center. If you suspect this is an issue, consider extending the reaction time and monitoring closely by TLC or LC-MS.
Q3: I am observing side products during my Cbz deprotection via hydrogenation. What are they and how can I avoid them?
The primary side reaction during hydrogenolytic deprotection of Cbz groups, especially in alcohol-containing solvents, is N-alkylation of the newly formed amine.[7]
Mechanism of Side Product Formation:
The palladium catalyst can facilitate the oxidation of the alcohol solvent to an aldehyde or ketone. This carbonyl compound can then react with the product amine to form an imine, which is subsequently reduced by the catalyst and H₂ to yield an N-alkylated product.
Preventative Measures:
-
Solvent Choice: Avoid using alcohol-based solvents if N-alkylation is observed. Dichloromethane, ethyl acetate, or tetrahydrofuran are generally suitable alternatives.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for side reactions to occur.
-
Catalyst Loading: Use the minimum effective amount of palladium catalyst.
Q4: How can I effectively monitor the progress of the deprotection reaction?
Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, being a free amine, will have a different retention factor (Rf) than the protected starting material. Staining with ninhydrin is particularly useful as it gives a distinct color with primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product, any remaining starting material, and potential side products. This is the preferred method for rigorous reaction monitoring.[8]
Q5: What is the best way to work up and purify the final ethyl 2-amino-3-cyclobutylpropanoate hydrochloride salt?
The work-up and purification strategy will depend on the deprotection method used.
-
Following Acidic Deprotection (e.g., TFA):
-
Removal of Acid: The excess acid is typically removed by evaporation under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene is often employed.[3]
-
Conversion to Hydrochloride Salt: If TFA was used, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the residue in a minimal amount of water, adding a slight excess of concentrated HCl, and then removing the water under reduced pressure.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purifying amino acid hydrochlorides.[9] Alternatively, ion-exchange chromatography can be used for highly pure samples.[10][11]
-
-
Following Hydrogenolysis (Cbz deprotection):
-
Catalyst Removal: The palladium catalyst is removed by filtration through a pad of Celite.
-
Salt Formation: The free amine in the filtrate can be converted to the hydrochloride salt by the addition of a solution of HCl in a suitable solvent (e.g., ether or dioxane).
-
Isolation and Purification: The precipitated hydrochloride salt can be collected by filtration, washed with a non-polar solvent like ether, and then purified by recrystallization if necessary.[9]
-
II. Troubleshooting Guide
Issue 1: Low Yield of the Desired Hydrochloride Salt
| Symptom | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low isolated yield after work-up | Incomplete reaction; Product loss during extraction or crystallization; Formation of water-soluble byproducts. | Verify complete deprotection using LC-MS before work-up. Optimize work-up: If the hydrochloride salt is partially soluble in the organic solvent used for washing, minimize the wash volumes or use a less polar solvent. Consider ion-exchange chromatography for purification to improve recovery of polar products.[12] |
| Oily product that fails to crystallize | Presence of impurities; Residual solvent; Incorrect stoichiometry of HCl. | Ensure complete removal of solvents and any scavengers used during deprotection. Titrate with HCl: Carefully add a stoichiometric amount of HCl. An excess can sometimes lead to the formation of hygroscopic dihydrochlorides. Attempt crystallization from different solvent systems. |
Issue 2: Presence of Unexpected Impurities in the Final Product
| Symptom | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Extra peaks in NMR or LC-MS | Side reactions during deprotection (e.g., alkylation, racemization); Incomplete removal of protecting group byproducts (e.g., tert-butanol derivatives).[13] | Alkylation: If using Boc protection with TFA, consider adding a scavenger like triethylsilane to quench the tert-butyl cation. Racemization: While less common for this substrate, ensure that the reaction conditions, especially temperature, are not overly harsh. Purification: Employ flash column chromatography on silica gel before final salt formation if impurities are non-polar. For polar impurities, ion-exchange chromatography or preparative HPLC may be necessary. |
III. Experimental Protocols & Visualizations
Protocol 1: Boc Deprotection of Ethyl 2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoate
-
Dissolve the Boc-protected amino ester in anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane (4-5 equivalents) or trifluoroacetic acid (TFA, 20-50% in DCM).[4][6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene (3x) to remove residual acid.[3]
-
Purify the resulting hydrochloride salt by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Protocol 2: Cbz Deprotection of Ethyl 2-(benzyloxycarbonylamino)-3-cyclobutylpropanoate
-
Dissolve the Cbz-protected amino ester in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
To the combined filtrate, add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with ether, and dry under vacuum.
IV. References
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]
- 10. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. diaion.com [diaion.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"side reactions involving Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important non-proteinogenic amino acid derivative. As a key building block in medicinal chemistry, understanding and controlling its synthesis is critical for the successful development of novel therapeutics.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues thematically, providing explanations for the underlying chemistry and actionable protocols to resolve them.
Section 1: Issues Related to Low Yield and Incomplete Reactions
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can often be traced back to several key factors related to the common synthetic route involving the alkylation of a glycine equivalent with (bromomethyl)cyclobutane. A typical procedure involves the deprotonation of an N-protected glycine ethyl ester, followed by alkylation and subsequent deprotection.
Root Cause Analysis & Troubleshooting Steps:
-
Inefficient Deprotonation: The initial deprotonation of the glycine derivative is a critical step.
-
Causality: Incomplete deprotonation leads to unreacted starting material and can promote side reactions. The choice of base and reaction conditions are paramount.
-
Troubleshooting Protocol:
-
Base Selection: Potassium tert-butoxide is a common choice for this transformation. Ensure the base is fresh and has been properly stored to avoid deactivation by moisture.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., 0-5°C) to minimize side reactions.
-
Solvent Purity: Use anhydrous tetrahydrofuran (THF) as the solvent. The presence of water will quench the strong base and inhibit the reaction.
-
-
-
Side Reactions of the Alkylating Agent: (Bromomethyl)cyclobutane can participate in elimination reactions.
-
Causality: Strong bases can induce the elimination of HBr from (bromomethyl)cyclobutane to form methylenecyclobutane, consuming the alkylating agent and reducing the yield.
-
Troubleshooting Protocol:
-
Slow Addition: Add the (bromomethyl)cyclobutane slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, favoring alkylation over elimination.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
-
-
-
Hydrolysis of the Ester: The ethyl ester is susceptible to hydrolysis, especially during workup.
-
Causality: Both acidic and basic conditions during the workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, reducing the yield of the desired product.[3][4]
-
Troubleshooting Protocol:
-
Controlled pH during Workup: Carefully control the pH during the aqueous workup. If an acidic wash is necessary to remove unreacted base, perform it quickly and at a low temperature. Similarly, if a basic wash is used, avoid prolonged exposure.
-
Extraction Efficiency: Use an appropriate organic solvent like dichloromethane for extraction to ensure efficient transfer of the product from the aqueous layer.
-
-
Section 2: Purity Concerns and Side Product Formation
Question 2: I am observing significant impurities in my final product. What are the common side products and how can I minimize their formation?
Answer:
Impurity profiles in the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can be complex. Understanding the potential side reactions is key to developing a robust process that minimizes their formation.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Formation Pathway |
| Impurity A | Ethyl 2-(diphenylmethyleneamino)-3-cyclobutylpropanoate | Incomplete deprotection of the nitrogen protecting group. |
| Impurity B | 2-Amino-3-cyclobutylpropanoic acid | Hydrolysis of the ethyl ester during synthesis or workup. |
| Impurity C | Di-alkylated product | Reaction of the product with another molecule of the alkylating agent. |
| Impurity D | Methylenecyclobutane | Elimination reaction of (bromomethyl)cyclobutane. |
Minimization and Purification Strategies:
-
Incomplete Deprotection (Impurity A):
-
Causality: Insufficient reaction time or inadequate acid concentration during the deprotection step.
-
Troubleshooting Protocol:
-
Reaction Time: Ensure the deprotection reaction (e.g., with 2N HCl) is stirred for a sufficient duration (e.g., 6 hours) to ensure complete removal of the protecting group.
-
Acid Stoichiometry: Use a sufficient excess of acid to drive the reaction to completion.
-
-
-
Ester Hydrolysis (Impurity B):
-
Causality: As mentioned previously, exposure to harsh acidic or basic conditions.
-
Troubleshooting Protocol:
-
Neutralize Carefully: After acidic deprotection, carefully neutralize the reaction mixture to a slightly basic pH for extraction. Avoid overly basic conditions.
-
Column Chromatography: If significant amounts of the carboxylic acid are formed, purification by column chromatography on silica gel can be employed to separate the more polar acid from the desired ester.
-
-
-
Di-alkylation (Impurity C):
-
Causality: The product itself can be deprotonated and react with the alkylating agent, especially if a large excess of the base or alkylating agent is used.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the glycine derivative relative to the base and alkylating agent to minimize the chance of di-alkylation.
-
Slow Addition: Slow addition of the alkylating agent is also beneficial here.
-
-
-
Purification of the Final Product:
-
Column Chromatography: For laboratory-scale preparations, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.[5]
-
Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Troubleshooting workflow for the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate HCl.
Section 3: Stability and Storage
Question 3: What are the stability considerations for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, and what are the recommended storage conditions?
Answer:
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is generally a stable compound under normal conditions.[6] However, its stability can be compromised by certain environmental factors.
Degradation Pathways:
-
Hydrolysis: The ester functional group is the primary site of potential degradation.[3] In the presence of moisture, especially at elevated temperatures or non-neutral pH, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Oxidation: While less common for this specific molecule, amino groups can be susceptible to oxidation over long periods, especially if exposed to air and light.
Recommended Storage Conditions:
To ensure the long-term integrity of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C. | Low temperatures slow down the rate of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere minimizes the risk of oxidative degradation. |
| Light | Keep in a dark place. | Protection from light prevents potential photochemical degradation pathways. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the ester functional group. |
By adhering to these storage conditions, you can ensure the quality and purity of your Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride for an extended period.
Potential side reactions in the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate.
References
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-hydroxypropanoate. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
ACS Publications. (2022, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9. Retrieved from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
U.S. National Library of Medicine. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Sci-Hub. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [Link]
-
U.S. National Library of Medicine. (2018, February 2). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyclobutylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Cyclobutyl-Containing Peptides
Welcome to the technical support center for the synthesis of cyclobutyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these unique, conformationally constrained amino acids into their peptide sequences. The introduction of a cyclobutyl moiety presents a distinct set of challenges, primarily stemming from the significant steric hindrance it imposes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles and achieve your target peptides with higher purity and yield.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Coupling Efficiency of Cyclobutyl Amino Acids
Question: I am observing a very low yield, or even complete failure, when trying to couple a cyclobutyl-containing amino acid onto my growing peptide chain. What are the likely causes and how can I resolve this?
Answer: This is the most common challenge encountered and is almost always due to the steric bulk of the cyclobutyl ring hindering the approach of the nucleophilic amine to the activated carboxyl group.[1][2]
Root Causes & Solutions:
-
Inadequate Coupling Reagent: Standard coupling reagents like DCC/HOBt are often inefficient for sterically hindered couplings.[1]
-
Solution: Employ more potent coupling reagents known for their efficacy in sterically demanding situations.[3] Phosphonium- and uronium-based reagents are highly recommended.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Currently one of the most effective coupling reagents for overcoming steric hindrance, known for rapid reaction kinetics and low racemization.[3][4]
-
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Another powerful reagent that has shown success in coupling hindered amino acids.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent based on OxymaPure, which can be superior to HOBt-based reagents.
-
-
-
Insufficient Reaction Time or Temperature: The increased steric barrier slows down the reaction rate.
-
Solution:
-
Extend Coupling Time: Instead of a standard 1-2 hour coupling, extend the reaction to 4-24 hours. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Increase Temperature: For particularly difficult couplings, consider raising the temperature to 40-50°C. However, be mindful that elevated temperatures can increase the risk of racemization.[5]
-
-
-
Solvent Effects & Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, further blocking access to the reactive sites.[6][7]
-
Solution:
-
Chaotropic Solvents: Switch from standard DMF to NMP (N-Methyl-2-pyrrolidone), or use a mixture of solvents like DMF/DMSO to disrupt secondary structures and improve solvation.[7][8]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help overcome aggregation-related issues.[6]
-
-
Visualizing the Decision Process for Coupling Reagents:
Caption: Troubleshooting flowchart for low coupling efficiency.
Issue 2: Racemization of the Cyclobutyl Amino Acid Residue
Question: My final peptide analysis shows a diastereomeric impurity corresponding to the epimer of my cyclobutyl-containing peptide. How can I prevent this?
Answer: Racemization, or epimerization at the α-carbon, can occur during the activation step of the carboxyl group, especially under harsh conditions or with certain activating agents.[9][10]
Root Causes & Solutions:
-
Over-activation of the Carboxylic Acid: Some coupling reagents can form highly reactive intermediates that are prone to racemization.[10]
-
Solution: The addition of an auxiliary nucleophile, or additive, is crucial to suppress racemization by forming a less reactive, but still efficient, activated ester.[3][9]
-
HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These are standard additives. HOAt is generally considered more effective at suppressing racemization than HOBt.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective additive that often outperforms HOBt and is comparable to HOAt.[1] It is also non-explosive, unlike HOBt and HOAt.
-
-
-
Base Selection: The choice and amount of base used during coupling can influence the rate of racemization.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum amount of base necessary to facilitate the reaction, typically 2 equivalents relative to the amino acid.
-
Issue 3: Side Reactions Involving the Cyclobutyl Ring
Question: I am observing unexpected byproducts with masses that don't correspond to simple deletion or truncated sequences. Could the cyclobutyl ring itself be reacting?
Answer: While the cyclobutyl ring is generally stable, under certain conditions, particularly during final cleavage from the resin, side reactions can occur, although this is less common than coupling issues.
Root Causes & Solutions:
-
Strong Acidic Cleavage Conditions: Prolonged exposure to strong acids like Trifluoroacetic acid (TFA) during cleavage can potentially lead to ring-opening or rearrangement, especially if the ring is substituted with activating groups.
-
Solution:
-
Minimize Cleavage Time: Use a well-optimized cleavage cocktail and limit the cleavage time to the minimum required for complete removal from the resin (typically 1-3 hours).
-
Use Scavengers: Always include scavengers in your cleavage cocktail to quench reactive carbocations that may form. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the synthesis of cyclobutyl amino acids themselves? A1: The choice of protecting groups for the synthesis of the cyclobutyl amino acid monomer is critical and depends on the synthetic route. Generally, standard Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protection for the amine and a benzyl (Bzl) or tert-butyl (tBu) ester for the carboxylic acid are employed. These are compatible with the subsequent steps of peptide synthesis.[11][12]
Q2: Does the cis vs. trans stereochemistry of the cyclobutyl amino acid affect the synthesis? A2: Yes, the stereochemistry can have a significant impact. Cis isomers may present a more sterically hindered face for coupling compared to their trans counterparts, potentially requiring more aggressive coupling conditions. Furthermore, the conformational constraints imposed by cis versus trans isomers can influence the secondary structure of the growing peptide, which may lead to aggregation issues.[13]
Q3: How does the incorporation of a cyclobutyl amino acid affect peptide purification? A3: The increased hydrophobicity from the cyclobutyl ring can alter the retention time on reverse-phase HPLC, often leading to longer retention. This can be advantageous for separating the target peptide from more polar impurities like deletion sequences. However, if the peptide is highly hydrophobic, it may be difficult to purify and handle. In such cases, using a shallower gradient during HPLC purification and dissolving the crude peptide in solvents like DMSO may be necessary.[14]
Q4: Can I expect the bioactivity of my peptide to change with the introduction of a cyclobutyl residue? A4: Absolutely. The primary reason for incorporating cyclobutyl amino acids is to introduce conformational constraints.[15][16] By locking a portion of the peptide backbone, you can stabilize a specific secondary structure (e.g., a β-turn) that may be the bioactive conformation. This can lead to enhanced receptor binding, increased potency, and improved stability against enzymatic degradation.[17][18]
Experimental Protocols & Data
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Cyclobutyl Coupling
| Coupling Reagent | Additive | Base | Typical Time | Relative Yield | Racemization Risk |
| DCC | HOBt | DIPEA | 12-24 h | Low | Moderate |
| HBTU | - | DIPEA | 4-8 h | Moderate | Low-Moderate |
| HATU | - | DIPEA/Collidine | 2-4 h | High | Low |
| PyAOP | - | DIPEA | 2-4 h | High | Low |
| COMU | - | DIPEA | 2-4 h | High | Very Low |
Data is illustrative and based on general findings in peptide chemistry for hindered couplings.[1][4]
Protocol: High-Efficiency Coupling of a Cyclobutyl Amino Acid using HATU
This protocol outlines a general procedure for coupling a sterically hindered Fmoc-protected cyclobutyl amino acid onto a resin-bound peptide.
Workflow Diagram:
Caption: Step-by-step workflow for cyclobutyl amino acid coupling.
Step-by-Step Methodology:
-
Resin Preparation: Start with your peptide-resin that has undergone its final Fmoc deprotection step, revealing the free N-terminal amine. Swell the resin in dimethylformamide (DMF) for 20 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-cyclobutyl-amino acid (3 eq.), HATU (2.95 eq.), and 2,4,6-Collidine (6 eq.) in DMF. Allow this mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Washing: After the coupling time, drain the reaction solution and wash the resin thoroughly. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue bead color indicates a complete reaction. A yellow/orange color indicates an incomplete reaction.
-
Troubleshooting (If Coupling is Incomplete): If the Kaiser test is positive, perform a "double couple" by repeating steps 2-6.
-
Continuation: Once a negative Kaiser test is achieved, proceed with the synthesis by deprotecting the Fmoc group of the newly added cyclobutyl residue.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
- Choosing the Right Coupling Reagent for Peptide Synthesis. (2026, January 12). Vertex AI Search.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Vertex AI Search.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- How to Optimize Peptide Synthesis? Vertex AI Search.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications. Vertex AI Search.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Protecting Groups in Peptide Synthesis. (2020). PubMed.
- Amino Acid-Protecting Groups. (2019, November 19). ResearchGate.
- Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. (2011, May 4). Amino Acids.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Synform.
- Peptide Purification. (2020, March 27). YouTube.
- Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme.de [thieme.de]
- 3. nbinno.com [nbinno.com]
- 4. file.globalso.com [file.globalso.com]
- 5. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peptides Modified with Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
Welcome to the technical support center for researchers working with peptides modified with the unnatural amino acid, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the unique solubility challenges presented by these modified peptides. Our goal is to equip you with the scientific principles and practical protocols needed to ensure the success of your experiments.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of peptides incorporating Ethyl 2-amino-3-cyclobutylpropanoate and answers common questions that arise before and during experimentation.
Q1: Why is my peptide modified with Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride difficult to dissolve in aqueous solutions?
A1: The primary reason for poor aqueous solubility is the introduction of the cyclobutyl group. This side chain is aliphatic and non-polar, which significantly increases the overall hydrophobicity of your peptide.[1][2] In an aqueous environment, hydrophobic regions of molecules tend to minimize their contact with water. This drives the peptide chains to associate with each other, leading to the formation of aggregates that are often insoluble.[3][4] This process, known as hydrophobic collapse, is a key driver of the precipitation you may be observing.
Q2: What is the isoelectric point (pI) and why is it critical for my modified peptide?
A2: The isoelectric point (pI) is the specific pH at which a peptide carries no net electrical charge.[1] At this pH, the electrostatic repulsion between peptide molecules is at its minimum, which dramatically increases the likelihood of aggregation and precipitation, especially for hydrophobic peptides.[4] Therefore, a key strategy for solubilization is to work at a pH that is at least 1-2 units away from the peptide's pI to ensure a high net positive or negative charge, which promotes repulsion between peptide chains and enhances interaction with the aqueous solvent.[2][5]
Q3: How does the lyophilized state of the peptide affect its initial solubility?
A3: Peptides are typically supplied in a lyophilized (freeze-dried) powder form to ensure long-term stability.[6][7] This process removes water, which prevents hydrolysis and microbial growth.[6][8] However, the lyophilization process can sometimes result in a compact cake or powder that requires energy to be properly wetted and dissolved.[6] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as absorbed moisture can degrade the peptide and hinder solubilization.
Q4: Can I predict the solubility of my modified peptide before I start my experiment?
A4: While precise prediction is challenging, you can make an educated assessment.[9] The most important factors are the overall amino acid composition, the peptide's length, and its net charge.[1][10] A higher proportion of hydrophobic residues, including the cyclobutyl-containing amino acid, will decrease aqueous solubility.[11] To estimate the charge, assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[12] A higher absolute net charge generally correlates with better aqueous solubility.
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic, step-by-step approach to resolving common solubility problems. Always begin by attempting to dissolve a small test amount of your peptide before committing your entire stock.[10][13]
Problem: My peptide, modified with Ethyl 2-amino-3-cyclobutylpropanoate, will not dissolve in water or my aqueous buffer.
The following workflow provides a logical progression for troubleshooting. Start with the least harsh methods and proceed to stronger solvents only as necessary.
Sources
- 1. biosynth.com [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. peptide.com [peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"byproduct formation in the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your experimental workflow, ensuring high purity and yield of your target compound.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a valuable building block in medicinal chemistry, typically proceeds via the alkylation of a glycine imine followed by deprotection and salt formation. While the synthetic route is robust, several potential byproducts can arise, impacting purity and yield. This guide provides a systematic approach to identifying and mitigating these impurities.
Core Synthesis Workflow
The primary synthetic route involves three key stages, each with its own set of potential challenges:
Caption: A simplified workflow for the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride.
Question 1: My final product is contaminated with benzophenone. What is the source of this impurity and how can I prevent it?
Answer:
Benzophenone is a common byproduct in this synthesis, and its presence typically points to the degradation of the starting material, Ethyl N-(diphenylmethylene)glycinate.
-
Causality: The diphenylmethylene group is an imine protecting group for the primary amine of the glycine ester. This imine is susceptible to hydrolysis, particularly in the presence of moisture or acidic conditions, which cleaves the C=N bond to regenerate benzophenone and glycine ethyl ester.[1]
-
Troubleshooting & Prevention:
-
Starting Material Quality: Ensure your Ethyl N-(diphenylmethylene)glycinate is of high purity and stored under anhydrous conditions. A known impurity in this starting material can be benzophenone itself.[2]
-
Reaction Setup: All glassware should be thoroughly dried (oven or flame-dried) before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Purity: Use anhydrous solvents for the alkylation step. Tetrahydrofuran (THF), a common solvent for this reaction, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle of anhydrous solvent.
-
-
Protocol for Minimizing Benzophenone Formation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen.
-
Use freshly opened anhydrous THF or THF distilled from sodium/benzophenone ketyl.
-
Store Ethyl N-(diphenylmethylene)glycinate in a desiccator over a suitable drying agent.
-
Question 2: I am observing a byproduct with a similar mass to my product, but it appears to be an isomer. What could this be?
Answer:
The presence of an isomeric byproduct often points to impurities in your alkylating agent, (bromomethyl)cyclobutane.
-
Causality: The synthesis of (bromomethyl)cyclobutane can sometimes yield isomeric byproducts, such as 4-bromo-1-butene and cyclopropylmethyl bromide, through rearrangement reactions.[3] These impurities can then participate in the alkylation reaction, leading to the formation of undesired isomers of your target molecule.
-
Troubleshooting & Prevention:
-
Purity of Alkylating Agent: It is crucial to use high-purity (bromomethyl)cyclobutane. If you are synthesizing it in-house, ensure that the purification steps are adequate to remove these isomers. If purchasing commercially, opt for a supplier that provides a high-purity grade with a certificate of analysis.
-
Analytical Confirmation: You can confirm the presence of these impurities in your starting material using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Recommended Action:
-
Source (bromomethyl)cyclobutane with a purity of >98%.
-
If isomeric byproducts are suspected in your final product, purification by column chromatography may be necessary before proceeding to the hydrochloride salt formation.
-
Question 3: My reaction is sluggish, and I'm getting a low yield of the alkylated product. What are the likely causes?
Answer:
A low yield in the alkylation step can be attributed to several factors, primarily related to the base, reaction conditions, and the nature of the alkylating agent.
-
Causality:
-
Inefficient Deprotonation: Potassium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the α-carbon of the glycine imine, forming the reactive enolate.[4] If the base has degraded due to exposure to moisture or is not used in a sufficient stoichiometric amount, deprotonation will be incomplete, leading to a poor yield.
-
Competing Elimination Reaction: Although (bromomethyl)cyclobutane is a primary halide and favors S(_N)2 reactions, the use of a strong, sterically hindered base like potassium tert-butoxide can promote a competing E2 elimination reaction, especially if the reaction temperature is too high. This would lead to the formation of methylenecyclobutane from (bromomethyl)cyclobutane.
-
Steric Hindrance: S(_N)2 reactions are sensitive to steric hindrance. While (bromomethyl)cyclobutane is a primary halide, the cyclobutyl group is bulkier than a simple alkyl chain, which can slow down the reaction rate.[5]
-
-
Troubleshooting & Optimization:
-
Base Quality and Handling: Use fresh, high-quality potassium tert-butoxide. It is highly hygroscopic and should be handled quickly in a dry, inert atmosphere.
-
Temperature Control: The addition of potassium tert-butoxide and the alkylating agent should be performed at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
-
Reaction Time: Due to steric factors, the reaction may require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
| Parameter | Recommendation | Rationale |
| Base | Fresh, high-purity potassium tert-butoxide | Ensures efficient enolate formation. |
| Temperature | 0-5 °C for additions, then warm to RT | Minimizes elimination and other side reactions. |
| Reaction Time | Monitor by TLC/LC-MS | Ensures the reaction goes to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the diphenylmethylene protecting group?
A1: The diphenylmethylene group serves two primary purposes:
-
Protection: It protects the primary amine of the glycine ester from reacting with the base or the alkylating agent.
-
Activation: The imine functionality increases the acidity of the α-protons, facilitating their removal by a base to form the nucleophilic enolate required for the alkylation reaction.
Q2: Why is potassium tert-butoxide used as the base?
A2: Potassium tert-butoxide is a strong, non-nucleophilic, and sterically hindered base.[4]
-
Strong Base: It is sufficiently basic to deprotonate the α-carbon of the glycine imine.
-
Non-nucleophilic: Its bulky nature prevents it from acting as a nucleophile and attacking the electrophilic centers in the starting materials or products, which could lead to unwanted side reactions.
Q3: Can I use a different base, like sodium hydride (NaH) or lithium diisopropylamide (LDA)?
A3: While other strong bases can be used for enolate formation, potassium tert-butoxide is often preferred for its ease of handling (as a solid) and its effectiveness in this specific transformation. LDA is also a strong, non-nucleophilic base but typically requires colder reaction temperatures (-78 °C). NaH is a strong base but can be more challenging to handle due to its pyrophoric nature and can sometimes lead to different reaction outcomes.
Q4: How do I remove the diphenylmethylene protecting group?
A4: The diphenylmethylene group is typically removed by acidic hydrolysis. After the alkylation is complete, the reaction mixture is treated with an aqueous acid, such as 2N hydrochloric acid. This hydrolyzes the imine to the free amine and benzophenone. The benzophenone can then be removed by extraction with an organic solvent, while the desired amino ester hydrochloride remains in the aqueous layer.
Q5: My final product, the hydrochloride salt, is difficult to crystallize. What can I do?
A5: Difficulty in crystallization can be due to the presence of impurities or residual solvent.
-
Ensure Purity: Before attempting to form the hydrochloride salt, ensure that the free amine is of high purity. If necessary, purify the free amine by column chromatography.
-
Solvent System: The choice of solvent for crystallization is crucial. A common method is to dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then add a solution of HCl in the same or a miscible solvent. Experiment with different solvent systems and concentrations.
-
Seeding: If you have a small amount of crystalline product, you can use it to seed the supersaturated solution to induce crystallization.
-
Trituration: If the product oils out, you can try triturating it with a non-polar solvent like hexane to induce solidification.
Byproduct Summary and Identification
| Byproduct Name | Chemical Structure | Origin | Identification Method |
| Benzophenone | C₁₃H₁₀O | Hydrolysis of Ethyl N-(diphenylmethylene)glycinate | TLC, ¹H NMR, GC-MS |
| 4-Bromo-1-butene | C₄H₇Br | Impurity in (bromomethyl)cyclobutane | GC-MS of starting material |
| Cyclopropylmethyl bromide | C₄H₇Br | Impurity in (bromomethyl)cyclobutane | GC-MS of starting material |
| Unreacted Starting Material | C₁₇H₁₇NO₂ | Incomplete reaction | TLC, LC-MS |
| Glycine ethyl ester | C₄H₉NO₂ | Hydrolysis of starting material | LC-MS |
References
- Request PDF. (n.d.). Ethyl N‐(Diphenylmethylene)glycinate.
- Sarchem Labs. (n.d.). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis.
- Guidechem. (n.d.). Ethyl N-(diphenylmethylene)
- CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- PubMed. (2011).
- PubMed. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions.
- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
- Organic Chemistry Portal. (n.d.).
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- NIH. (2020).
- Biosynth. (n.d.). N-(Diphenylmethylene)glycine ethyl ester.
- Sigma-Aldrich. (n.d.). N-(Diphenylmethylene)glycine ethyl ester 98 69555-14-2.
- YouTube. (2020).
- Sigma-Aldrich. (n.d.). N-(Diphenylmethylene)glycine ethyl ester 98 69555-14-2.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-(Diphenylmethylene)glycine Ethyl Ester.
- Request PDF. (2023). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
- MDPI. (n.d.).
- NIH. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
- Sci-Hub. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3.
- NIH. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)
- Request PDF. (2023). Highly Diastereoselective Allylic Azide Formation and Isomerization. Synthesis of 3(2'-Amino)-β-lactams.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Chiral Separation of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride Enantiomers
For researchers and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety, efficacy, and specificity of a chiral drug candidate. This guide provides an in-depth comparison of established methodologies for the chiral resolution of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a β-amino acid ester with a non-aromatic carbocyclic side chain. We will explore direct chromatographic approaches, enzymatic kinetic resolution, and classical diastereomeric salt formation, offering both theoretical grounding and practical, actionable protocols.
The Challenge: Stereoselective Recognition of a Flexible β-Amino Acid Ester
Ethyl 2-amino-3-cyclobutylpropanoate presents a unique challenge for chiral recognition. The primary amine serves as a key interaction point, particularly in its protonated hydrochloride form. The ethyl ester and the cyclobutyl group contribute to the molecule's steric bulk and conformational flexibility, which must be effectively discriminated by the chiral selector or resolving agent. The choice of separation strategy will depend on the desired scale (analytical vs. preparative), required purity, and available resources.
Comparative Overview of Chiral Separation Strategies
| Methodology | Principle | Primary Application | Key Advantages | Potential Challenges |
| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). | Analytical & Preparative | High resolution, direct analysis, broad applicability, rapid method development. | High cost of CSPs and solvents, limited loading capacity for preparative scale. |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction on one enantiomer. | Preparative | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical max yield of 50% for one enantiomer, requires substrate modification (N-protection), enzyme cost. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Preparative (Large Scale) | Cost-effective for large scale, well-established technique. | Trial-and-error to find suitable resolving agent and solvent, can be labor-intensive. |
In-Depth Analysis and Protocols
Chiral Chromatography: The Direct Approach
Direct chromatography is often the most rapid and versatile method for both analytical determination of enantiomeric excess (ee) and for preparative-scale purification. The success of this method hinges on selecting the appropriate Chiral Stationary Phase (CSP). For a primary amine like our target molecule, several classes of CSPs are highly effective.
Caption: Workflow for chiral chromatographic method development.
| CSP Type | Recommended Column | Principle of Separation | Typical Mobile Phase | Suitability for Target Analyte |
| Polysaccharide-based | Chiralpak® IA / Chiralcel® OD-H | Groove-based inclusion, hydrogen bonding, dipole-dipole interactions.[1] | Normal Phase: Hexane/Isopropanol | High. Good for amino acid esters. May require N-derivatization for optimal performance. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Inclusion complexation, H-bonding, ionic interactions within a peptide basket.[2] | Polar Ionic, Reversed Phase | Excellent. Highly effective for underivatized primary amines and amino acids.[2] LC-MS compatible. |
| Crown Ether-based | Daicel® CROWNPAK® CR-I(+) | Host-guest complexation with the protonated primary amine (-NH3+).[3] | Acidic Aqueous/Organic | Excellent. Specifically designed for primary amines. Requires acidic mobile phase to ensure amine protonation. |
This protocol outlines a starting point for screening the recommended columns. The target analyte is a hydrochloride salt, making it soluble in polar solvents.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in methanol.
-
Instrumentation: HPLC or UHPLC system with UV detector (e.g., 210 nm).
-
Screening Conditions:
| Parameter | Condition A (Polysaccharide) | Condition B (Macrocyclic) | Condition C (Crown Ether) |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) | Methanol:Acetic Acid:Triethylamine (100:0.02:0.01) | Perchloric Acid aq. (pH 2.0):Methanol (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 10°C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
-
Rationale:
-
Condition A: A standard normal phase condition for polysaccharide CSPs. Diethylamine is added to improve the peak shape of the basic amine.[1]
-
Condition B: A polar ionic mode condition well-suited for CHIROBIOTIC® T, promoting ionic interactions with the protonated amine and hydrogen bonding.[4]
-
Condition C: An acidic mobile phase is required for the crown ether mechanism, which relies on complexation with the -NH3+ group of the analyte. Lower temperatures often enhance enantioselectivity on this phase.[5]
-
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, offering faster separations and reduced solvent consumption. Crown ether and polysaccharide-based CSPs are particularly effective in SFC for separating amino acids and their derivatives.[6][7]
Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. For an ester, this can be either selective hydrolysis or acylation. This leaves one enantiomer as the unreacted ester and the other as the transformed product (e.g., acid or acylated amine), which can then be separated by standard methods like extraction or chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution via hydrolysis.
For EKR of amino esters, the primary amine often needs to be protected to prevent side reactions and improve enzyme recognition. A tert-Butoxycarbonyl (Boc) group is a suitable choice.
-
Step 1: N-Protection
-
Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in a suitable solvent (e.g., Dioxane/Water).
-
Add a base (e.g., NaHCO₃) to neutralize the hydrochloride.
-
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the N-Boc protected ester and purify.
-
-
Step 2: Enzymatic Hydrolysis
-
Suspend the racemic N-Boc protected ester in a phosphate buffer (e.g., pH 7.5) with a co-solvent like MTBE or Toluene.
-
Add an immobilized lipase, such as Candida antarctica Lipase B (Cal-B, commercially available as Novozym® 435). Lipases are highly effective for resolving amino acid esters.[8][9]
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion.
-
Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
-
Step 3: Separation and Deprotection
-
Acidify the aqueous layer to protonate the newly formed carboxylic acid.
-
Extract the unreacted (R)-ester with an organic solvent.
-
Basify the aqueous layer and extract the (S)-acid.
-
Deprotect each enantiomer separately using standard methods for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane).
-
Diastereomeric Salt Formation and Crystallization
This classical resolution technique is particularly powerful for large-scale production due to its low cost and high capacity. The principle is to react the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[10]
Caption: Workflow for resolution via diastereomeric salt crystallization.
-
Step 1: Selection of Resolving Agent and Solvent
-
Common chiral resolving agents for amines include (R)- or (S)-mandelic acid, (+)- or (-)-tartaric acid, and (+)- or (-)-dibenzoyltartaric acid.
-
The choice of solvent is critical and often determined empirically. Solvents like ethanol, isopropanol, or acetone/water mixtures are common starting points.
-
-
Step 2: Salt Formation and Crystallization
-
Dissolve one equivalent of racemic Ethyl 2-amino-3-cyclobutylpropanoate (as the free base, liberated from the HCl salt) in a minimal amount of a heated solvent (e.g., ethanol).
-
In a separate flask, dissolve one equivalent of the chosen chiral acid (e.g., (R)-mandelic acid) in the same solvent.
-
Add the acid solution to the amine solution.
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The diastereomeric salt with the lower solubility will crystallize out first.[10]
-
Collect the crystals by filtration.
-
-
Step 3: Analysis and Recrystallization
-
Take a small sample of the crystals, liberate the free amine by treating with a base (e.g., NaOH aq.), extract with an organic solvent, and analyze by chiral HPLC to determine the enantiomeric excess.
-
If the ee is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent to improve its purity.
-
-
Step 4: Liberation of the Enantiomer
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine (the desired enantiomerically pure ethyl ester) with an organic solvent (e.g., ethyl acetate).
-
The resolving agent can often be recovered from the aqueous layer by acidification and extraction.
-
Conclusion and Recommendations
The optimal method for the chiral separation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride depends heavily on the specific goals of the project.
-
For Analytical Purposes and Rapid Method Development: Chiral HPLC is the undisputed choice. A screening approach using polysaccharide, macrocyclic glycopeptide, and crown ether-based CSPs will quickly identify a suitable method for determining enantiomeric purity. The Astec® CHIROBIOTIC® T and Daicel® CROWNPAK® CR-I(+) columns are particularly promising candidates for this underivatized primary amine.
-
For Preparative Scale (grams to kgs): The choice is a balance between speed and cost.
-
Preparative Chiral HPLC/SFC offers a faster, more direct route to pure enantiomers but comes with higher capital and solvent costs.
-
Diastereomeric Salt Crystallization is the most cost-effective method for large quantities, provided a suitable resolving agent and crystallization conditions can be identified. This method is a workhorse in industrial settings.
-
Enzymatic Kinetic Resolution is an elegant and "green" alternative, but the 50% theoretical yield limitation and the need for protection/deprotection steps must be considered. It is most viable if the undesired enantiomer can be racemized and recycled.
-
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most effective strategy for their specific needs, accelerating the development of novel chiral therapeutics.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings. [Link]
-
Pozo, M., Gotor, V., & Brieva, R. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
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Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1335. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
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Berkessel, A., & Gröger, H. (2005). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Asymmetric Organocatalysis, 239-266. [Link]
- Hoekstra, W. J., & Maryanoff, B. E. (2001). Method for the preparation of a chiral-beta-amino ester.
-
Nakano, M., Bamba, T., & Fukusaki, E. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463305. [Link]
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Péter, A., Fülöp, F., & Ilisz, I. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1191(1-2), 234-240. [Link]
-
Nováková, L., & Chrenková, L. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1548-1563. [Link]
-
Welsh, T. L., & Peseck, J. J. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 169-182. [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
Reddy, K. S., & Kumar, Y. R. (2014). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids. Journal of Chromatographic Science, 52(8), 847-859. [Link]
-
Daicel Chiral Technologies. (n.d.). Separation of methyclothiazide using new immobilized column – chiralpak ig - application note. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
ChiroSolve. (n.d.). Diastereomeric Crystallization. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-207. [Link]
-
Wang, X., & Ching, C. B. (2006). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]
-
Fogassy, E., Nógrádi, M., & Pálovics, E. (2006). Crystallization-Based Separation of Enantiomers. In Separation and Purification Methods in Biotechnology and Biorefining. [Link]
-
Puskás, I., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(16), 4947. [Link]
-
Saigo, K., & Hashimoto, Y. (2015). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 5(28), 21769-21775. [Link]
-
Coquerel, G. (2014). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Crystals, 4(3), 333-363. [Link]
- Buschmann, H., & Holenz, J. (2016). Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
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- 9. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Cycloalkyl Amino Acid Analogs: Cyclopropyl vs. Cyclobutyl vs. Cyclopentyl
Introduction: The Strategic Use of Non-Canonical Amino Acids in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of non-canonical amino acids (ncAAs) into peptide and small-molecule scaffolds is a pivotal strategy for optimizing pharmacological properties.[1] Expanding beyond the 20 proteinogenic amino acids allows for the fine-tuning of stability, selectivity, potency, and pharmacokinetic profiles.[2] Among the most valuable classes of ncAAs are those containing cycloalkyl moieties. These structures introduce conformational rigidity, which can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.[3][4] Furthermore, cycloalkyl groups can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[5]
This guide provides an in-depth technical comparison of three closely related ethyl 2-amino-3-cycloalkylpropanoate hydrochloride salts, varying only by the size of the cycloalkyl ring: cyclopropyl, cyclobutyl, and cyclopentyl. We will explore the distinct physicochemical properties conferred by each ring size and outline a robust experimental framework for their comparative evaluation in key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of these building blocks on biological activity.
Part 1: Physicochemical Rationale—How Ring Size Dictates Function
The choice between a cyclopropyl, cyclobutyl, or cyclopentyl ring is not arbitrary; it is a deliberate design choice based on the unique stereoelectronic properties of each group.
-
Cyclopropyl Group: The three-membered ring possesses significant ring strain (~28 kcal/mol), resulting in C-C bonds with high p-character.[5] This makes the cyclopropyl group electronically similar to a carbon-carbon double bond, capable of participating in unique electronic interactions with target proteins.[6] Its small, rigid structure provides a well-defined conformational constraint.
-
Cyclobutyl Group: With a lower ring strain (~26 kcal/mol), the four-membered ring adopts a puckered conformation.[5] This creates a distinct three-dimensional vector for the side chain compared to the planar nature of the cyclopropyl ring, potentially accessing different sub-pockets within a binding site.
-
Cyclopentyl Group: This ring is significantly more flexible than its smaller counterparts and can adopt multiple low-energy "envelope" and "twist" conformations. It serves as a conformationally restricted isostere for aliphatic side chains like leucine or isoleucine, improving metabolic stability while maintaining a similar hydrophobic character.[7]
These structural differences are predicted to influence key drug-like properties, as summarized in the table below.
| Property | Ethyl 2-amino-3-cyclopropylpropanoate | Ethyl 2-amino-3-cyclobutylpropanoate | Ethyl 2-amino-3-cyclopentylpropanoate | Rationale |
| Conformational Rigidity | High | Medium | Low-Medium | Ring strain and rotational freedom decrease with increasing ring size. |
| Predicted Lipophilicity (cLogP) | Low | Medium | High | Lipophilicity generally increases with the number of carbon atoms. |
| Metabolic Stability | High | High | High | All three cycloalkyl groups can block sites of metabolism compared to linear analogs, though the specific stability can vary depending on the metabolic enzymes involved.[8] |
| Unique Electronic Character | Yes | No | No | The high p-character of the cyclopropyl C-C bonds is a unique feature.[6] |
Part 2: Designing the Biological Evaluation
To comprehensively compare these analogs, a multi-assay approach is required to probe both cellular effects (phenotypic screening) and specific target interactions (target-based screening).
Assay Rationale 1: Cell Viability for Antiproliferative and Cytotoxic Effects
A cell viability assay, such as the MTT assay, is a foundational experiment. It provides a quantitative measure of how the compounds affect cell proliferation and health. This assay is particularly useful for this comparison because differences in compound lipophilicity can directly impact cell membrane permeability and, therefore, the observed potency (IC50 value). The results can guide initial assessments of therapeutic potential in areas like oncology.[9][10]
Assay Rationale 2: Enzyme Inhibition for Target-Specific Activity
To dissect the structure-activity relationship (SAR) at a molecular level, a target-based enzyme inhibition assay is essential.[11] For amino acid analogs, proteases are a highly relevant target class. The constrained conformations imposed by the different ring sizes will directly influence how well each analog fits into the enzyme's active site.[12] This assay can reveal whether the unique electronics of the cyclopropyl ring or the specific spatial projection of the cyclobutyl ring leads to superior inhibitory activity compared to the more flexible cyclopentyl analog.
Part 3: Detailed Experimental Protocols
Trustworthy and reproducible data begins with a well-defined protocol. The following section details a standard operating procedure for the MTT cell viability assay.
Protocol: MTT Cell Viability Assay
This protocol is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with the same final DMSO concentration, typically ≤0.5%) and "untreated control" wells.[15]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound using non-linear regression analysis.
Visualization of Experimental Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Part 4: Hypothetical Data & Mechanistic Interpretation
To illustrate the potential outcomes of these experiments, we present the following hypothetical data.
Table 2: Hypothetical Comparative Biological Activity Data
| Compound | Assay Type | Target | IC50 (µM) ± SD |
| Ethyl 2-amino-3-cyclopropylpropanoate HCl | Cell Viability | A549 Cells | 45.2 ± 3.5 |
| Enzyme Inhibition | Trypsin | 15.8 ± 1.2 | |
| Ethyl 2-amino-3-cyclobutylpropanoate HCl | Cell Viability | A549 Cells | 33.7 ± 2.9 |
| Enzyme Inhibition | Trypsin | 28.4 ± 2.1 | |
| Ethyl 2-amino-3-cyclopentylpropanoate HCl | Cell Viability | A549 Cells | 18.5 ± 1.6 |
| Enzyme Inhibition | Trypsin | 52.1 ± 4.3 |
Interpretation of Results
-
Cell Viability: The cyclopentyl analog shows the highest potency (lowest IC50) in the A549 cell viability assay. This result could be directly linked to its predicted higher lipophilicity, which may facilitate more efficient transport across the cell membrane to reach intracellular targets.
-
Enzyme Inhibition: In the target-specific trypsin inhibition assay, the trend is reversed. The cyclopropyl analog is the most potent inhibitor. This suggests that the rigid, compact structure and unique electronic properties of the cyclopropyl group provide an optimal fit and favorable interactions within the enzyme's active site, a classic example of structure-based design.[17] The larger, more flexible cyclopentyl group may introduce a steric clash or fail to orient correctly for optimal binding, resulting in weaker inhibition.
Visualization of a Potential Mechanism
Caption: Mechanism of competitive enzyme inhibition by an amino acid analog.
Conclusion
This guide demonstrates that seemingly minor structural modifications—altering a cycloalkyl ring by a single carbon atom—can lead to profound differences in biological activity. Our analysis suggests a clear divergence in the structure-activity relationship for the three analogs:
-
Ethyl 2-amino-3-cyclopentylpropanoate: May be superior in assays where cell permeability and general hydrophobicity are dominant factors, such as in whole-cell phenotypic screens.
-
Ethyl 2-amino-3-cyclopropylpropanoate: May excel in target-based assays where its unique conformational and electronic properties allow for specific, high-affinity binding to an enzyme or receptor.
-
Ethyl 2-amino-3-cyclobutylpropanoate: Often represents an intermediate case, providing a balance of properties that could be optimal in specific, nuanced biological contexts.
Ultimately, the selection of the ideal cycloalkyl amino acid analog is context-dependent. A thorough understanding of their intrinsic properties, coupled with a systematic and multi-faceted biological evaluation as outlined here, is critical for making informed decisions in the drug discovery and development process.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Sigma-Aldrich. Cell viability assay protocol.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BenchChem. (2025).
- National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. MTT assay protocol.
- ETH Zurich. (n.d.). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
- PubChem.
- PubMed Central (PMC). (2023).
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- National Institutes of Health (NIH). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.
- PubMed Central (PMC).
- PubChem. Ethyl 2-[(2-ethylcyclopentyl)
- PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro.
- PubMed Central (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- PubMed. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo.
- BenchChem. (2025). A Comparative Guide to Boc-Cycloleucine and Other Cyclic Amino Acids for Drug Development.
- Enzyme Inhibition.
- PubMed. (2018).
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"pharmacokinetic profile of peptides containing Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride"
<_ _> A Comparative Guide to the Pharmacokinetic Profile of Peptides Containing Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential pharmacokinetic (PK) profile of peptides incorporating the non-natural amino acid, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. Due to the novelty of this specific compound, direct experimental data is limited. Therefore, this document establishes a predictive framework based on the known effects of similar non-natural amino acids and outlines the experimental methodologies required to validate these predictions. We will compare the anticipated properties with established peptide modification strategies, offering a robust guide for researchers seeking to enhance the therapeutic potential of peptide-based drugs.
Introduction: The Role of Non-Natural Amino Acids in Peptide Drug Development
Peptides offer significant therapeutic promise due to their high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including rapid degradation by proteases and short in-vivo half-lives.[1][2][3] A key strategy to overcome these limitations is the incorporation of non-natural amino acids (UAAs).[4][5][6] These synthetic building blocks can introduce novel chemical functionalities, leading to improved stability, receptor selectivity, and overall pharmacokinetic profiles.[5][6]
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is one such non-natural amino acid. Its structure, featuring a cyclobutyl group, is hypothesized to confer unique properties to a peptide backbone. This guide will explore these potential advantages in comparison to other well-established peptide modification techniques.
Predicted Pharmacokinetic Profile of Peptides Containing Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
The incorporation of Ethyl 2-amino-3-cyclobutylpropanoate is expected to influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide in several ways:
-
Increased Proteolytic Stability: The bulky and non-natural cyclobutyl side chain is not a typical substrate for endogenous proteases. This steric hindrance is predicted to significantly reduce the rate of enzymatic degradation, a primary route of elimination for many peptides.[7]
-
Enhanced Lipophilicity: The cyclobutyl group increases the lipophilicity of the amino acid.[6] When incorporated into a peptide, this can potentially improve membrane permeability, a critical factor for oral bioavailability and cellular uptake.[6]
-
Conformational Rigidity: The cyclic nature of the side chain can impose conformational constraints on the peptide backbone. This can lead to a more stable secondary structure, which may not only improve stability but also enhance binding affinity to the target receptor.
-
Prolonged Half-Life: By resisting proteolytic cleavage and potentially reducing renal clearance due to increased size and altered charge, the in-vivo half-life of the peptide is expected to be extended.[4][8]
Comparative Analysis with Alternative Peptide Modification Strategies
To provide a clear benchmark, we will compare the predicted profile of peptides containing Ethyl 2-amino-3-cyclobutylpropanoate with three widely used peptide modification strategies:
| Modification Strategy | Mechanism of Action | Advantages | Potential Disadvantages |
| Peptides with Ethyl 2-amino-3-cyclobutylpropanoate | Introduction of a bulky, lipophilic, non-natural side chain. | Predicted high proteolytic stability, enhanced membrane permeability, and conformational rigidity. | Potential for altered receptor binding, immunogenicity, and challenges in synthesis.[5] |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Significantly increases hydrodynamic volume, reducing renal clearance and proteolytic degradation, leading to a longer half-life.[2] | Can decrease binding affinity and biological activity. Concerns exist regarding the long-term accumulation and potential toxicity of PEG.[2] |
| Acylation (Lipidation) | Attachment of a fatty acid chain. | Promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance, extending its half-life.[4][8] | May alter the distribution profile of the peptide and could potentially lead to off-target effects. |
| D-Amino Acid Substitution | Replacing a natural L-amino acid with its D-enantiomer. | Confers resistance to proteolysis as proteases are stereospecific for L-amino acids.[4][7] | Can significantly alter the peptide's conformation, potentially leading to a loss of biological activity. |
Experimental Protocols for Pharmacokinetic Profiling
A thorough evaluation of a novel peptide's pharmacokinetic profile requires a combination of in vitro and in vivo studies. The following protocols provide a framework for this assessment.
In Vitro ADME Assays
These initial screens are crucial for early-stage characterization and for reducing the reliance on animal studies.[9][10][11]
4.1.1. Plasma Stability Assay
-
Objective: To assess the stability of the peptide in the presence of plasma proteases.
-
Protocol:
-
Incubate the test peptide at a final concentration of 1-10 µM in fresh plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Calculate the half-life (t½) from the disappearance rate of the peptide.
-
4.1.2. Microsomal Stability Assay
-
Objective: To evaluate the susceptibility of the peptide to metabolism by liver enzymes (cytochrome P450s).
-
Protocol:
-
Incubate the test peptide (typically 1 µM) with liver microsomes (human, rat) and a NADPH-regenerating system at 37°C.
-
Collect and quench samples at multiple time points as described for the plasma stability assay.
-
Analyze the samples by LC-MS/MS.
-
Determine the intrinsic clearance and in vitro half-life.
-
4.1.3. Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption and potential for oral bioavailability of the peptide.
-
Protocol:
-
Culture Caco-2 cells on permeable supports for 21-25 days to form a confluent monolayer.
-
Add the test peptide to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
Determine the apparent permeability coefficient (Papp) by quantifying the amount of peptide that has traversed the cell monolayer using LC-MS/MS.
-
Caption: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Studies
These studies are essential to understand the complete ADME profile of the peptide in a living organism.
4.2.1. Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Protocol:
-
Administer the peptide to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and the intended therapeutic route (e.g., subcutaneous (SC) or oral (PO)).
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood to obtain plasma.
-
Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the relevant parameters.
-
Caption: In Vivo Pharmacokinetic Study Workflow.
Data Summary and Interpretation
The data gathered from these experiments should be compiled and compared to provide a clear understanding of the peptide's pharmacokinetic profile.
| Parameter | Peptide with Ethyl 2-amino-3-cyclobutylpropanoate (Predicted) | PEGylated Peptide (Typical) | Acylated Peptide (Typical) | D-Amino Acid Peptide (Typical) |
| In Vitro Plasma t½ | High | High | High | High |
| In Vitro Microsomal t½ | Moderate to High | High | Moderate | High |
| Caco-2 Papp (A→B) | Moderate | Low | Moderate | Variable |
| In Vivo t½ (IV) | Long | Very Long | Long | Moderate to Long |
| Bioavailability (SC/PO) | Moderate | Low (SC), Very Low (PO) | Moderate | Low |
| Clearance (CL) | Low | Very Low | Low | Moderate |
| Volume of Distribution (Vd) | Moderate | Low | High | Moderate |
Conclusion
The incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride represents a promising strategy for improving the pharmacokinetic properties of therapeutic peptides. The predicted enhancements in stability and permeability, if validated through the experimental protocols outlined in this guide, could lead to the development of more effective and convenient peptide-based drugs. A thorough and systematic evaluation of the ADME properties is critical for the successful translation of these novel peptides from the laboratory to the clinic.
References
-
Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides? Retrieved from [Link]
-
Aragen. (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Retrieved from [Link]
-
Verma, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1156-1184. Retrieved from [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Overcoming the Shortcomings of Peptide-Based Therapeutics. Future Medicinal Chemistry, 10(1), 7-10. Retrieved from [Link]
-
Modern Peptide. (n.d.). Advancing Peptide Therapeutics with Non-Natural Amino Acids. Retrieved from [Link]
-
Lee, G., & Liang, W. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 16(4), 724-735. Retrieved from [Link]
-
Li, J., et al. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Open Journal of Applied Sciences, 13(8), 1435-1450. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 120(17), 9417-9473. Retrieved from [Link]
-
Obach, R. S. (2014). ADME Properties of Peptide Therapeutics in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III (pp. 162-181). Elsevier. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Prakash, C., & Shaffer, C. L. (2006). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry, 6(14), 1547-1560. Retrieved from [Link]
-
Gogas, H., et al. (2022). Impact of Organ Impairment on the Pharmacokinetics of Therapeutic Peptides and Proteins. Clinical Pharmacology & Therapeutics, 111(5), 996-1009. Retrieved from [Link]
-
Zapadka, K. L., et al. (2017). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. Journal of Pharmaceutical Sciences, 106(10), 2878-2887. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. PubChem Compound Database. Retrieved from [Link]
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]
-
Manne, S. R., et al. (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Asian Journal of Organic Chemistry, 7(12), 2496-2499. Retrieved from [Link]
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]
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- 5. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
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"effect of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride on peptide secondary structure"
An objective comparison of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride and its alternatives in modulating peptide secondary structure for researchers, scientists, and drug development professionals.
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The function of a peptide is intrinsically linked to its three-dimensional structure. The ability to precisely control and stabilize specific secondary structures, such as α-helices and β-sheets, is a cornerstone of modern peptide drug design. It allows for the enhancement of target affinity, improvement of metabolic stability, and optimization of pharmacokinetic properties. While numerous strategies exist to achieve this control, the incorporation of non-natural amino acids (nnAAs) with unique side-chain architectures offers a powerful and modular approach.
This guide focuses on Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride , a novel nnAA derivative. Given its limited presence in publicly accessible literature, we will treat it as a case study in evaluating new chemical entities for this application. Its performance will be analyzed and compared with established alternatives by grounding our discussion in robust experimental methodologies. For the purpose of this guide, we will use its active form, the amino acid 2-amino-3-cyclobutylpropanoic acid (A-Cba) , as the core moiety for incorporation into a model peptide sequence.
We will compare A-Cba against two key alternatives to provide a comprehensive performance landscape:
-
L-Leucine (Leu): A natural, aliphatic amino acid commonly found in helical structures, serving as our baseline control.
-
(S)-2-Amino-4,4-dimethylpentanoic acid (A-Dmp): A non-natural amino acid with a bulky, sterically demanding tert-butyl side chain, known to strongly influence peptide conformation.
Our analysis will be based on a combination of Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and supporting thermal stability assays.
Comparative Candidates: Rationale and Hypothesized Impact
The choice of amino acid side chain can dramatically influence the local and global conformation of a peptide. The steric bulk, hydrophobicity, and conformational rigidity of the side chain are all critical factors.
| Amino Acid | Structure | Rationale for Inclusion | Hypothesized Structural Impact |
| L-Leucine (Leu) | Natural Amino Acid | Serves as a ubiquitous, well-understood baseline for comparison within a model helical peptide. | Promotes moderate α-helix formation through favorable hydrophobic interactions and optimal backbone torsion angles. |
| 2-Amino-3-cyclobutylpropanoic acid (A-Cba) | Primary Subject | The cyclobutyl group offers a unique combination of moderate steric bulk and conformational rigidity compared to a linear alkyl chain. Its effect is not widely documented, making it a prime candidate for investigation. | The constrained cyclobutyl ring is hypothesized to restrict backbone flexibility, potentially leading to a more stable and well-defined helical structure compared to Leucine. |
| 2-Amino-4,4-dimethylpentanoic acid (A-Dmp) | Bulky nnAA | Represents a well-established "helix-promoting" nnAA. Its significant steric hindrance is known to favor specific backbone dihedral angles (φ, ψ) conducive to α-helix formation. | Expected to be the strongest helix inducer among the three, providing a benchmark for maximum achievable helicity in the model system. |
Experimental Workflow: A Self-Validating Approach
To objectively assess the impact of these amino acids, they will be incorporated into a model peptide sequence known to have a predisposition for helicity, such as an Alanine-rich peptide. The general workflow is designed to move from a global assessment of secondary structure to a high-resolution structural analysis.
Caption: Experimental workflow for comparing the structural effects of different amino acids.
Methodology Deep Dive: Protocols and Causality
Circular Dichroism (CD) Spectroscopy
Purpose: To provide a rapid, quantitative measure of the overall secondary structure content (α-helix, β-sheet, random coil) of the peptides in solution.
Protocol:
-
Sample Preparation: Peptides are dissolved in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50 µM. The exact concentration is determined via UV-Vis absorbance at 280 nm if a Trp or Tyr residue is present, or by using a peptide quantification assay. Causality: A low concentration prevents aggregation, which can distort CD spectra, while the phosphate buffer maintains a stable pH without interfering with the far-UV measurement.
-
Instrument Setup: A Jasco J-1500 CD Spectrometer (or equivalent) is used. The instrument is purged with nitrogen gas to reduce oxygen levels, which absorbs in the far-UV region. A quartz cuvette with a 1 mm path length is used. Causality: The short path length is crucial to minimize solvent absorbance and avoid detector saturation.
-
Data Acquisition: Spectra are recorded from 260 nm to 190 nm at 25°C. Data is typically collected with a 1 nm bandwidth, a 0.5 nm data pitch, and a scanning speed of 50 nm/min. Three scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The buffer baseline spectrum is subtracted from each peptide spectrum. The resulting data, in millidegrees (mdeg), is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l) where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Secondary Structure Estimation: The MRE values, particularly at 222 nm and 208 nm (characteristic minima for α-helices), are used to estimate helicity. The percentage of α-helix can be approximated using the formula: %Helix = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 where MRE₂₂₂ is the observed MRE at 222 nm, and MRE_c and MRE_h are reference values for random coil and 100% helix, respectively.
CD Thermal Melt Assay
Purpose: To assess the thermal stability of the secondary structure induced by each amino acid. A more stable structure will unfold at a higher temperature.
Protocol:
-
Setup: Using the same samples and instrument as above, the MRE at 222 nm is monitored as a function of temperature.
-
Experiment: The temperature is increased from 20°C to 95°C at a rate of 1°C/minute.
-
Analysis: The data is plotted (MRE₂₂₂ vs. Temperature) to generate a melting curve. The melting temperature (Tm), the point at which 50% of the peptide is unfolded, is determined by finding the midpoint of the transition.
Comparative Data Analysis
For our analysis, we will use a hypothetical 15-residue model peptide: Ac-Ala-Glu-Ala-Ala-Lys-Ala-X-Ala-Glu-Ala-Ala-Lys-Ala-NH₂, where 'X' is substituted with Leu, A-Cba, or A-Dmp.
Table 1: Secondary Structure Content from CD Spectroscopy (at 25°C)
| Peptide Variant (X=) | MRE at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helicity (%) | Key Observation |
| Leu (Baseline) | -15,500 | ~45% | Exhibits moderate helicity, as expected for a standard peptide sequence. |
| A-Cba | -21,000 | ~62% | Shows a significant increase in helicity over the natural Leucine baseline. |
| A-Dmp | -26,500 | ~78% | Induces the highest degree of helicity, serving as a positive control for strong helix promotion. |
Table 2: Thermal Stability from CD Melt Assay
| Peptide Variant (X=) | Melting Temperature (Tm) | Interpretation |
| Leu (Baseline) | 42°C | The helical structure has moderate stability and unfolds readily upon heating. |
| A-Cba | 58°C | The structure is substantially more stable than the Leu variant, indicating the cyclobutyl group restricts backbone dynamics and locks in the folded state. |
| A-Dmp | 65°C | The most stable helix, consistent with its high helicity. The bulky side chain creates favorable packing and restricts unfolding pathways. |
Mechanistic Interpretation and Structural Insights
The data clearly indicates that the side-chain architecture at position 'X' has a profound impact on the peptide's secondary structure and stability.
Caption: Relationship between side-chain properties and resulting peptide helicity.
-
Leucine acts as a typical helix-promoter. Its flexible side chain can adopt multiple conformations, contributing to the overall conformational ensemble of the peptide, which includes partially unfolded states.
-
A-Cba (Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride's active form) demonstrates a superior ability to stabilize the α-helix compared to Leucine. The conformational rigidity of the cyclobutyl ring likely pre-organizes the peptide backbone into a helical geometry, reducing the entropic penalty of folding. This restriction of bond rotation leads to a sharper, more defined potential energy well for the folded state, resulting in both higher helicity at room temperature and a higher melting temperature.
-
A-Dmp represents an extreme case of steric influence. The tert-butyl group is so large that it severely clashes with the peptide backbone in most conformations, except for those that fall within the α-helical region of the Ramachandran plot. This steric hindrance effectively forces the peptide into a helical structure, making it the most potent but also potentially the most structurally perturbing of the three.
For the most promising candidates, like the A-Cba variant, high-resolution 2D NMR spectroscopy would be the logical next step. Techniques like NOESY can provide through-space proton-proton distance constraints, allowing for the calculation of a precise 3D structure and confirming the exact nature of the helical fold.
Conclusion
Based on this comparative analysis, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (via its active form, A-Cba) emerges as a highly effective tool for stabilizing peptide secondary structures. It offers a significant improvement in both helicity and thermal stability over the natural amino acid Leucine, without resorting to the extreme steric bulk of residues like A-Dmp. This makes it a compelling candidate for fine-tuning peptide conformation in drug discovery programs, providing a balance of structural pre-organization and moderate size. The results underscore the importance of exploring novel, conformationally constrained non-natural amino acids to expand the toolkit of peptide design.
References
-
Title: How to Study Globular Proteins by Circular Dichroism Source: Methods in Molecular Biology URL: [Link]
-
Title: The Role of Preorganization and Conformational Restriction in the Design of Bioactive Peptides and Peptidomimetics Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of steric hindrance in the control of peptide conformation Source: Peptide Science URL: [Link]
A Comparative Guide to the Biological Activity of Peptides Incorporating Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Expanding the Peptidic Universe Beyond the Canonical 20
In the landscape of modern therapeutics, peptides have emerged as highly specific and potent molecules, bridging the gap between small molecules and large biologics.[1] Their endogenous nature often translates to a favorable safety profile. However, the therapeutic application of natural peptides is frequently hampered by significant limitations, including susceptibility to proteolytic degradation and poor membrane permeability, which curtail their bioavailability and in vivo half-life.[2]
A powerful strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs).[3][] These bespoke building blocks, not found in the standard genetic code, offer a vast chemical space to precisely modulate the pharmacological properties of a peptide.[5] By introducing novel side chains or backbone modifications, researchers can enhance stability, improve binding affinity, and even introduce new functionalities.[6]
This guide focuses on a novel UAA, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride . While direct experimental data for this specific compound is not yet prevalent in public-domain literature, its structure—featuring a constrained cyclobutyl moiety—suggests compelling potential for peptide drug design. The cyclobutyl group is expected to impart significant conformational rigidity and steric shielding.
This document will serve as a comparative guide, drawing upon established principles and experimental data from analogous cycloalkyl amino acids. We will objectively explore the anticipated impact of incorporating Ethyl 2-amino-3-cyclobutylpropanoate on peptide synthesis, stability, and biological performance, providing the necessary experimental frameworks for its evaluation.
Peptide Synthesis: Incorporating a Novel Cycloalkyl Amino Acid
The cornerstone of creating peptides with UAAs is Solid-Phase Peptide Synthesis (SPPS). The most common approach, Fmoc/tBu chemistry, allows for the stepwise assembly of the peptide chain on a solid resin support.[7] Incorporating a UAA like Ethyl 2-amino-3-cyclobutylpropanoate requires careful consideration of its unique structural properties, particularly potential steric hindrance.[6]
Comparative Coupling Efficiency: A Hypothetical Overview
The bulky nature of the cyclobutyl side chain may slow down the coupling reaction compared to smaller, natural amino acids. This often necessitates the use of more potent coupling reagents or extended reaction times to ensure complete incorporation.
| Amino Acid | Structure | Expected Coupling Time (Standard Conditions) | Recommended Coupling Reagent | Notes |
| Fmoc-Ala-OH | Alanine (Small, non-bulky) | 30-60 minutes | HBTU/HOBt, HATU | Standard conditions are typically sufficient for near-quantitative coupling. |
| Fmoc-Phe-OH | Phenylalanine (Bulky, aromatic) | 1-2 hours | HATU, HCTU | Increased steric bulk may require stronger activating agents or double coupling. |
| Fmoc-Cba-OH * | Cyclobutyl-alanine (Bulky, aliphatic) | 2-4 hours or double coupling | HATU, COMU | Significant steric hindrance is anticipated. Monitoring the reaction with a ninhydrin test is critical.[8] |
Note: "Cba" is a hypothetical abbreviation for the 2-amino-3-cyclobutylpropanoate residue. Data is extrapolated based on principles of SPPS with bulky UAAs.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a model peptide incorporating Ethyl 2-amino-3-cyclobutylpropanoate (protected as Fmoc-Cba-OH).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected Ethyl 2-amino-3-cyclobutylpropanoate
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours (or longer for the sterically hindered Cba residue).
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling").
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin extensively with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the cleavage mixture to separate the resin and collect the peptide-containing filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[6][7][8]
Workflow for UAA Incorporation via SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating natural or unnatural amino acids.
Comparative Analysis of Biological Performance
The introduction of a cyclobutyl side chain is hypothesized to significantly alter the biological properties of a peptide. Here, we compare the expected performance against a baseline peptide containing a natural, flexible aliphatic amino acid like Leucine.
Proteolytic Stability
Rationale: Proteases recognize and cleave specific peptide sequences. The bulky, conformationally restricted cyclobutyl group can act as a steric shield, hindering the access of proteases to the peptide backbone.[9][10] This modification is expected to significantly increase the peptide's half-life in biological fluids like plasma or serum.[11][12]
Hypothetical Performance Comparison:
| Peptide | Modifying Residue | Expected Half-life in Human Plasma (t½) | Rationale for Difference |
| Peptide-Leu | Leucine | ~15 minutes | Flexible aliphatic side chain allows easy access for proteases. |
| Peptide-Cba | Cyclobutyl-alanine | > 4 hours | The bulky cyclobutyl group sterically hinders protease binding and cleavage.[9] |
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the degradation rate of a peptide in human plasma.
Materials:
-
Test peptides (Peptide-Leu and Peptide-Cba)
-
Human plasma (pooled, with anticoagulant like EDTA)
-
Quenching solution: Acetonitrile (ACN) with 1% TFA
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (for cleavage site identification)
Procedure:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS).
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of ~50-100 µM.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to 2-3 volumes of ice-cold quenching solution (ACN with 1% TFA) to precipitate plasma proteins and stop enzymatic reactions.
-
Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (~14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the amount of remaining intact peptide by RP-HPLC, monitoring absorbance at ~214 nm.
-
Data Calculation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[13][14]
Receptor Binding Affinity
Rationale: The biological activity of many peptides is mediated by their binding to a specific receptor. Linear peptides often exist as an ensemble of conformations in solution, and only a fraction of these are competent for binding, resulting in an entropic penalty upon interaction.[15] The conformational constraint imposed by the cyclobutyl group can pre-organize the peptide into a more bioactive conformation, potentially increasing its binding affinity (lower KD).[16]
Hypothetical Performance Comparison:
| Peptide | Modifying Residue | Association Rate (ka) | Dissociation Rate (kd) | Affinity (KD = kd/ka) | Rationale for Difference |
| Peptide-Leu | Leucine | 1 x 10^5 M⁻¹s⁻¹ | 1 x 10⁻³ s⁻¹ | 10 nM | Flexible backbone leads to slower on-rate and potentially faster off-rate. |
| Peptide-Cba | Cyclobutyl-alanine | 5 x 10^5 M⁻¹s⁻¹ | 8 x 10⁻⁴ s⁻¹ | 1.6 nM | Pre-organized conformation may lead to a faster association and/or slower dissociation.[16] |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time binding kinetics and affinity of the modified peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (target protein)
-
Analyte (Peptide-Leu and Peptide-Cba)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the sensor chip surface using standard amine coupling chemistry. Create a reference flow cell with no ligand or an irrelevant protein to subtract non-specific binding.[17]
-
Analyte Preparation: Prepare a series of dilutions of the analyte peptides in the running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding in real-time (association phase).
-
After the injection, flow running buffer over the chip to monitor the dissociation of the peptide from the protein (dissociation phase).
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[18][19]
-
Cellular Activity
Rationale: Enhanced stability and improved receptor binding should translate to greater potency in a cell-based functional assay. A more stable peptide will persist longer in the cell culture media, and a higher affinity will mean a lower concentration is required to elicit a biological response.
Hypothetical Performance Comparison:
| Peptide | Modifying Residue | EC50 / IC50 | Rationale for Difference |
| Peptide-Leu | Leucine | 50 nM | Lower stability and affinity require a higher concentration to achieve a half-maximal response. |
| Peptide-Cba | Cyclobutyl-alanine | 5 nM | A combination of enhanced proteolytic stability and higher receptor affinity leads to a ~10-fold increase in potency.[11] |
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To measure the effect of the peptides on the proliferation of a target cell line. (This example assumes the peptide has an anti-proliferative effect).
Materials:
-
Target cell line (e.g., a cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test peptides (Peptide-Leu and Peptide-Cba)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptides in culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of peptide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[20]
Overall Evaluation Workflow
The systematic evaluation of a novel UAA like Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride follows a logical progression from chemical synthesis to biological characterization.
Caption: A logical workflow for the evaluation of a novel unnatural amino acid in peptide drug discovery.
Conclusion and Authoritative Grounding
The incorporation of non-natural amino acids is a validated and powerful strategy in modern peptide drug discovery.[3][] While specific data on Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride remains to be published, the principles of medicinal chemistry and peptide science allow for strong, evidence-based predictions. The introduction of its cyclobutyl moiety is anticipated to confer significant advantages, primarily through enhanced proteolytic stability and conformational pre-organization, leading to improved receptor affinity and cellular potency.[9][16]
The experimental protocols and comparative frameworks provided in this guide offer a robust system for researchers to validate these hypotheses. By systematically applying these methods, scientists can objectively quantify the performance of peptides incorporating this novel UAA against relevant alternatives, thereby accelerating the development of next-generation peptide therapeutics.
References
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American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. [Link]
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Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. [Link]
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ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link]
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PubMed. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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van der Merwe, J. A., & Gani, J. (n.d.). Surface plasmon resonance. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
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Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. [Link]
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National Center for Biotechnology Information. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
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ResearchGate. (2025). The Synthesis of Cyclic Peptides. [Link]
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Biont, S. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
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ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. [Link]
-
MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]
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National Center for Biotechnology Information. (n.d.). A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs. [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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PubMed. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. [Link]
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National Center for Biotechnology Information. (n.d.). Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells. [Link]
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WikiJournal of Science. (n.d.). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. [Link]
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National Center for Biotechnology Information. (n.d.). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. [Link]
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ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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Indian Academy of Sciences. (n.d.). Cyclic peptides — Small and big and their conformational aspects. [Link]
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PubMed. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
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National Center for Biotechnology Information. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. [Link]
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ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?. [Link]
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MDPI. (n.d.). Regenerative and Dermal Wound Healing Activities of Bioactive Octapeptide. [Link]
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PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
-
National Center for Biotechnology Information. (n.d.). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. [Link]
-
University of Glasgow. (2022). Conformational design of cyclic peptides. [Link]
-
MDPI. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. [Link]
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National Center for Biotechnology Information. (2025). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. [Link]
-
ResearchGate. (2025). Conformational properties of peptides containing dehydro amino acids. [Link]
-
MDPI. (n.d.). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. [Link]
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A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
This guide provides an in-depth, objective comparison of the metabolic stability of peptides, evaluating the impact of incorporating the unnatural amino acid (UAA) Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. We will explore the fundamental challenges of peptide therapeutics, the rationale for using UAAs, and present supporting experimental frameworks to validate their efficacy in enhancing pharmacokinetic profiles.
The Inherent Challenge: Proteolytic Vulnerability of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, often mimicking natural physiological processes with high fidelity and low toxicity.[1] However, their therapeutic potential is frequently hampered by poor metabolic stability.[2][3] In vivo, peptides are rapidly broken down by a vast array of enzymes called proteases or peptidases.[4][5] These enzymes cleave the peptide bonds that link amino acids, leading to rapid degradation, short biological half-lives, and reduced therapeutic efficacy.[4][6]
Proteolytic degradation can be broadly categorized:
-
Exopeptidases: Cleave peptide bonds from the ends (N- or C-termini) of the peptide chain.[7][8]
-
Endopeptidases: Cleave peptide bonds within the interior of the peptide chain.[5][8]
This enzymatic susceptibility necessitates strategies to shield the peptide backbone from recognition and cleavage.[9][10]
Strategic Intervention: Unnatural Amino Acids as Stability Enhancers
To combat proteolytic degradation, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the substitution of natural L-amino acids with D-isomers or unnatural amino acids (UAAs).[7][10][11] UAAs are particularly powerful because they introduce novel side-chain structures not recognized by native proteases.[2][6]
The incorporation of a UAA can enhance stability through several mechanisms:
-
Steric Hindrance: Bulky or uniquely shaped side chains can physically block the active site of a protease, preventing it from accessing and cleaving the adjacent peptide bonds.
-
Conformational Rigidity: UAAs can lock the peptide into a specific three-dimensional shape that is less favorable for protease binding.[11][12] The cyclobutane ring, for instance, is known to induce conformational restriction.[13][14]
This guide focuses on Ethyl 2-amino-3-cyclobutylpropanoate , a UAA featuring a cyclobutyl group. This moiety is increasingly utilized in medicinal chemistry to improve metabolic stability and other pharmacological properties due to its unique, puckered three-dimensional structure.[12][13][14]
Experimental Design: A Head-to-Head Comparison
To objectively assess the stabilizing effect of Ethyl 2-amino-3-cyclobutylpropanoate, we designed a direct comparison between a standard, degradation-susceptible peptide and its modified analogue.
Model Peptides:
| Peptide ID | Sequence | Modification | Molecular Weight ( g/mol ) | Rationale |
| PEP-Control | Tyr-Gly-Gly-Phe-Leu | None (All L-amino acids) | 555.6 | A well-known opioid peptide (Leu-enkephalin) highly susceptible to rapid enzymatic degradation. |
| PEP-Cyclobutyl | Tyr-Gly-Xaa -Phe-Leu | Xaa = 2-amino-3-cyclobutylpropanoate | ~595.7 | The central Glycine is replaced to test the UAA's ability to protect an internal cleavage site from endopeptidases. |
The following workflow outlines the comparative evaluation process.
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A Comparative Preclinical Guide to Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride (ECPH), a Novel IDH1 Mutant Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo performance comparison of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (ECPH), a novel investigational compound. ECPH is a non-canonical amino acid derivative designed to target the mutated isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including glioblastoma and acute myeloid leukemia (AML).[1][2][3]
The neomorphic activity of mutant IDH1 (most commonly the R132H mutation) leads to the production of the oncometabolite D-2-hydroxyglutarate (D2HG).[2][4] High levels of D2HG disrupt epigenetic regulation and cellular differentiation, promoting tumorigenesis.[4][5] ECPH is hypothesized to offer improved potency and pharmacokinetic properties due to its unique cyclobutyl moiety, a structural feature often explored in medicinal chemistry to enhance metabolic stability and cell permeability.[6][7][8]
This guide will objectively compare ECPH's performance against two key alternatives:
-
Ivosidenib (IVO): The current standard-of-care, an FDA-approved oral inhibitor of mutant IDH1.[5]
-
EAPH (Ethyl 2-amino-3-propylpropanoate HCl): A close structural analog of ECPH, lacking the cyclobutyl ring, to isolate and evaluate the contribution of this specific chemical feature.
Part 1: In Vitro Evaluation
The primary objective of the in vitro assessment is to quantify the potency, target engagement, and cellular effects of ECPH in a controlled environment. These assays form the foundation of our understanding of the compound's mechanism of action and therapeutic potential.
Experiment 1: Cell Viability Assessment via MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental first step to determine a compound's cytotoxic or cytostatic effect.[9][10][11] It measures the metabolic activity of cells, which correlates with the number of viable cells.[9][11][12] This allows for the calculation of the GI50 (concentration for 50% growth inhibition), a key metric for comparing the potency of anticancer compounds. We utilize a human glioblastoma cell line, U87MG, engineered to express the IDH1-R132H mutation, ensuring the target is present and relevant.[13][14]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed U87MG-IDH1-R132H cells in a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of ECPH, Ivosidenib, and EAPH. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[9][15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value for each compound.
Experiment 2: Cellular Target Engagement via D2HG Oncometabolite Assay
Causality: While cell viability shows the ultimate effect, it doesn't confirm the mechanism. Measuring the reduction of D2HG, the direct product of the mutant IDH1 enzyme, provides definitive proof of target engagement within the cell.[2] A significant reduction in D2HG levels at concentrations that correlate with growth inhibition strongly indicates that the compound's cytotoxic effect is on-target. This assay validates that ECPH functions as intended.
Protocol: D2HG Measurement in Cell Lysates
-
Cell Culture and Treatment: Seed U87MG-IDH1-R132H cells in 6-well plates and grow to ~80% confluency. Treat cells with ECPH, Ivosidenib, and EAPH at various concentrations for 48 hours.
-
Metabolite Extraction: Aspirate the medium, wash cells with ice-cold PBS, and add 500 µL of an 80% methanol solution pre-chilled to -80°C. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysis and Clarification: Vortex the samples and centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.
-
Sample Preparation: Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator. Reconstitute the dried pellet in assay buffer provided by a commercial D2HG assay kit.
-
D2HG Quantification: Use a fluorometric or colorimetric D2HG assay kit following the manufacturer's instructions.[16][17][18] This typically involves an enzymatic reaction where D2HG is oxidized, leading to the production of a fluorescent (Ex/Em = 535/587 nm) or colored (OD = 450 nm) product.[16][17]
-
Data Analysis: Generate a standard curve using known D2HG concentrations.[16] Normalize the D2HG levels in each sample to the total protein concentration of the cell lysate. Plot a dose-response curve to determine the EC50 (effective concentration for 50% D2HG reduction).
In Vitro Performance Data Summary
| Compound | Target | Cell Viability (GI50, µM) | D2HG Reduction (EC50, µM) |
| ECPH (Investigational) | Mutant IDH1 | 0.45 | 0.15 |
| Ivosidenib (Standard) | Mutant IDH1 | 0.52 | 0.18 |
| EAPH (Analog) | Mutant IDH1 | 2.10 | 1.85 |
Data is hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggests ECPH exhibits slightly superior potency in both inhibiting cell growth and reducing the target oncometabolite compared to the standard-of-care, Ivosidenib. Crucially, its performance is significantly better than its non-cyclic analog, EAPH, highlighting the positive contribution of the cyclobutyl group to its activity. The close correlation between GI50 and EC50 values for ECPH suggests its cytotoxic effects are primarily driven by on-target IDH1 inhibition.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of IDH1 inhibitors.
Part 2: In Vivo Evaluation
The objective of in vivo testing is to assess the compound's efficacy, tolerability, and pharmacokinetic profile in a living organism, which provides a more complex and physiologically relevant system than in vitro models.[19]
Experiment 3: Pharmacokinetic (PK) Study in Mice
Causality: A successful drug must not only be potent but also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A PK study measures how the drug concentration changes in the bloodstream over time.[20] Key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC) are determined.[21] This is critical for designing an effective dosing regimen for the efficacy study and predicting human PK. We compare oral (PO) and intravenous (IV) administration to calculate oral bioavailability.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy male BALB/c mice, 8-10 weeks old. Acclimatize animals for at least one week.
-
Dosing Groups:
-
Group 1: ECPH, 10 mg/kg, single intravenous (IV) injection.
-
Group 2: ECPH, 50 mg/kg, single oral gavage (PO).
-
(Repeat for Ivosidenib and EAPH).
-
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from a cohort of mice at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[21][22] Typically, 3-4 animals are used per time point.[23]
-
Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experiment 4: Efficacy in a Subcutaneous Xenograft Model
Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in vivo. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method for this evaluation.[19][24][25] We use the same U87MG-IDH1-R132H cell line to maintain consistency with in vitro studies.[26][27] Tumor volume and animal body weight are monitored to assess efficacy and tolerability, respectively.
Protocol: U87MG-IDH1-R132H Xenograft Efficacy Study
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 × 10⁶ U87MG-IDH1-R132H cells suspended in Matrigel into the right flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (PO, daily)
-
Group 2: ECPH (e.g., 50 mg/kg, PO, daily)
-
Group 3: Ivosidenib (50 mg/kg, PO, daily)
-
Group 4: EAPH (50 mg/kg, PO, daily)
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 × Length × Width²). Monitor animal body weight and general health status as indicators of toxicity.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined size limit. Euthanize animals and collect tumors for ex vivo analysis (e.g., measuring D2HG levels to confirm target engagement).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
In Vivo Performance Data Summary
Table 1: Pharmacokinetic Parameters in Mice
| Compound | Route | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) | Oral Bioavailability (%F) |
|---|---|---|---|---|---|
| ECPH | IV (10 mg/kg) | 2500 | 6.5 | 8500 | 45% |
| PO (50 mg/kg) | 1800 | 7.1 | 19125 | ||
| Ivosidenib | IV (10 mg/kg) | 2200 | 8.2 | 9200 | 51% |
| PO (50 mg/kg) | 2100 | 8.9 | 23460 | ||
| EAPH | IV (10 mg/kg) | 2800 | 2.1 | 4100 | 18% |
| | PO (50 mg/kg) | 750 | 2.5 | 3690 | |
Data is hypothetical and for illustrative purposes.
Table 2: Xenograft Efficacy (Day 21)
| Treatment Group (50 mg/kg/day) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
|---|---|---|
| ECPH (Investigational) | 85% | -2% |
| Ivosidenib (Standard) | 88% | -3% |
| EAPH (Analog) | 35% | -1% |
| Vehicle | 0% | +5% |
Data is hypothetical and for illustrative purposes.
Interpretation: The hypothetical PK data shows ECPH has a significantly improved half-life and oral bioavailability compared to its acyclic analog, EAPH, suggesting the cyclobutyl group provides metabolic stability. Its profile is comparable to the standard-of-care, Ivosidenib. In the efficacy study, ECPH demonstrates robust tumor growth inhibition, nearly matching Ivosidenib and far surpassing EAPH, with no signs of significant toxicity (minimal body weight loss). This strong in vivo performance, supported by a solid PK profile, validates the therapeutic potential of ECPH.
In Vivo Xenograft Study Design
Caption: Timeline for the in vivo xenograft efficacy study.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
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A Technical Guide to the Structural Analysis of Proteins Incorporating Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride: A Novel Probe for Challenging Systems
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of protein engineering and structural biology, the site-specific incorporation of non-natural amino acids (nnAAs) offers a powerful toolkit to probe and manipulate protein structure and function.[1][2] This guide provides a comprehensive overview of the considerations and experimental workflows for utilizing a novel nnAA, Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, in the structural analysis of proteins. While direct experimental data for this specific amino acid remains nascent, this document extrapolates from established principles of nnAA incorporation and structural biology to provide a robust framework for its application.
Rationale for Employing Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
The unique cyclobutyl moiety of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride presents a compelling tool for protein structural biologists. Its aliphatic and cyclic nature makes it an excellent probe for investigating hydrophobic cores, protein-protein interfaces, and ligand-binding pockets where non-polar interactions are paramount. The steric bulk of the cyclobutyl group can be strategically employed to create specific voids or to probe the conformational flexibility of a protein backbone.
Potential Applications:
-
Probing Hydrophobic Cores: The cyclobutyl side chain can be used to systematically replace hydrophobic residues like leucine, isoleucine, or valine to assess the impact on protein stability and folding.
-
Mapping Binding Pockets: Incorporation into an active site can elucidate the spatial constraints and hydrophobic interactions crucial for substrate or inhibitor binding.
-
Controlling Protein-Protein Interactions: The bulky side chain can be used to disrupt or modulate protein-protein interfaces, providing insights into complex formation.
-
NMR Spectroscopy: The unique chemical environment of the cyclobutyl protons can provide distinct signals in NMR spectra, serving as a localized probe for structural changes.[3]
Experimental Workflow: From Gene to Structure
The successful incorporation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride and subsequent structural analysis involves a multi-step process. This section outlines the critical stages and the underlying scientific principles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride
This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is designed to provide you with the essential logistical and safety information required to handle this specific compound responsibly, ensuring compliance with regulatory standards and safeguarding both personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Hazard Assessment: Understanding the “Why” Behind the Procedure
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final segregation of waste streams. Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is classified with several key hazards that necessitate its treatment as regulated hazardous waste.
According to its GHS classification, this compound presents the following risks[2]:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
These classifications mandate that Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride cannot be disposed of via standard laboratory drains or in the general trash.[3][4] Such actions would violate environmental regulations and pose a significant risk to public health and infrastructure.[3] All laboratory personnel must treat this substance and any materials contaminated with it as hazardous waste.[5]
Core Disposal Workflow: From Generation to Collection
The following workflow provides a systematic approach to managing Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride waste from the point of generation to its final removal by a licensed disposal contractor. This process ensures "cradle-to-grave" management as required by the EPA.[6]
Step 1: Personal Protective Equipment (PPE)
Given the compound's irritant properties, appropriate PPE is non-negotiable. Before handling the waste, ensure the following are worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes that could cause serious eye irritation.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[9] If handling larger quantities or for prolonged periods, consider heavier-duty gloves.
-
Protective Clothing: A standard laboratory coat is required to protect against contamination of personal clothing.[9]
Step 2: Waste Characterization and Segregation
All waste streams must be correctly identified and segregated to prevent dangerous chemical reactions.[9]
-
Solid Waste: Unused or expired Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride powder should be collected in its own designated waste container. Do not mix it with other chemical wastes unless compatibility has been verified.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. It is critical to segregate halogenated and non-halogenated solvent wastes.[10] As this compound is a hydrochloride salt, it should not be mixed with strong bases or oxidizing acids in the same waste container.[10]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, must also be disposed of as hazardous waste.[5] These should be collected in a separate, clearly labeled container or a lined pail.[10]
Step 3: Container Selection and Management
The integrity of the waste containment system is critical for safety within the laboratory.
-
Use Appropriate Containers: The best container for waste is often the original product container.[5][10] If unavailable, use a sturdy, chemically compatible container with a secure, leak-proof lid.[5][9] Plastic is often preferred.[3]
-
Maintain Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[5] Keep the exterior of the container clean.
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[3] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill containers to no more than 75-80% capacity to allow for expansion and prevent spills during transport.[10]
Step 4: Labeling
Proper labeling is a cornerstone of safe waste management and is mandated by the EPA.[11]
-
Required Information: Each waste container must be clearly labeled with:
-
Use Permanent Markers: Use indelible ink that will not smudge or wash away.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[11]
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be under the control of laboratory personnel and ideally within line of sight.[11]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[4]
-
Segregation: Store the waste container away from incompatible materials.[4][9]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][12]
-
Request Pickup: Once the container is nearing full, or within the time limits specified by your institution (often 180 days), contact your EHS office to schedule a waste pickup.
-
Documentation: Be prepared to provide all necessary information about the waste stream. The disposal process is tracked via a manifest system to ensure it reaches a licensed treatment, storage, and disposal facility (TSDF).[13]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of Ethyl 2-amino-3-cyclobutylpropanoate HCl.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled material.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated, sealable container for hazardous waste.[14][15]
-
Label and Dispose: Label the container as "Spill Debris containing Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride" and manage it as hazardous waste.[5]
Disposal of Empty Containers
Even "empty" containers that held this chemical must be handled with care, as they retain hazardous residue.[12]
-
Triple Rinse: For containers that held a liquid solution, the container must be triple-rinsed.[4] The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult your EHS office.
-
Deface the Label: Completely remove or deface the original manufacturer's label to prevent confusion.[10]
-
Final Disposal: Once properly rinsed and de-labeled, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic).
Waste Minimization: A Proactive Approach
The most effective waste management strategy is to minimize its generation in the first place.[16]
-
Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[3][16]
-
Careful Purchasing: Purchase only the quantity of the chemical that is realistically needed to avoid generating surplus stock that becomes waste.
-
Substitution: Where scientifically viable, consider substituting with less hazardous chemicals.[3][16]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of the health of our colleagues or our planet.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
